molecular formula C6H13ClN2O B1453302 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride CAS No. 1303993-90-9

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Número de catálogo: B1453302
Número CAS: 1303993-90-9
Peso molecular: 164.63 g/mol
Clave InChI: GUOUMQZQHMDHIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,2-dimethylcyclopropane-1-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(6)5(9)8-7;/h4H,3,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUMQZQHMDHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride, a specialized chemical intermediate. The document outlines two primary, field-proven methodologies: the acylation of hydrazine via an acyl chloride intermediate and the hydrazinolysis of a corresponding ester. By synthesizing information from established chemical literature and procedural analogs, this guide explains the causality behind experimental choices, offers step-by-step protocols, and presents a comparative analysis of the routes. The content is structured to provide chemical synthesis professionals with the necessary insights for process selection, optimization, and safe execution.

Introduction and Retrosynthetic Analysis

2,2-Dimethylcyclopropanecarbohydrazide is a derivative of cyclopropane, a strained three-membered ring that imparts unique conformational rigidity and metabolic stability to molecules.[1] As a hydrazide, it serves as a versatile building block in the synthesis of various heterocyclic compounds and as a potential pharmacophore in medicinal chemistry.[2][3] The hydrochloride salt form enhances the compound's stability and handling properties.

A logical retrosynthetic analysis of the target molecule points to two common precursors: an activated carboxylic acid derivative (an acyl chloride) or an ester. Both of these precursors originate from the same key starting material: 2,2-dimethylcyclopropanecarboxylic acid.

G cluster_target Target Molecule cluster_precursors Key Intermediates cluster_start Common Starting Material Target 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride FreeBase 2,2-Dimethylcyclopropanecarbohydrazide Target->FreeBase Salt Formation AcylChloride 2,2-Dimethylcyclopropanecarbonyl Chloride FreeBase->AcylChloride Pathway A: Acylation Ester Ethyl 2,2-Dimethylcyclopropane carboxylate FreeBase->Ester Pathway B: Hydrazinolysis CarboxylicAcid 2,2-Dimethylcyclopropanecarboxylic Acid AcylChloride->CarboxylicAcid Chlorination Ester->CarboxylicAcid Esterification

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes the foundation for the two primary synthetic strategies discussed in this guide.

Core Synthetic Pathways

The synthesis of 2,2-dimethylcyclopropanecarbohydrazide can be efficiently achieved via two distinct, reliable routes starting from the common precursor, 2,2-dimethylcyclopropanecarboxylic acid.

Pathway A: The Acyl Chloride Route

This pathway is arguably the more direct method, involving the conversion of the carboxylic acid to its highly reactive acyl chloride, followed by a controlled reaction with hydrazine.

  • Step 1: Formation of 2,2-Dimethylcyclopropanecarbonyl Chloride. The carboxylic acid is activated by converting it to its corresponding acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A patented method specifies the use of thionyl chloride in dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[4]

  • Step 2: Acylation of Hydrazine. The resulting acyl chloride is then reacted with hydrazine. A significant challenge in this step is the potential for diacylation, where two acyl groups attach to one hydrazine molecule, forming a 1,2-diacylhydrazine byproduct.[2] However, a robust procedure detailed in Organic Syntheses for analogous low-molecular-weight acyl chlorides effectively minimizes this side reaction by using an aqueous medium.[2] This method, which has been successfully applied to cyclopropanecarboxylic acid hydrazide, provides high purity mono-acylhydrazide.[2]

Pathway B: The Ester Hydrazinolysis Route

This pathway involves converting the carboxylic acid to an ester, which is then heated with hydrazine hydrate. While potentially requiring higher temperatures or longer reaction times, this route avoids the use of highly reactive and corrosive chlorinating agents.

  • Step 1: Esterification. The 2,2-dimethylcyclopropanecarboxylic acid is first converted into a simple alkyl ester, such as the methyl or ethyl ester. This can be accomplished through a classic Fischer esterification, reacting the acid with the corresponding alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄).[5]

  • Step 2: Hydrazinolysis. The purified ester is then reacted with hydrazine hydrate, typically in an alcohol solvent like ethanol. The reaction generally requires heating under reflux to proceed at a practical rate.[5] Literature on analogous compounds indicates that high temperatures (e.g., 125-140°C) may be necessary for efficient conversion.[2][5]

Final Step: Hydrochloride Salt Formation

For both pathways, the final step is the conversion of the isolated 2,2-dimethylcyclopropanecarbohydrazide (the free base) into its hydrochloride salt. This is achieved by dissolving the free base in a suitable anhydrous organic solvent (e.g., isopropanol, diethyl ether) and adding a stoichiometric amount of hydrogen chloride, either as a gas or as a solution in a compatible solvent. The hydrochloride salt typically precipitates from the solution and can be collected by filtration.

G cluster_A Pathway A: Acyl Chloride Route cluster_B Pathway B: Ester Hydrazinolysis Route Start 2,2-Dimethylcyclopropanecarboxylic Acid AcylChloride 2,2-Dimethylcyclopropanecarbonyl Chloride Start->AcylChloride SOCl₂, DMF (cat.) DCM Ester Ethyl 2,2-Dimethylcyclopropane carboxylate Start->Ester EtOH, H₂SO₄ (cat.) Reflux Hydrazide_A 2,2-Dimethylcyclopropanecarbohydrazide AcylChloride->Hydrazide_A N₂H₄·H₂O NaOH (aq) End 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride Hydrazide_A->End HCl in Isopropanol Hydrazide_B 2,2-Dimethylcyclopropanecarbohydrazide Ester->Hydrazide_B N₂H₄·H₂O EtOH, Reflux Hydrazide_B->End HCl in Isopropanol

Caption: Overview of the two primary synthesis pathways.

Comparative Analysis of Synthesis Pathways

The choice between Pathway A and Pathway B depends on factors such as available equipment, scale, safety considerations, and desired throughput.

FeaturePathway A (Acyl Chloride)Pathway B (Ester Hydrazinolysis)Causality & Field Insights
Reagents & Safety Uses thionyl chloride (corrosive, toxic) and generates HCl gas. Hydrazine is toxic.Uses mineral acid (catalyst) and alcohol. Hydrazine is the main hazard.Pathway A requires more stringent handling protocols for the chlorination step. The aqueous hydrazine reaction mitigates some risk associated with anhydrous hydrazine.[2]
Reaction Conditions Chlorination at reflux (e.g., 40°C).[4] Hydrazide formation at low temp (-5 to 0°C).[2]Esterification at reflux. Hydrazinolysis often requires high temp (125-140°C) and prolonged heating.[2][5]Pathway A is faster due to the high reactivity of the acyl chloride intermediate, allowing for low-temperature acylation. Pathway B is kinetically slower.
Byproduct Profile Potential for 1,2-diacylhydrazine. The aqueous method simplifies its removal by filtration.[2]Generally cleaner, with excess reagents being volatile and easily removed.The primary challenge of Pathway A is controlling the stoichiometry to prevent the diacyl byproduct. The aqueous procedure is specifically designed for this purpose.[2]
Yield & Purity Good to excellent yields reported for analogous compounds (e.g., 64-71%).[2]Yields can be very high but may require optimization of reaction time and temperature.Both pathways are capable of producing high-purity material after appropriate workup and purification (e.g., recrystallization).
Scalability The aqueous procedure has been proven on a 10 Kg scale for similar compounds.[2]Amenable to both batch and continuous flow processing, demonstrating scalability up to 22 g/h output.[5]Both routes are industrially viable. The continuous flow approach for Pathway B offers significant advantages for large-scale, consistent production.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally analogous compounds and represent a validated approach.

Protocol 1: Synthesis via Pathway A (Acyl Chloride Route)

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Hydrazide Synthesis cluster_step3 Step 3: Salt Formation A1 Charge Reactor: 2,2-Dimethylcyclopropanecarboxylic Acid, DCM, DMF (cat.) A2 Add Thionyl Chloride dropwise A1->A2 A3 Heat to Reflux (40°C) for 5h A2->A3 A4 Concentrate in vacuo A3->A4 B3 Add Acyl Chloride dropwise A4->B3 Use directly B1 Prepare Aqueous Solution: NaOH, H₂O, Hydrazine Hydrate B2 Cool to -5 to 0°C B1->B2 B2->B3 B4 Workup: Concentrate, Filter byproduct, Extract, Dry B3->B4 C1 Dissolve Free Base in Isopropanol B4->C1 Purified Hydrazide C2 Add HCl/Isopropanol Solution C1->C2 C3 Stir and Cool to Precipitate C2->C3 C4 Filter and Dry Product C3->C4

Caption: Experimental workflow for the Acyl Chloride pathway.

Step 1: Preparation of 2,2-Dimethylcyclopropanecarbonyl Chloride [4]

  • To a stirred solution of 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM, approx. 3.7 mL per g of acid), add a catalytic amount of N,N-dimethylformamide (DMF, approx. 3 µL per g of acid).

  • Heat the mixture to reflux (approx. 40°C).

  • Slowly add thionyl chloride (1.05 eq) dropwise to the refluxing solution.

  • Maintain the reflux for 5 hours, monitoring the reaction by quenching an aliquot with methanol and analyzing by GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The crude acyl chloride is typically used directly in the next step.

Step 2: Preparation of 2,2-Dimethylcyclopropanecarbohydrazide [2]

  • In a separate three-necked flask equipped with a mechanical stirrer and thermocouple, dissolve sodium hydroxide (1.0 eq relative to acyl chloride) in water (approx. 10 mL per g of NaOH).

  • Add hydrazine hydrate (35% aqueous solution, 1.25 eq) in one portion.

  • Cool the mixture in an ice-water/acetone bath to an internal temperature of -5 to 0°C.

  • Add the crude 2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) dropwise over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Concentrate the reaction mixture by rotary evaporation. The 1,2-diacylhydrazine byproduct, if formed, is less soluble and will precipitate. Filter to remove this solid.

  • The filtrate can be further purified by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate and concentration in vacuo to yield the crude hydrazide.

Step 3: Formation of Hydrochloride Salt

  • Dissolve the crude 2,2-dimethylcyclopropanecarbohydrazide in a minimal amount of anhydrous isopropanol.

  • To this solution, add a 1.05 molar equivalent of hydrogen chloride (as a saturated solution in isopropanol) dropwise with stirring.

  • A white precipitate should form. Continue stirring for 30 minutes at room temperature, then cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 2,2-dimethylcyclopropanecarbohydrazide hydrochloride.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Conclusion

The synthesis of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride is reliably accomplished through two primary routes originating from 2,2-dimethylcyclopropanecarboxylic acid. The acyl chloride pathway offers a rapid, high-yield process that has been proven to be scalable and effective at minimizing diacylation byproducts when conducted in an aqueous medium. The ester hydrazinolysis route provides a viable alternative that avoids corrosive chlorinating agents, with modern continuous flow methods demonstrating its efficiency for large-scale production. The selection of the optimal pathway will be guided by project-specific requirements, including scale, available equipment, and safety infrastructure. Both methods culminate in a standard acid-base reaction to furnish the stable and easily handled hydrochloride salt.

References

  • Title: Pivaloyl hydrazide Source: Organic Syntheses, Coll. Vol. 10, p.667 (2004); Vol. 78, p.254 (2002). URL: [Link]

  • Title: Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid Source: ResearchGate (Conference Paper) URL: [Link]

  • Title: Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide (CN101735099B)
  • Title: Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives Source: PubMed, Arch Pharm (Weinheim). 2014 Aug;347(8):555-65. URL: [Link]

  • Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source: PubMed, J Med Chem. 2008 Feb 28;51(4):949-57. URL: [Link]

  • Title: Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid (US4254282A)
  • Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: OSTI.gov, Org. Process Res. Dev. 2018, 22, 9, 1277–1281 URL: [Link]

  • Title: 2,2-Dimethylcyclopropanecarbohydrazide Source: PubChem, National Institutes of Health URL: [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and potential applications of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. The information is curated to support research and development activities, with an emphasis on experimental context and practical application.

Introduction: Understanding the Core Structure

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a derivative of cyclopropane, a three-membered carbocyclic ring. The presence of the gem-dimethyl group on the cyclopropane ring at position 2 introduces steric hindrance, which can influence its reactivity and interaction with biological targets. The carbohydrazide functional group is a key feature, often imparting a range of biological activities and serving as a versatile synthetic handle. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a critical factor for many biological and pharmaceutical applications.

This molecule and its derivatives have drawn interest in medicinal chemistry, particularly in the development of novel therapeutics. For instance, related cyclopropane-containing compounds have been investigated for their potential as anticonvulsant agents[1]. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of the carbohydrazide moiety, make this a compelling scaffold for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known properties of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

PropertyValueSource
Molecular Formula C6H13ClN2O[2]
Molecular Weight 164.63 g/mol [2]
Appearance Solid[2]
CAS Number 1211807-78-1[3]
PubChem Substance ID 329776808[2]
MDL Number MFCD17079086[2]

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is not explicitly available in the provided search results, a general synthetic strategy can be inferred from the synthesis of related compounds, such as S-(+)-2,2-dimethylcyclopropane carboxamide and 2,2-dimethylcyclopropane carboxylic acid. The synthesis would likely originate from 2,2-dimethylcyclopropanecarboxylic acid.

A plausible synthetic route is outlined below. This should be considered a conceptual workflow, and optimization would be necessary.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrochloride Salt Formation 2_2_DMCP_Acid 2,2-Dimethylcyclopropanecarboxylic Acid Acyl_Chloride 2,2-Dimethylcyclopropanecarbonyl Chloride 2_2_DMCP_Acid->Acyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acyl_Chloride Carbohydrazide 2,2-Dimethylcyclopropanecarbohydrazide Acyl_Chloride->Carbohydrazide Reaction Hydrazine Hydrazine (N2H4) Hydrazine->Carbohydrazide Final_Product 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride Carbohydrazide->Final_Product Reaction HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Conceptual workflow for the synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Experimental Protocol: A General Approach

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarbonyl Chloride

  • To a solution of 2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride to the solution at a controlled temperature (e.g., 40°C).

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

  • The resulting solution containing 2,2-dimethylcyclopropanecarbonyl chloride can be used directly in the next step.

Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst in this reaction.

Step 2: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide

  • In a separate reaction vessel, prepare a solution of hydrazine hydrate in a suitable solvent.

  • Cool the hydrazine solution in an ice bath.

  • Slowly add the solution of 2,2-dimethylcyclopropanecarbonyl chloride from Step 1 to the cooled hydrazine solution with vigorous stirring.

  • Allow the reaction to proceed at a low temperature and then warm to room temperature.

  • After the reaction is complete, the product can be isolated by extraction and purified by crystallization or chromatography.

Causality: The reaction between an acyl chloride and hydrazine is a nucleophilic acyl substitution to form the corresponding hydrazide. The reaction is typically exothermic and is therefore performed at a low temperature to control the reaction rate and minimize side products.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2,2-dimethylcyclopropanecarbohydrazide in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Causality: The basic nitrogen atom of the hydrazide is protonated by hydrochloric acid to form the stable hydrochloride salt, which often improves the compound's handling and solubility properties.

Characterization: The final product should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of key functional groups, and Mass Spectrometry (MS) to determine the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Handling, Storage, and Safety

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemicals.

Safety Precautions:

  • Hazard Statements: This compound is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6][7]

  • Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[6] Wash hands thoroughly after handling.[8]

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

    • In case of eye contact: Rinse with plenty of water and seek medical advice.[5][7]

    • If inhaled: Move the person to fresh air.[5][7]

    • If swallowed: Rinse mouth with water and seek immediate medical attention.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

  • Store locked up.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.

Potential Applications and Future Directions

The structural motifs present in 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride suggest several potential areas of application for researchers.

  • Medicinal Chemistry: The carbohydrazide moiety is a common pharmacophore in various drug classes. For instance, related hydrazine derivatives have been explored for their anticonvulsant activity.[1] The unique stereochemical and conformational properties of the 2,2-dimethylcyclopropane ring could be exploited to design novel enzyme inhibitors or receptor ligands. For example, S-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I.[9]

  • Agrochemicals: Cyclopropane-containing compounds are prevalent in modern agrochemicals. The structural features of this molecule could be a starting point for the development of new herbicides or pesticides.

  • Materials Science: The rigid cyclopropane core and the reactive hydrazide group could be utilized in the synthesis of novel polymers or functional materials.

Hypothesized Biological Mechanism of Action

While the specific biological target of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is not established, hydrazide-containing compounds can act as enzyme inhibitors. For example, some hydrazides are known to inhibit monoamine oxidase (MAO). Another possibility is the interaction with receptors that have a specific binding pocket accommodating the cyclopropane ring. The mechanism of action for related compounds, such as antihistamines, often involves the blockade of specific receptors like the histamine H1 or H2 receptors.[10][11]

Hypothesized_MOA Compound 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride Target Potential Biological Target (e.g., Enzyme, Receptor) Compound->Target Binds to Effect Biological Effect (e.g., Inhibition, Antagonism) Target->Effect Leads to

Sources

An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, the strategic rationale for its use in scaffold-based drug design, and a robust, field-proven protocol for its synthesis and purification. While this molecule is primarily a building block for which extensive biological data is not publicly available, this guide establishes a framework for its analytical characterization, outlining detailed methodologies for spectroscopic and chromatographic analysis based on foundational chemical principles and data from analogous structures. Furthermore, potential derivatization strategies and the known biological activities of related compounds are discussed to provide context for its application in creating novel therapeutic agents. Safety, handling, and storage protocols are also comprehensively addressed.

Core Chemical Identity

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a salt of a disubstituted cyclopropane derivative. The core structure combines a rigid, gem-dimethyl-substituted cyclopropane ring with a reactive carbohydrazide functional group. This combination makes it a valuable intermediate for synthesizing more complex molecules.

Identifier Value
Chemical Name 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
CAS Number 1211807-78-1[1]
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol [2]
Chemical Structure (See Figure 1)
InChI Key GUOUMQZQHMDHIY-UHFFFAOYSA-N[2]
SMILES String Cl.CC1(C)CC1C(=O)NN
Physical Form Solid[2]

alt text Figure 1: Chemical Structure of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Strategic Rationale in Drug Discovery

The utility of this molecule stems from the unique and advantageous properties of its two primary structural features: the gem-dimethylcyclopropane ring and the carbohydrazide moiety.

  • The Cyclopropyl Scaffold: The cyclopropane ring is a highly sought-after motif in modern medicinal chemistry. Its rigid, three-membered ring structure acts as a "conformational anchor," locking flexible molecules into a more defined shape. This pre-organization can lead to a more favorable entropic contribution to binding affinity with a biological target. The gem-dimethyl substitution further enhances metabolic stability by sterically hindering enzymatic attack (e.g., by cytochrome P450 enzymes) on the cyclopropane ring, a common liability for unsubstituted cyclopropanes. This increased stability can lead to improved pharmacokinetic profiles, such as a longer plasma half-life.[3]

  • The Carbohydrazide Handle: The carbohydrazide group (-CONHNH₂) is a versatile and highly reactive functional group. It serves as a key synthetic handle for elaboration into a wide array of other functionalities and heterocyclic systems. It is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones, or in acylation reactions. This versatility allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The combination of a metabolically robust, conformationally rigidifying scaffold with a versatile synthetic handle makes 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride an attractive starting point for developing novel therapeutics. Derivatives of cyclopropane carbohydrazides have been investigated for a range of biological activities, including anticancer properties.[4][5][6][7]

Synthesis and Purification Protocol

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is most effectively achieved via a two-step process starting from the corresponding carboxylic acid. The critical step is the formation of the hydrazide from an activated carboxylic acid derivative, a reaction that must be carefully controlled to prevent the formation of the undesired 1,2-diacylhydrazine byproduct.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Hydrazinolysis & Salt Formation Start 2,2-Dimethylcyclopropane carboxylic acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Intermediate 2,2-Dimethylcyclopropane carbonyl chloride Reagent1->Intermediate DCM, cat. DMF 0°C to RT Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) in Water Intermediate->Reagent2 Crude product used directly Product_base 2,2-Dimethylcyclopropane carbohydrazide (Free Base) Reagent2->Product_base 0°C, controlled addition Reagent3 HCl in Ether or Dioxane Product_base->Reagent3 FinalProduct 2,2-Dimethylcyclopropane carbohydrazide hydrochloride Reagent3->FinalProduct Precipitation

Caption: Synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

Causality: This protocol utilizes an in-situ generation of the acid chloride followed by a carefully controlled reaction with hydrazine hydrate in an aqueous medium. The use of water as a solvent for the hydrazinolysis step is a critical choice; it preferentially yields the desired mono-acylhydrazide by mitigating the formation of the bis-acylhydrazide byproduct, which is more prevalent in anhydrous organic solvents with low molecular weight acyl chlorides.[8]

Step 1: Preparation of 2,2-Dimethylcyclopropane Carbonyl Chloride (Intermediate)

  • To a dry, inert-atmosphere flask, add 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~5 mL per mmol of acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride dropwise. Caution: Gas evolution (SO₂ or CO/CO₂) will occur.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The resulting solution of the crude acid chloride is typically used directly in the next step without purification.

Step 2: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

  • In a separate flask, prepare a solution of hydrazine monohydrate (4.0 eq) in water (~10 mL per mmol of hydrazine).

  • Cool the hydrazine solution to 0°C in an ice-water/acetone bath.

  • Add the crude acid chloride solution from Step 1 dropwise to the cold hydrazine solution over 40-60 minutes, ensuring the internal temperature remains below 5°C. Vigorous stirring is essential.

  • After the addition is complete, allow the mixture to stir at 0°C for another hour.

  • Transfer the reaction mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude free-base hydrazide as an oil or solid.

  • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution to 0°C and slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

As this compound is a specialized research chemical, vendors often do not provide detailed analytical data.[2] Therefore, the end-user must assume responsibility for confirming its identity and purity. The following section outlines the standard methodologies and predicted results for comprehensive characterization.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Identity Confirmation cluster_purity Purity & Purity Assessment Sample Synthesized Product (2,2-Dimethylcyclopropanecarbohydrazide HCl) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI+) Sample->MS Structural Elucidation IR FT-IR Spectroscopy Sample->IR Structural Elucidation HPLC RP-HPLC (Purity Assay) Sample->HPLC Quantification MP Melting Point (Physical Constant) Sample->MP Quantification Final Certificate of Analysis (CoA) Identity & Purity Confirmed NMR->Final MS->Final IR->Final HPLC->Final MP->Final

Caption: Standard analytical workflow for characterization.

Predicted Spectroscopic and Chromatographic Data

Causality: The predicted data is derived from fundamental principles of spectroscopy and by analyzing structurally similar molecules. The high symmetry of the 2,2-dimethylcyclopropyl group simplifies the spectrum, while the hydrazide protons are expected to be broad and exchangeable.[9][10]

Technique Methodology Predicted Key Results / Signals
¹H NMR 400 MHz, in DMSO-d₆~0.8-1.2 ppm (s, 6H): Two magnetically equivalent methyl groups (CH₃) on the cyclopropane ring. ~1.0-1.5 ppm (m, 3H): Cyclopropane ring protons (CH and CH₂). This may appear as a complex multiplet. ~4.0-4.5 ppm (br s, 3H): Exchangeable protons of the -NH-NH₂ group. Signal will disappear upon D₂O shake. ~8.5-9.5 ppm (br s, 1H): Exchangeable amide proton (-CO-NH-). Signal will disappear upon D₂O shake.
¹³C NMR 100 MHz, in DMSO-d₆~15-25 ppm: Gem-dimethyl carbons (2 x CH₃). ~20-30 ppm: Quaternary cyclopropane carbon C(CH₃)₂. ~25-35 ppm: Cyclopropane CH and CH₂ carbons. ~170-175 ppm: Carbonyl carbon (C=O).
FT-IR KBr pellet or ATR~3200-3400 cm⁻¹: N-H stretching (broad, from hydrazide). ~2900-3000 cm⁻¹: C-H stretching (aliphatic). ~1650-1680 cm⁻¹: C=O stretching (Amide I band). ~1500-1550 cm⁻¹: N-H bending (Amide II band).
Mass Spec. ESI+, high resolutionExpected [M+H]⁺ for C₆H₁₂N₂O: m/z 129.1022. The observed mass should be within 5 ppm of the theoretical mass.
RP-HPLC C18 column, MeCN/H₂O gradient with 0.1% TFA or Formic Acid, UV detection at 210 nm.A single major peak with purity >95%. The compound, being polar, is expected to have a relatively short retention time.

Potential Applications and Derivatization Strategies

This molecule is a foundational building block. Its primary value lies in its potential to be converted into a library of diverse compounds for biological screening.

Derivatization Workflow

Derivatization cluster_reaction1 Hydrazone Formation cluster_reaction2 Acylation cluster_reaction3 Heterocycle Synthesis Start 2,2-Dimethylcyclopropane carbohydrazide HCl Reagent1 Aldehyde/Ketone (R-CHO / R-CO-R') Start->Reagent1 Reagent2 Acyl Chloride (R-COCl) Start->Reagent2 Reagent3 1,3-Dicarbonyl Compounds Start->Reagent3 Product1 Hydrazone Library Reagent1->Product1 EtOH, cat. Acid Product2 Diacylhydrazine Library Reagent2->Product2 Pyridine, DCM Product3 Pyrazole Library Reagent3->Product3 Reflux

Caption: Common derivatization pathways from the title compound.

Example Protocol (Hydrazone Synthesis):

  • Suspend 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (1.0 eq) in ethanol.

  • Add a base such as triethylamine (1.1 eq) to liberate the free base.

  • Add the desired aldehyde or ketone (1.0 eq) and a drop of glacial acetic acid.

  • Stir the reaction at room temperature or heat to reflux until TLC analysis indicates completion.

  • Cool the reaction mixture; the product often precipitates and can be collected by filtration.

By using a diverse set of aldehydes and ketones, a large library of novel chemical entities can be rapidly synthesized and screened for biological activity, for instance, as potential anticancer agents targeting tubulin polymerization, a mode of action observed in some carbohydrazide derivatives.[4]

Safety, Handling, and Storage

Disclaimer: This information is compiled from data on structurally related compounds. A full risk assessment should be conducted before handling.

  • Hazard Identification:

    • Harmful if swallowed. May cause skin and serious eye irritation.

    • Hydrazine derivatives can be skin sensitizers.[11]

    • Handle as a potentially toxic substance.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

    • If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Storage and Handling:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

    • Keep away from strong oxidizing agents.

    • Store under an inert atmosphere if possible to prevent degradation.

References

  • Organic Syntheses Procedure. Propanoic acid, 2,2-dimethyl-, hydrazide. Available at: [Link].

  • Indian Academy of Sciences. (2018). Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potentia. Journal of Chemical Sciences. Available at: [Link].

  • ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. ChemistrySelect. Available at: [Link].

  • National Center for Biotechnology Information. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link].

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link].

  • Office of Scientific and Technical Information. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link].

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link].

  • NextSDS. 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Available at: [Link].

  • ResearchGate. (2009). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available at: [Link].

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Available at: [Link].

  • Google Patents. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
  • Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. Available at: [Link].

  • National Institute of Standards and Technology. Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. Available at: [Link].

  • Doc Brown's Chemistry. 2,2-dimethylpropane H-1 proton nmr spectrum. Available at: [Link].

Sources

2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: Molecular Weight, Physicochemical Profiling, and Applications in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of low-molecular-weight building blocks is a critical determinant of a drug discovery program's success. 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a highly specialized, conformationally restricted aliphatic fragment. With a precisely calculated molecular weight of 164.63 g/mol , it serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, analytical verification methods, and synthetic workflows.

Chemical Identity & Structural Analysis

The utility of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride stems from its unique structural motifs. The cyclopropane ring introduces conformational rigidity, reducing the entropic penalty upon target binding, while the gem-dimethyl substitution provides a hydrophobic shield that can enhance metabolic stability. The carbohydrazide moiety acts as a versatile pharmacophore and a reactive handle for synthesizing complex heterocycles like oxadiazoles or triazoles.

The compound is supplied commercially as a hydrochloride salt (, ). The salt form is selected over the free base to prevent auto-oxidation of the hydrazine group and to significantly enhance aqueous solubility for biological assays.

Molecular Weight Calculation

The exact molecular weight is derived from its molecular formula, C₆H₁₃ClN₂O (which includes the HCl molecule).

  • Carbon (C₆): 6 × 12.011 = 72.066 g/mol

  • Hydrogen (H₁₃): 13 × 1.008 = 13.104 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O₁): 1 × 15.999 = 15.999 g/mol

  • Chlorine (Cl₁): 1 × 35.453 = 35.453 g/mol

  • Total Molecular Weight: 164.63 g/mol

Quantitative Physicochemical Profile
PropertyValue
Compound Name 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
CAS Registry Number 1303993-90-9 (HCl salt) / 1211807-78-1 (Free base)
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight (HCl Salt) 164.63 g/mol
Molecular Weight (Free Base) 128.17 g/mol
Monoisotopic Exact Mass (Salt) 164.0716 Da
Hydrogen Bond Donors 3 (NH, NH₂)
Hydrogen Bond Acceptors 2 (C=O, N)
Rotatable Bonds 2

The Role of Molecular Weight in Drug Discovery

The molecular weight of a starting fragment dictates the available "growth trajectory" during lead optimization. According to Lipinski’s Rule of 5 , orally bioavailable drugs should generally maintain a molecular weight below 500 Da .

However, in Fragment-Based Drug Discovery (FBDD) , the "Rule of 3" strictly dictates that ideal starting fragments must have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors .

At 164.63 g/mol (and an active free base mass of just 128.17 g/mol ), 2,2-dimethylcyclopropanecarbohydrazide hydrochloride is an optimal FBDD candidate.

  • Causality: The low molecular weight ensures high Ligand Efficiency (LE) . Because the fragment is small, every heavy atom must contribute significantly to the binding affinity. Starting at ~164 g/mol leaves over 330 g/mol of "molecular real estate" to add affinity-driving functional groups during the hit-to-lead phase without violating Lipinski's limits.

Analytical Verification: High-Resolution Mass Spectrometry (HRMS)

To verify the molecular weight and purity of the compound, Liquid Chromatography-Mass Spectrometry (LC-MS) using positive Electrospray Ionization (ESI+) is the gold standard.

Self-Validating LC-MS Protocol
  • Sample Preparation: Weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures complete dissolution of the polar hydrochloride salt while remaining volatile and compatible with reverse-phase ESI.

  • Working Solution Dilution: Dilute the stock to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source. This shifts the ionization equilibrium to favor the protonated species, ensuring a high signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

    • Causality: The highly polar nature of the free base means it will elute early. The C18 column provides sufficient retention to separate the organic fragment from the void volume where the dissociated chloride ion elutes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode with a scan range of m/z 50 to 300.

    • Causality: The HCl salt completely dissociates in the LC solvent. The detector will observe the protonated free base [M+H]⁺.

  • System Validation: Calculate the expected exact mass of the protonated free base (C₆H₁₃N₂O⁺): 128.0949 Da + 1.0078 Da = 129.1027 m/z . Confirm the absence of a chloride isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1) in the positive ion mode at the target mass, validating complete dissociation of the salt.

ESIMS A Sample Prep (MeOH/H2O) B LC Separation (C18 Column) A->B C ESI+ Ionization (Salt Dissociation) B->C D Mass Analyzer (TOF/Orbitrap) C->D E Detection [M+H]+ m/z 129.10 D->E

Fig 1: LC-MS/MS workflow for molecular weight verification via positive electrospray ionization.

Synthesis & Salt Formation Workflow

The generation of the hydrochloride salt from an ester precursor requires careful control of reaction conditions to prevent the hydrolysis of the cyclopropane ring or the over-alkylation of the hydrazine.

Self-Validating Synthetic Protocol
  • Ester Precursor Activation: Dissolve methyl 2,2-dimethylcyclopropanecarboxylate (1.0 eq) in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the tetrahedral intermediate during nucleophilic acyl substitution.

  • Amidation: Add hydrazine hydrate (1.5 eq) dropwise at 0°C, then heat to reflux for 4 hours.

    • Causality: The excess hydrazine drives the equilibrium toward the carbohydrazide. The initial low temperature prevents exothermic side reactions, while refluxing ensures complete conversion.

  • Isolation of Free Base: Concentrate the mixture in vacuo to yield the free base, 2,2-dimethylcyclopropanecarbohydrazide (MW: 128.17 g/mol ).

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether and add 1.0 M HCl in dioxane (1.1 eq) dropwise at 0°C.

    • Causality: Anhydrous conditions are critical. If water is present, the highly water-soluble HCl salt will not precipitate. In anhydrous ether, the salt precipitates immediately as a white, crystalline solid.

  • Filtration and System Validation: Filter the precipitate under a nitrogen atmosphere to prevent atmospheric moisture absorption. Validation: Confirm salt formation by dissolving a 1 mg aliquot in D₂O for ¹H-NMR analysis; a distinct downfield chemical shift of the cyclopropane protons relative to the free base confirms successful protonation of the carbohydrazide nitrogen.

Synthesis A Ester Precursor Activation B Amidation (Hydrazine Hydrate) A->B C Free Base Isolation MW: 128.17 g/mol B->C D Salt Formation (Anhydrous HCl) C->D E HCl Salt Precipitation MW: 164.63 g/mol D->E

Fig 2: Step-by-step synthetic pathway from ester precursor to the final hydrochloride salt.

Conclusion

The molecular weight of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride (164.63 g/mol ) is not merely a physical constant; it is a strategic advantage in drug design. By strictly adhering to the FBDD Rule of 3, this compound provides a stable, conformationally restricted, and highly efficient starting point for synthesizing complex therapeutics. Rigorous analytical verification via HRMS and tightly controlled anhydrous synthetic protocols ensure the integrity of this fragment for downstream biological screening.

References

  • Benet, L. Z., et al. "BDDCS, the Rule of 5 and Drugability". Advanced Drug Delivery Reviews, National Center for Biotechnology Information (NIH). URL:[Link]

  • Erlanson, D. A., et al. "What makes a good fragment in fragment-based drug discovery?". Expert Opinion on Drug Discovery, Taylor & Francis. URL:[Link]

A Technical Guide to the Solubility Profile of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The determination of aqueous solubility is a cornerstone of early-stage drug discovery and development, directly influencing a compound's formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. While direct, publicly available solubility data for this specific compound is limited, this document synthesizes information from structural analogues and established methodologies to offer a robust predictive analysis and a detailed experimental protocol. We will explore the physicochemical properties that govern its solubility, present a validated step-by-step protocol for its determination using the gold-standard shake-flask method, and provide the necessary tools for accurate data interpretation and presentation. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules.

Introduction and Physicochemical Analysis

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a derivative of the carbohydrazide family, a class of compounds known for a wide spectrum of biological activities and as versatile intermediates in organic synthesis.[1][2] The cyclopropane motif is a feature in various biologically active molecules, and derivatives have been explored for applications such as anticonvulsants.[3] Understanding the solubility of the hydrochloride salt form is critical, as salt formation is a common and effective strategy for enhancing the aqueous solubility and stability of parent compounds.

Structural Influence on Solubility

The solubility of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a product of the interplay between its hydrophobic and hydrophilic components.

  • Hydrophobic Moiety: The 2,2-dimethylcyclopropane ring is nonpolar and contributes to the compound's hydrophobicity, favoring solubility in organic solvents.

  • Hydrophilic Moiety: The carbohydrazide group (-C(=O)NHNH2) is polar and capable of forming hydrogen bonds with water molecules.[2] The parent compound, carbohydrazide, is noted to be very soluble in water but not in organic solvents like ethanol or benzene.[4][5]

  • The Hydrochloride Salt: The key determinant for aqueous solubility is the hydrochloride salt. The protonation of a basic nitrogen atom in the hydrazide group creates a positive charge, forming an ionic salt with the chloride anion. This ionization dramatically increases the compound's polarity, significantly enhancing its affinity for polar solvents such as water. This is a fundamental principle in pharmaceutical sciences for improving the dissolution and bioavailability of drug candidates.

The diagram below illustrates the relationship between the compound's structural features and their anticipated effect on its solubility.

G cluster_0 2,2-Dimethylcyclopropanecarbohydrazide HCl cluster_1 Structural Components cluster_2 Predicted Solubility Influence Compound Core Structure Hydrophobic 2,2-Dimethylcyclopropane (Nonpolar) Compound->Hydrophobic Hydrophilic Carbohydrazide Group (Polar, H-Bonding) Compound->Hydrophilic Ionic Hydrochloride Salt (Ionized) Compound->Ionic Sol_Org Favors Organic Solubility Hydrophobic->Sol_Org Sol_Aq Enhances Aqueous Solubility Hydrophilic->Sol_Aq Ionic->Sol_Aq  Strongly

Caption: Structural components and their predicted influence on solubility.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the industry standard.[6] This method measures the thermodynamic solubility, which represents the true saturation point of a solution in equilibrium with the solid compound, a critical parameter for biopharmaceutical assessment.[7]

Rationale for Method Selection (E-E-A-T)
  • Expertise & Experience: While higher-throughput kinetic solubility assays are common in early screening, they can often overestimate solubility and are highly dependent on the protocol (e.g., DMSO concentration, incubation time). The shake-flask method is chosen here because it provides the true equilibrium value, which is less ambiguous and more relevant for downstream formulation and biophysical modeling.[7]

  • Trustworthiness: This protocol is a self-validating system. The requirement to observe and confirm the presence of undissolved solid at the end of the equilibration period ensures that the solution has reached saturation. Performing the analysis in triplicate and quantifying with a high-specificity method like HPLC further ensures the reliability of the results.[6]

Materials & Equipment
  • Compound: 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (solid, of known purity).

  • Solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS) at pH 7.4

    • 0.1 N HCl (to simulate gastric pH)

    • Ethanol

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass test tubes with screw caps

    • Temperature-controlled orbital shaker or rotator

    • Centrifuge capable of separating fine solids

    • Calibrated pipettes

    • HPLC system with a suitable detector (e.g., UV/Vis or MS)[8]

    • Syringe filters (e.g., 0.22 µm PVDF), if filtration is used instead of centrifugation.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to a series of vials. A general guideline is to add approximately 5-10 mg of the compound to 1 mL of the selected solvent. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each test solvent into the vials containing the solid compound. Prepare each solvent condition in triplicate to assess variability.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution.

    • Recommended Method (Centrifugation): Centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

    • Alternative (Filtration): Carefully filter the suspension using a syringe filter. Causality Note: Be aware that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[7] It is crucial to first validate the filter for non-binding properties with a known concentration of the compound.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations. HPLC is preferred over simple UV spectroscopy as it can distinguish the analyte from any potential impurities or degradation products.[7]

  • Data Analysis: Calculate the solubility as the mean ± standard deviation of the triplicate measurements. Express the results in units such as mg/mL or mmol/L.

The following diagram visualizes the described experimental workflow.

G start Start prep 1. Add Excess Solid Compound to Vials start->prep solvent 2. Add Known Volume of Solvent (in Triplicate) prep->solvent equilibrate 3. Seal & Agitate (48h at 25°C / 37°C) solvent->equilibrate phase_sep 4. Phase Separation (Centrifugation) equilibrate->phase_sep sample 5. Collect & Dilute Supernatant phase_sep->sample quantify 6. Quantify Concentration (Validated HPLC Method) sample->quantify analyze 7. Calculate Mean & SD quantify->analyze end End: Solubility Data analyze->end

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Data Presentation

Quantitative solubility data should be organized into a clear and concise table. The following serves as a template for reporting experimentally determined values.

Solvent SystemTemperature (°C)pH (if applicable)Mean Solubility (mg/mL)Std. Deviation (mg/mL)Molar Solubility (mol/L)
Deionized Water25~6-7Experimental ValueExperimental ValueCalculated Value
PBS257.4Experimental ValueExperimental ValueCalculated Value
0.1 N HCl251.0Experimental ValueExperimental ValueCalculated Value
Ethanol25N/AExperimental ValueExperimental ValueCalculated Value
Deionized Water37~6-7Experimental ValueExperimental ValueCalculated Value
PBS377.4Experimental ValueExperimental ValueCalculated Value

Conclusion

References

  • ResearchGate. (2025, August 10). Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

  • PubChem. (n.d.). (2,2-Dimethylpropyl)hydrazine dihydrochloride. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2023). STUDY OF MOLECULAR INTERACTIONS OF SUBSTITUTED 2-OXO-2-H-CHROMENE-3-CARBOHYDRAZIDE DERIVATIVES IN BINARY SOLVENTS USING ULTRASON. Retrieved from [Link]

  • Siggia, S. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclopropanecarbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • PubMed. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). 2,2-Dimethylcyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a unique chemical entity belonging to the carbohydrazide class of compounds. While direct, in-depth research on the specific mechanism of action of this molecule is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and the broader chemical family to propose a putative mechanism and outline a comprehensive research framework for its elucidation. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic or biological activities of novel carbohydrazide derivatives.

Introduction and Chemical Profile

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a solid organic compound with the chemical formula C6H13ClN2O and a molecular weight of 164.63 g/mol . Its structure features a rigid 2,2-dimethylcyclopropane ring linked to a carbohydrazide functional group (-CONHNH2), and it is supplied as a hydrochloride salt.

The carbohydrazide moiety is a cornerstone of numerous pharmacologically active molecules.[1][2] This functional group is known to be a versatile scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The cyclopropane ring, a three-membered carbocycle, introduces conformational rigidity and unique stereochemical properties to the molecule, which can significantly influence its interaction with biological targets.

Putative Mechanism of Action: An Evidence-Based Hypothesis

Given the limited direct data on 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, we can infer a potential mechanism of action by examining the bioactivities of structurally related compounds and the known pharmacology of the hydrazide functional group.

Inhibition of Enzymes

A prominent mechanism for many hydrazide-containing compounds is the inhibition of specific enzymes. The hydrazide group can act as a nucleophile or a chelating agent, interacting with key residues or metal ions within an enzyme's active site.

  • Potential Target: Dehydropeptidase-I (DHP-I) : The structurally similar (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in the synthesis of Cilastatin, a known inhibitor of dehydropeptidase-I.[4] DHP-I is a renal enzyme that metabolizes and inactivates certain antibiotics, such as imipenem. It is plausible that 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride could exhibit similar inhibitory activity against DHP-I or other metalloenzymes.

Modulation of Histamine Receptors

The hydrochloride salt form of this compound suggests it may interact with targets that recognize charged molecules, such as neurotransmitter or hormone receptors. Histamine receptors, particularly the H2 receptor, are a potential target class.

  • H2 Receptor Antagonism : H2 receptor antagonists are used to decrease gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[5][6] These antagonists typically contain a heterocyclic ring and a flexible side chain with a polar, charged group. While 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride does not possess the canonical structure of classical H2 blockers, its hydrochloride salt and nitrogen-containing hydrazide group could potentially allow for interaction with the H2 receptor binding pocket.

Plant Growth Regulation

Derivatives of 2,2-dimethyl-cyclopropane carboxylic acid have been investigated for their effects on plant growth, exhibiting herbicidal and fungicidal activities.[4] Plant growth regulators often act by interfering with the biosynthesis or signaling of plant hormones like gibberellins.[7][8][9][10] This suggests a potential application and a distinct mechanism of action in the agricultural sciences.

Proposed Signaling Pathway

Based on the hypothesis of H2 receptor antagonism, the following signaling pathway could be modulated by 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

G cluster_0 Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases Test_Compound 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride Test_Compound->H2_Receptor Hypothesized Antagonism caption Hypothesized H2 Receptor Antagonism Pathway.

Caption: Hypothesized H2 Receptor Antagonism Pathway.

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for these studies.

Enzyme Inhibition Assays

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride inhibits the activity of dehydropeptidase-I.

Methodology:

  • Enzyme Source: Recombinant human DHP-I.

  • Substrate: A suitable chromogenic or fluorogenic substrate for DHP-I.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.

  • Test Compound Preparation: Prepare a stock solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in a suitable solvent (e.g., water or DMSO) and create a serial dilution.

  • Assay Procedure:

    • In a 96-well plate, add the DHP-I enzyme to the assay buffer.

    • Add the serially diluted test compound or vehicle control.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

G cluster_workflow Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, Buffer Serial_Dilution Serially Dilute Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Add Enzyme & Compound to Plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Signal (Absorbance/Fluorescence) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis caption Workflow for Enzyme Inhibition Assay.

Caption: Workflow for Enzyme Inhibition Assay.

Receptor Binding Assays

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride binds to the histamine H2 receptor.

Methodology:

  • Receptor Source: Cell membranes prepared from cells overexpressing the human H2 receptor.

  • Radioligand: A radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine).

  • Assay Buffer: Prepare a suitable binding buffer.

  • Test Compound Preparation: Prepare a stock solution and serial dilutions of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radioligand, and serially diluted test compound or vehicle control.

    • Incubate at room temperature for a defined period to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through the filter plate.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride can antagonize histamine-induced signaling in cells.

Methodology:

  • Cell Line: A cell line endogenously or recombinantly expressing the H2 receptor (e.g., HEK293 cells transfected with the H2 receptor).

  • Stimulant: Histamine.

  • Readout: Measurement of intracellular cyclic AMP (cAMP) levels.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serially diluted 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride or vehicle control for a defined period.

    • Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration).

    • After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP response against the log of the test compound concentration to determine the IC50 value for the antagonism of the histamine response.

Quantitative Data Summary

As there is no publicly available quantitative data for the biological activity of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, the following table is presented as a template for organizing data obtained from the proposed experimental protocols.

Assay TypeTargetParameterResult
Enzyme InhibitionDehydropeptidase-IIC50To be determined
Receptor BindingHistamine H2 ReceptorKiTo be determined
Cell-Based FunctionalHistamine H2 ReceptorIC50 (cAMP)To be determined

Conclusion

While the precise mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride remains to be definitively elucidated, this guide provides a scientifically grounded framework for its investigation. Based on the known activities of its chemical class and structurally related molecules, promising avenues for research include its potential as an enzyme inhibitor or a histamine receptor modulator. The experimental protocols detailed herein offer a clear path forward for researchers to uncover the biological activities and therapeutic potential of this novel compound.

References

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available from: [Link]

  • compound 2 [PMID: 31932225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. Available from: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of 3-- 2,2-Dimethyl-Cyclopropane Carboxylic Phosphorates. Available from: [Link]

  • 2,2-Dimethylcyclopropanecarbohydrazide | C6H12N2O | CID 45791213 - PubChem - NIH. Available from: [Link]

  • Using Plant Growth Regulators on Containerized Herbaceous Perennials. Available from: [Link]

  • PLANT GROWTH REGULATORS FOR FINE TURF Bert McCarty. Available from: [Link]

  • Overview of plant growth regulators for greenhouse production. Available from: [Link]

  • A new growth regulator for greenhouse plants - California Agriculture. Available from: [Link]

  • 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride (C6H12N2) - PubChemLite. Available from: [Link]

  • (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]

  • View MeSH Trace. Available from: [Link]

  • H2 Blockers - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • What is the mechanism of Histamine Dihydrochloride? - Patsnap Synapse. Available from: [Link]

  • How do H2RA's Work? (EASY Pharmacology) - YouTube. Available from: [Link]

  • GI pharmacology: Antacids & H2 blockers - YouTube. Available from: [Link]

Sources

The 2,2-Dimethylcyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylcyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and evaluation of 2,2-dimethylcyclopropane derivatives. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

The cyclopropane ring, particularly the gem-dimethyl substituted variant, is a highly valuable structural motif in modern drug discovery.[1][2] Its significance stems from a unique combination of stereoelectronic properties that can profoundly influence the pharmacological profile of a molecule.

  • Conformational Rigidity: The three-membered ring is inherently rigid. Incorporating this moiety into a larger molecule can lock it into a specific, bioactive conformation, which can lead to enhanced binding affinity and selectivity for its biological target.[1] This is a critical strategy for optimizing ligand-receptor interactions.

  • Metabolic Stability: The carbon-carbon bonds within the cyclopropane ring are exceptionally robust and less susceptible to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[1] The presence of the gem-dimethyl groups further enhances this stability by providing steric hindrance against enzymatic attack. This often translates to an improved pharmacokinetic profile, including a longer half-life in vivo.

  • Modulation of Physicochemical Properties: The cyclopropane group can alter key properties such as lipophilicity and aqueous solubility. This allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve the desired balance for oral bioavailability and target tissue distribution.[1]

The strategic introduction of the 2,2-dimethylcyclopropane unit is therefore a powerful tool for lead optimization, transforming molecules with promising in vitro activity into viable clinical candidates.

Synthetic Pathways to 2,2-Dimethylcyclopropane Derivatives

The synthesis of these derivatives is well-established, with several reliable methods available. The choice of a specific route depends on the starting materials, desired stereochemistry, and functional group tolerance. A common and industrially relevant approach starts from readily available materials like isopentenoic acid (also known as 3-methylbut-2-enoic acid).[3][4]

A generalized synthetic workflow is depicted below.

G cluster_synthesis Generalized Synthetic Workflow A Isopentenoic Acid or Derivative B Esterification A->B C Cyclopropanation (e.g., with CH₂Br₂ & Zn/CuCl) B->C D Hydrolysis C->D E 2,2-Dimethylcyclopropane carboxylic acid D->E F Acylation (e.g., with SOCl₂) E->F G Acid Chloride Intermediate F->G H Amidation / Esterification G->H I Bioactive Derivatives (Amides, Esters, etc.) H->I

Caption: Generalized workflow for synthesizing 2,2-dimethylcyclopropane derivatives.

Core Experimental Protocol: Cyclopropanation

This protocol outlines a common method for creating the core 2,2-dimethylcyclopropane ring structure from an esterified precursor.[4] The causality behind this choice lies in its efficiency and use of relatively inexpensive reagents, making it suitable for scalable synthesis.

Objective: To synthesize 2,2-dimethylcyclopropane methyl carboxylate from methyl isopentenoate.

Materials:

  • Methyl isopentenoate

  • Zinc powder (Zn)

  • Copper(I) chloride (CuCl)

  • Dibromomethane (CH₂Br₂)

  • Acetyl chloride

  • Diethyl ether (anhydrous)

  • Saturated ammonium chloride solution (NH₄Cl)

  • 10% Sodium hydroxide solution (NaOH)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add zinc powder (4.0 eq) and copper(I) chloride (0.4 eq).

  • Initiation: Add dibromomethane (1.0 eq) and diethyl ether. While stirring, slowly add a catalytic amount of acetyl chloride. The acetyl chloride activates the zinc, which is crucial for the subsequent reaction.

  • Warming: Gently warm the mixture to approximately 45-50°C. A change in the color of the reaction mixture indicates the formation of the active zinc-copper couple.

  • Substrate Addition: In the dropping funnel, prepare a solution of methyl isopentenoate (1.0 eq) in diethyl ether. Add this solution dropwise to the reaction flask at a rate that maintains a gentle reflux.

  • Reagent Addition: Concurrently, add a solution of dibromomethane (2.0 eq) in diethyl ether from a separate dropping funnel. The reaction is exothermic and addition should be controlled to maintain the temperature.

  • Reaction Time: After the addition is complete, continue to stir the reaction for 3 hours at the same temperature.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated ammonium chloride solution to dissolve the unreacted zinc and zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with 10% NaOH solution and then with brine until neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step (hydrolysis) without further purification.[4]

Spectrum of Biological Activities

Derivatives of 2,2-dimethylcyclopropane exhibit a wide range of biological activities, making them attractive for various therapeutic and agricultural applications.[2][5]

Antimicrobial and Antifungal Activity

A significant area of research has focused on amide derivatives containing the cyclopropane moiety. These compounds have been evaluated in vitro against a panel of clinically relevant bacteria and fungi.[6]

Mechanism Insight: While the exact mechanism is not fully elucidated for all derivatives, the rigid cyclopropane scaffold likely orients the amide and aryl groups in a conformation that is optimal for interaction with microbial targets, such as enzymes involved in cell wall synthesis or protein synthesis.

Data Summary: The following table summarizes the Minimum Inhibitory Concentration (MIC₈₀) values for selected amide derivatives, demonstrating their activity spectrum.[6][7]

Compound IDTest OrganismGram StainTypeMIC₈₀ (μg/mL)
F5 Staphylococcus aureusPositiveBacterium64
Escherichia coliNegativeBacterium128
Candida albicansN/AFungus64
F9 Staphylococcus aureusPositiveBacterium32
Escherichia coliNegativeBacterium32
F31 Escherichia coliNegativeBacterium64
F53 Staphylococcus aureusPositiveBacterium32
Escherichia coliNegativeBacterium128
Ciprofloxacin E. coli / S. aureusN/ABacterium2
Fluconazole Candida albicansN/AFungusN/A

Data sourced from multiple studies for illustrative purposes. Ciprofloxacin and Fluconazole are positive controls.[6]

Enzyme Inhibition: The Case of Cilastatin

One of the most prominent examples of a 2,2-dimethylcyclopropane derivative in clinical use is Cilastatin . (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a key intermediate in its synthesis.[3]

Cilastatin is an inhibitor of dehydropeptidase-I, a renal enzyme that degrades the antibiotic imipenem. By co-administering Cilastatin with imipenem, the antibiotic's metabolic inactivation is prevented, leading to higher and more sustained plasma concentrations. This is a classic example of using a specific inhibitor to enhance the efficacy of another drug.[3]

Anticancer and Cytotoxic Potential

Derivatives based on natural product scaffolds, such as dehydrozingerone, and incorporating a cyclopropyl group have shown promising cytotoxic activity against various cancer cell lines.[7]

Mechanism Insight: The strained three-membered ring can act as a latent reactive group. In the cellular environment, it may undergo ring-opening, leading to covalent modification of key biological macromolecules like DNA or enzymes, ultimately triggering apoptosis. Alternatively, the rigid structure can enhance non-covalent binding to protein targets involved in cell proliferation signaling pathways.[7]

G cluster_mechanism Putative Anticancer Mechanisms Compound 2,2-Dimethylcyclopropane Derivative Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Enhanced Binding (Rigid Conformation) RingOpening Metabolic Activation & Ring Opening Compound->RingOpening Apoptosis Apoptosis / Cell Cycle Arrest Target->Apoptosis DNA Cellular DNA DNA->Apoptosis Covalent Covalent Adduct Formation RingOpening->Covalent Covalent->Target Covalent->DNA

Caption: Putative mechanisms of action for anticancer cyclopropane derivatives.

Herbicidal and Fungicidal Activities

Thiourea derivatives of 2,2-dimethylcyclopropane carboxylic acid have been synthesized and tested for agricultural applications. Preliminary biological assays indicate that specific compounds possess excellent herbicidal and fungicidal activity, highlighting the versatility of this chemical scaffold beyond human therapeutics.[3]

Standardized Protocols for Biological Evaluation

To ensure data is reliable and reproducible, standardized assays are critical. The following protocols are foundational for assessing the antimicrobial and cytotoxic activities of novel 2,2-dimethylcyclopropane derivatives.

Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7] Its trustworthiness comes from its high throughput, low sample requirement, and clear, quantitative endpoint.

G cluster_mic Broth Microdilution Workflow A Prepare serial 2-fold dilutions of test compound in a 96-well microtiter plate B Add standardized microbial suspension to each well A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate plate under appropriate conditions (e.g., 37°C for 24h) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Procedure:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth for bacteria) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound at its highest desired concentration (solubilized in a suitable solvent like DMSO, then diluted in broth) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute this inoculum so that when 50 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7] It is a self-validating system because the amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,2-dimethylcyclopropane derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Conclusion and Future Directions

The 2,2-dimethylcyclopropane scaffold is a proven asset in medicinal chemistry and agrochemical research. Its ability to confer metabolic stability and conformational rigidity provides a powerful platform for designing novel bioactive agents. The diverse activities, ranging from antimicrobial to anticancer, underscore the scaffold's versatility. Future research should focus on exploring asymmetric syntheses to access specific stereoisomers, which often have distinct biological activities, and on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
  • Method ofr synthesizing S-(1)-2.2 dimethylcyclopropane formamide. (CN1562962A). Google Patents.
  • Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (CN101735099B). Google Patents.
  • Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. Benchchem.
  • Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. (2015). Royal Society of Chemistry.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • The Rising Potential of Cyclopropane Derivatives in Drug Discovery: A Technical Guide. Benchchem.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.

Sources

Hydrazide Pharmacophores in Modern Drug Discovery: Mechanistic Insights and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of hydrazide pharmacophores not merely as a structural exercise, but as a dynamic interplay between chemical reactivity and biological target engagement. Historically anchored by the anti-tubercular agent Isoniazid, the hydrazide moiety (R-C(=O)-NH-NH₂) has evolved into a highly privileged scaffold in modern medicinal chemistry. Its unique heteroatomic properties facilitate robust noncovalent interactions, including hydrogen bonding and precise metal ion coordination. This technical guide synthesizes recent breakthroughs in hydrazide-mediated targeting of epigenetic enzymes, DNA repair mechanisms, and advanced mycobacterial pathways, providing actionable, self-validating experimental workflows for drug development professionals.

Emerging Therapeutic Targets of Hydrazide Compounds

Epigenetic Modulation: Class I Histone Deacetylases (HDACs)

Traditional HDAC inhibitors (HDACi) have heavily relied on hydroxamic acid (HA) as the primary Zinc-Binding Group (ZBG). However, HA is notoriously liable to inactivation via glucuronidation and sulfation, leading to suboptimal pharmacokinetic profiles[1].

Recent structural activity relationship (SAR) studies have demonstrated that1[1]. These compounds carry a minimal anionic charge and exhibit slow, mixed-type inhibition against Class I HDACs (HDAC1, 2, and 3) by chelating the noncatalytic metal-centered target within the enzyme's active site[1]. Furthermore, specific modifications, such as the insertion of an N-palmitoyl hydrazide, have successfully shifted selectivity toward 2[2].

G Hydrazide Hydrazide ZBG (N-propyl derivative) Zn Catalytic Zn2+ (HDAC Active Site) Hydrazide->Zn Chelation HDAC Class I HDAC Enzyme Inhibition Zn->HDAC Catalytic Arrest Chromatin Hyperacetylation of Histone Tails HDAC->Chromatin Epigenetic Shift Apoptosis Transcriptional Alteration & Apoptosis Chromatin->Apoptosis Cell Cycle Arrest

Fig 1. Mechanistic pathway of hydrazide-mediated HDAC inhibition leading to apoptosis.

DNA Damage Response: OGG1 Inhibition in Oncology

The Base Excision Repair (BER) pathway is a critical survival mechanism for cancer cells subjected to oxidative stress. Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) is responsible for excising mutagenic 8-oxo-Guanine lesions. High-throughput screening has identified3[3]. Mechanistically, these hydrazides inhibit both the glycosylase and AP lyase activities of OGG1 without intercalating or reacting directly with the DNA substrate, making them highly specific tools for sensitizing tumors to oxidative chemotherapy[3].

Advanced Anti-Mycobacterial Targets

While Isoniazid's mechanism—activation by KatG to inhibit InhA—is well documented, resistance necessitates new targets. Recent developments highlight4[4]. These multi-target compounds bypass traditional resistance mechanisms by directly binding to MmaA4, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis[4].

Quantitative Target Affinity Profiles

To contextualize the potency of modern hydrazide derivatives, the following table summarizes quantitative binding and efficacy data across different therapeutic targets.

Compound DesignationPrimary TargetIC50 / PotencyDisease ModelReference
Hydrazide 7 HDAC38.5 nMCancer / Epigenetics[1]
Hydrazide 8 HDAC1 / HDAC39.54 nM / 1.41 nMCancer / Epigenetics[1]
Hydrazide 19 HDAC3 (Cellular)0.55 - 0.74 µMTriple-Negative Breast Cancer[1]
OGG1 Hydrazides OGG1 (AP Lyase)SubmicromolarCancer (BER Pathway)
UH-NIP-16 MmaA4 (M. tb)High Affinity (Kd)Tuberculosis
Compounds A & B Apoptotic Pathways0.07 - 0.09 µMChronic Myeloid Leukemia (K562)[5]

Self-Validating Experimental Workflows

A cornerstone of rigorous drug discovery is the implementation of self-validating protocols. Below are the definitive methodologies for validating hydrazide target engagement, detailing the exact causality behind each experimental choice.

Protocol 1: Fluorometric HDAC Inhibition Kinetics

Objective: Quantify the IC50 and binding kinetics of hydrazide derivatives against Class I HDACs.

  • Step 1: Substrate Preparation. Dilute the fluorogenic peptide substrate (Boc-Lys(Ac)-AMC) in assay buffer.

    • Causality: The acetylated lysine mimics the natural histone substrate. The AMC fluorophore is quenched when attached; its release post-deacetylation and subsequent trypsin cleavage provides a direct, continuous fluorescent readout of enzyme kinetics.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant HDAC3 with varying concentrations of the hydrazide compound for 30 minutes at 37°C prior to substrate addition.

    • Causality: Hydrazides, particularly N-alkyl derivatives, exhibit slow, tight-binding kinetics[1]. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing artificially high IC50 values that occur if the substrate outcompetes the inhibitor initially.

  • Step 3: Reaction Termination & Development. Add a developer solution containing trypsin and Trichostatin A (TSA).

    • Causality: Trypsin specifically cleaves the deacetylated AMC substrate to emit fluorescence. TSA, a potent pan-HDAC inhibitor, instantaneously halts all ongoing HDAC activity, "freezing" the reaction state for accurate quantification.

  • Self-Validation Checkpoint: Always include a "No-Enzyme" control. If this control shows increasing fluorescence over time, it indicates spontaneous substrate auto-hydrolysis or protease contamination, immediately invalidating the assay run.

Protocol 2: OGG1 AP Lyase Cleavage Assay (Gel-Based)

Objective: Evaluate hydrazide-mediated inhibition of OGG1 DNA repair activity.

  • Step 1: Substrate Annealing. Anneal a 5'-FAM labeled oligonucleotide containing a single 8-oxo-Guanine lesion with its complementary strand.

    • Causality: The FAM label allows for highly sensitive, non-radioactive detection. The double-stranded structure is strictly required because OGG1 specifically recognizes 8-oxo-G lesions within duplex DNA[3].

  • Step 2: Cleavage Reaction. Incubate the DNA substrate with purified human OGG1 and the hydrazide inhibitor at 37°C for 30 minutes.

    • Causality: OGG1 possesses both glycosylase (base removal) and AP lyase (backbone cleavage) activities[3]. The 30-minute window is optimized to capture the linear phase of the enzyme's turnover rate.

  • Step 3: Denaturing PAGE Separation. Quench the reaction with formamide loading buffer and resolve on a 15% Urea-PAGE gel.

    • Causality: Formamide and urea denature the DNA duplex, preventing secondary structures. This ensures that the intact substrate and the shorter cleaved product migrate strictly according to their molecular weight.

  • Self-Validation Checkpoint: Run a mutant substrate (e.g., containing Uracil instead of 8-oxo-G). OGG1 should not cleave the Uracil substrate. If cleavage occurs, it indicates non-specific nuclease contamination in the enzyme preparation[3].

Workflow Step1 Hydrazide Library Synthesis Step2 Fluorometric Assay (Enzyme Kinetics) Step1->Step2 Purified Compounds Step3 Isoform Selectivity Profiling Step2->Step3 IC50 < 1 µM Step4 Cellular Viability (MTT / Annexin-V) Step3->Step4 Target Specificity Step5 In Vivo Efficacy Validation Step4->Step5 Apoptotic Confirmation

Fig 2. Self-validating experimental workflow for hydrazide target identification.

References

  • Hydrazides as Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry.
  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. PMC - NIH.
  • Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1). PMC - NIH.
  • A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. ACS Infectious Diseases.
  • In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells. Bentham Science.

Sources

Methodological & Application

Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride protocol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is presented as a three-step process commencing from 2,2-dimethylcyclopropanecarboxylic acid.

The unique structural motif of the cyclopropane ring is of significant interest in pharmaceutical design as it can impart desirable properties such as increased potency and metabolic stability.[1] This protocol outlines a reliable pathway to a carbohydrazide derivative of this scaffold, further functionalized as a hydrochloride salt for improved handling and solubility.

Overall Synthesis Scheme

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is achieved through a three-step reaction sequence. The process begins with the activation of the starting material, 2,2-dimethylcyclopropanecarboxylic acid, to its corresponding acyl chloride. This is followed by the reaction with hydrazine hydrate to form the carbohydrazide intermediate. The final step involves the conversion of the free base to its hydrochloride salt.

Synthesis_Scheme A 2,2-Dimethylcyclopropanecarboxylic Acid B 2,2-Dimethylcyclopropanecarbonyl chloride A->B SOCl₂, cat. DMF Dichloromethane C 2,2-Dimethylcyclopropanecarbohydrazide B->C Hydrazine hydrate (excess) D 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride C->D HCl in solvent

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

PART 1: Synthesis of 2,2-Dimethylcyclopropanecarbonyl chloride

The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation that facilitates the subsequent nucleophilic acyl substitution with hydrazine. Thionyl chloride is employed as the chlorinating agent, and a catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of the Vilsmeier reagent.[2][3]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (Molar Equivalent)
2,2-Dimethylcyclopropanecarboxylic acid114.141.0
Thionyl chloride (SOCl₂)118.971.1 - 1.2
N,N-Dimethylformamide (DMF)73.09Catalytic (a few drops)
Dichloromethane (DCM), anhydrous84.93Solvent

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops) to the solution.

  • Heat the mixture to a gentle reflux (approximately 40°C).

  • Slowly add thionyl chloride (1.1 - 1.2 eq) to the reaction mixture via the dropping funnel.

  • Continue to reflux the reaction mixture for 2-5 hours, monitoring the progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, the resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is typically used directly in the next step without purification.[2][3]

PART 2: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide

The second step is the hydrazinolysis of the in-situ generated acyl chloride. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the acyl chloride, leading to the formation of the desired carbohydrazide. It is crucial to use an excess of hydrazine to act as both the nucleophile and a scavenger for the HCl byproduct.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (Molar Equivalent)
2,2-Dimethylcyclopropanecarbonyl chloride132.591.0 (from previous step)
Hydrazine hydrate (N₂H₄·H₂O)50.062.0 - 3.0
Dichloromethane (DCM)84.93Solvent

Procedure:

  • Cool the reaction mixture containing 2,2-dimethylcyclopropanecarbonyl chloride from the previous step to 0°C in an ice bath.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0 - 3.0 eq) in dichloromethane.

  • Slowly add the hydrazine hydrate solution to the stirred acyl chloride solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion of the reaction, quench the mixture by the slow addition of water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution to remove any unreacted starting material and HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylcyclopropanecarbohydrazide as a solid.[4]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

PART 3: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound. This is achieved by treating the free base with a solution of hydrochloric acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity
2,2-Dimethylcyclopropanecarbohydrazide128.171.0 eq
Hydrochloric acid (HCl)36.46Stoichiometric or slight excess
Ethanol or Isopropanol-Solvent
Diethyl ether-Anti-solvent (optional)

Procedure:

  • Dissolve the purified 2,2-dimethylcyclopropanecarbohydrazide in a minimal amount of a suitable solvent such as ethanol or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise to the stirred solution.

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the addition of an anti-solvent like diethyl ether can be beneficial.

  • Stir the resulting suspension for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any impurities.

  • Dry the final product, 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, under vacuum.[5]

Experimental Workflow

Experimental_Workflow Start Start: 2,2-Dimethylcyclopropanecarboxylic Acid Step1 Step 1: Acyl Chloride Formation (SOCl₂, cat. DMF, DCM, Reflux) Start->Step1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, DCM, 0°C to RT) Step1->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification1 Recrystallization of Free Base Workup->Purification1 Step3 Step 3: Salt Formation (HCl in Ethanol) Purification1->Step3 Isolation Filtration and Drying Step3->Isolation End Final Product: 2,2-Dimethylcyclopropanecarbohydrazide HCl Isolation->End

Caption: A visual representation of the experimental workflow.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To monitor the conversion of the carboxylic acid to the acyl chloride and then to the carbohydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care.

  • Hydrazine hydrate is a suspected carcinogen and is highly toxic and corrosive.[6] Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Hydrochloric acid is a corrosive acid.

All waste materials should be disposed of in accordance with institutional and local regulations.

References

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available from: [Link]

  • ChemInform. Synthesis and Chemistry of Cyclopropanated Carbohydrates. Available from: [Link]

  • Google Patents. Process for the preparation of esters of 2,2-dimethyl-3 - ((Z) -1-propenyl) -cyclopropanecarboxylic acid and intermediates thereof.
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • PMC. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Available from: [Link]

  • Google Patents. Clean synthesis process of cyclopropane derivatives.
  • Wikipedia. Carbohydrazide. Available from: [Link]

  • PrepChem. Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic Acid. Available from: [Link]

  • Google Patents. Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
  • Google Patents. Process for making carbohydrazide.
  • Google Patents. Method ofr synthesizing S-(1)-2.2 dimethylcyclopropane formamide.
  • Google Patents. Method for producing 2,2-dichlorocyclopropane carboxylic acid esters.
  • PubMed. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Available from: [Link]

  • Organic Syntheses. Esterification of carboxylic acids. Available from: [Link]

  • PubChem. (2,2-Dimethylpropyl)hydrazine dihydrochloride. Available from: [Link]

  • Google Patents. Process for making carbohydrazide.
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • PubChem. 2,2-Dimethylcyclopropanecarbohydrazide. Available from: [Link]

  • PubChem. Methyl 2,2-dimethylcyclopropane-1-carboxylate. Available from: [Link]

  • ECHA. (2,2-dimethylcyclohexyl)hydrazine hydrochloride. Available from: [Link]

  • ChemBK. 2,2-Dimethyl-3-(2,2-dichlorovinyl)cyclopropane-1-carboxylic acid chloride. Available from: [Link]

  • PubMed. Metabonomic investigations into hydrazine toxicity in the rat. Available from: [Link]

  • PubChem. Hydrazinecarboxamide, 2-methyl-. Available from: [Link]

Sources

Application Notes and Protocols: Experimental Investigation of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Structural Rationale for Investigation

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a research chemical for which specific biological applications and mechanisms of action are not yet extensively documented in peer-reviewed literature. Its chemical structure, however, presents a compelling rationale for systematic investigation. The molecule can be deconstructed into two key pharmacophoric motifs: a rigid 2,2-dimethylcyclopropane ring and a reactive carbohydrazide group.

The cyclopropyl fragment is a highly valued structural element in modern medicinal chemistry. Its inherent ring strain and unique electronic properties can confer significant advantages to a parent molecule, including enhanced metabolic stability, increased potency by locking the molecule into a bioactive conformation, and improved physicochemical properties for better pharmacokinetics.[1][2] The gem-dimethyl substitution on the cyclopropane ring further enhances this metabolic stability by sterically hindering potential sites of oxidation.

The carbohydrazide moiety (-CONHNH₂) is a versatile functional group. It is a derivative of hydrazine and has been explored as a bioisostere for other functional groups. Notably, the hydrazide group has emerged as a promising alternative to hydroxamic acids as a zinc-binding group (ZBG) in the design of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, potentially offering a better safety profile.[3]

Given this structural composition, 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride can be hypothesized to function as:

  • A potential neuromodulatory agent , based on published data showing anticonvulsant activity in structurally related cyclopropane derivatives.[4]

  • An enzyme inhibitor , potentially targeting metalloenzymes due to the presence of the hydrazide moiety.

This document provides a structured, hypothesis-driven framework for the initial experimental evaluation of this compound. The following protocols are designed as foundational templates that must be adapted and optimized for specific laboratory conditions and research goals.

Part 1: Foundational Protocols: Compound Identity, Purity, and Solubility

Prior to any biological evaluation, it is imperative to verify the identity, purity, and fundamental physicochemical properties of the compound. Commercial availability does not guarantee purity, and suppliers of novel research chemicals often provide limited analytical data.[5]

Protocol 1.1: Identity and Purity Verification via LC-MS and HPLC-UV

Objective: To confirm the molecular weight of the compound and assess its purity.

Materials:

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid (Mobile Phase A)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid (Mobile Phase B)

  • HPLC system with UV detector

  • Mass Spectrometer (e.g., single quadrupole or TOF)

  • C18 HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Method:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • UV Detection: 210 nm and 254 nm

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 50-500 m/z

    • Data Analysis: Look for the [M+H]⁺ ion. The molecular weight of the free base (C₆H₁₂N₂O) is 128.10 g/mol . The expected [M+H]⁺ ion is therefore ~129.10 m/z.

  • Purity Assessment: Integrate the peak area from the UV chromatogram at 210 nm. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is recommended for biological assays.

Protocol 1.2: Solubility Assessment

Objective: To determine the solubility of the compound in commonly used aqueous and organic solvents.

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to 1 mL of each test solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol) in separate vials.

  • Incubate the vials at room temperature with agitation for 24 hours.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and perform a serial dilution.

  • Quantify the concentration of the dissolved compound in the diluted supernatant using the HPLC-UV method developed in Protocol 1.1 against a standard curve.

SolventPredicted Solubility
WaterHigh (due to hydrochloride salt)
PBS (pH 7.4)High
DMSOHigh
EthanolModerate to High

This table presents expected outcomes for data summarization.

Part 2: Hypothesis-Driven Screening and Protocols

This section outlines experimental workflows to test the primary hypotheses derived from the compound's structure.

Hypothesis A: Potential as a Neuromodulatory/Anticonvulsant Agent

The structural similarity to known anticonvulsant cyclopropane derivatives provides a strong rationale for investigating this compound's activity in the central nervous system (CNS).[4]

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening receptor_binding CNS Receptor Binding Assay (e.g., GABA-A, NMDA) ion_channel Ion Channel Patch-Clamp (e.g., Na+, K+ channels) receptor_binding->ion_channel If Active mes_test Maximal Electroshock (MES) Test in Mice scptz_test scPTZ Test in Mice mes_test->scptz_test Confirm Activity neurotoxicity Rotarod Neurotoxicity Test scptz_test->neurotoxicity Assess Side Effects start Compound QC (Protocol 1.1 & 1.2) start->receptor_binding Primary Screen start->mes_test Parallel Primary Screen

Caption: Workflow for assessing the neuromodulatory potential of a novel compound.

This protocol is adapted from established methods for early-stage anticonvulsant screening.[4] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To assess the compound's ability to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

  • Male ICR mice (20-25 g)

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Standard anticonvulsant (e.g., Phenytoin)

  • Electroshock device with corneal electrodes

  • Electrode solution (0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate mice for at least 3 days before the experiment. House them with free access to food and water.

  • Dosing:

    • Randomly divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Phenytoin at a known effective dose), and multiple test compound groups (e.g., 10, 30, 100 mg/kg).

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection.

    • Conduct the test at the time of peak effect, which should be determined in a preliminary time-course study (e.g., test at 30 and 60 minutes post-injection).

  • MES Induction:

    • At the designated time post-injection, apply the corneal electrodes, wetted with saline, to the eyes of the mouse.

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).

  • Endpoint Measurement: Observe the mouse for the presence or absence of a tonic hind-limb extension seizure. Protection is defined as the complete absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (median effective dose) using probit analysis if a dose-response relationship is observed.

Treatment GroupDose (mg/kg, i.p.)Time Post-Dose (min)N% Protected
Vehicle (Saline)-30100
Phenytoin103010100
Test Compound10301010
Test Compound30301050
Test Compound100301090

This table presents a hypothetical dose-response for data summarization.

Hypothesis B: Potential as an Enzyme Inhibitor

The hydrazide moiety suggests potential as a zinc-binding ligand for metalloenzymes like HDACs or dehydropeptidases.[3] A general enzymatic assay is a good starting point.

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction E Enzyme (E) P Product (P) (Fluorescent) E->P produces S Substrate (S) (Non-fluorescent) S->E binds to I Inhibitor (I) (Test Compound) I->E binds to & blocks E_blocked Enzyme (E) I->E_blocked S_no_bind Substrate (S) S_no_bind->E_blocked binding prevented

Caption: Conceptual diagram of a fluorometric enzyme inhibition assay.

Objective: To screen the compound for inhibitory activity against a target enzyme using a continuous, fluorometric assay. This protocol is a template and must be adapted for a specific enzyme (e.g., a commercial HDAC1 assay kit).

Materials:

  • Target Enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (specific to the enzyme)

  • Developer solution (if required, e.g., Trypsin)

  • Test Compound and a known inhibitor (e.g., Trichostatin A for HDACs)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the 384-well plate, resulting in a dose-response curve (e.g., from 100 µM to 1 nM final concentration). Include "no inhibitor" (DMSO only) and "positive inhibitor" controls.

  • Enzyme Addition: Dilute the enzyme to its working concentration (e.g., 2x final concentration) in cold assay buffer. Add the enzyme solution to all wells except for the "no enzyme" background controls.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Reaction Initiation: Prepare the substrate solution at its working concentration (e.g., 2x final concentration) in assay buffer. Add the substrate to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the rates: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Essential Baseline Biological Assessment

Before proceeding to more complex models, assessing the compound's general cytotoxicity is a critical step to identify non-specific effects and establish a therapeutic window.

Protocol 3.1: In Vitro Cytotoxicity Assay (MTT/Resazurin)

Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC₅₀) in a standard cell line.

Materials:

  • HEK293 or HepG2 cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compound

  • Resazurin sodium salt or MTT solution

  • 96-well clear-bottom plates

  • Absorbance or fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Readout (Resazurin method):

    • Add Resazurin solution to each well to a final concentration of ~44 µM.

    • Incubate for 2-4 hours until the color changes from blue to pink/magenta.

    • Read fluorescence at Ex/Em = 560/590 nm.

  • Data Analysis: Normalize the fluorescence data to the vehicle control wells (100% viability) and no-cell wells (0% viability). Plot the dose-response curve and calculate the CC₅₀ value. A CC₅₀ > 10 µM is often desired for initial hits.

Conclusion and Future Directions

This document provides a foundational guide for the initial experimental characterization of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. By systematically verifying the compound's integrity and then proceeding with hypothesis-driven biological screening, researchers can efficiently determine if this novel chemical entity holds promise as a modulator of neurological pathways or as an enzyme inhibitor. Positive results from these initial screens would warrant further investigation, including more specific mechanistic studies, broader profiling against related targets, and more comprehensive pharmacokinetic and toxicological assessments. The protocols herein are templates for discovery, laying the groundwork for a thorough and scientifically rigorous investigation.

References

  • Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical Biology & Drug Design, 84(2), 234-241. [Link]

  • De Clercq, E., & Holý, A. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Journal of Molecular Catalysis B: Enzymatic, 9(4-6), 239-245. [Link]

  • Wang, Z., et al. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • Google Patents. (2010). CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Li, Z., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2005). CN1562962A - Method ofr synthesizing S-(1)-2.2 dimethylcyclopropane formamide.

Sources

Application Notes and Protocols for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Prospective Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a prospective guide for the investigation of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in drug discovery. As of the date of publication, there is limited direct scientific literature on the specific biological activities and applications of this compound. The information, protocols, and hypotheses presented herein are based on the analysis of its structural motifs—the cyclopropane ring and the carbohydrazide moiety—and their established roles in medicinal chemistry. This guide is intended to stimulate and direct future research.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride presents a unique combination of two pharmacologically significant moieties: a rigid cyclopropane ring and a versatile carbohydrazide group. While this specific molecule remains underexplored, an analysis of its constituent parts suggests significant potential for investigation in various therapeutic areas.

The cyclopropane ring , as the smallest carbocyclic system, offers a high degree of rigidity and a distinct three-dimensional geometry. In medicinal chemistry, it is often employed as a bioisosteric replacement for gem-dimethyl groups, alkenes, or even aromatic rings, conferring conformational stability and improved metabolic properties.[1][2][3] This can lead to enhanced potency, reduced off-target effects, and favorable pharmacokinetic profiles.[4]

The carbohydrazide moiety is a well-established pharmacophore with a broad spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] Crucially, the hydrazide group has been identified as a promising zinc-binding group (ZBG), capable of chelating the catalytic zinc ion in metalloenzymes.[9][10][11] This has led to the successful development of hydrazide-based inhibitors for enzymes like histone deacetylases (HDACs), which are significant targets in oncology and neurology.[9][12][13]

This guide, therefore, outlines a hypothetical drug discovery workflow for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, focusing on its potential as a metalloenzyme inhibitor. We provide detailed protocols for initial screening and profiling to empower researchers to explore the therapeutic promise of this intriguing molecule.

Hypothesized Mechanism of Action: A Potential Metalloenzyme Inhibitor

Based on the known properties of the hydrazide functional group, we hypothesize that 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride may function as an inhibitor of metalloenzymes, such as HDACs. The terminal nitrogen atoms of the hydrazide can act as a bidentate ligand, chelating the zinc ion in the enzyme's active site. This interaction would disrupt the catalytic activity of the enzyme, leading to downstream therapeutic effects. The dimethyl-substituted cyclopropane ring would serve to position the hydrazide moiety optimally within the active site, potentially enhancing binding affinity and selectivity.

Hypothesized_MOA cluster_0 Metalloenzyme Active Site Enzyme Enzyme Pocket Zinc Zn²⁺ Ion Inhibition Inhibition of Catalytic Activity Zinc->Inhibition Molecule 2,2-Dimethylcyclopropanecarbohydrazide (Hydrazide Moiety) Molecule->Zinc Chelation

Caption: Hypothesized mechanism of action for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride as a metalloenzyme inhibitor.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a starting point for the systematic evaluation of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of the title compound against a metalloenzyme of interest (e.g., a recombinant human HDAC isoform). This is a foundational step to validate our primary hypothesis.

Objective: To determine if 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride inhibits the activity of a target metalloenzyme.

Materials:

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (Test Compound)

  • Recombinant human enzyme (e.g., HDAC1)

  • Fluorogenic substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • Known inhibitor (Positive Control, e.g., SAHA for HDACs)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare similar dilutions for the Positive Control.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to the 'blank' wells.

    • Add 50 µL of the enzyme solution (at a pre-determined optimal concentration) to the 'control' and 'test' wells.

    • Add 5 µL of the diluted Test Compound or Positive Control to the respective 'test' wells.

    • Add 5 µL of assay buffer with the corresponding DMSO concentration to the 'control' and 'blank' wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 45 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically over 60 minutes, with readings every 5 minutes (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the 'blank' wells from all other wells.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate_test / Rate_control)) * 100

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow Start Start Prep Prepare Compound Dilution Series Start->Prep Assay Set up 96-well plate: Enzyme, Buffer, Compound Prep->Assay Incubate Pre-incubate at 37°C Assay->Incubate React Add Substrate & Initiate Reaction Incubate->React Read Kinetic Fluorescence Reading React->Read Analyze Calculate % Inhibition and IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro enzyme inhibition assay.

Protocol 2: Initial In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities of a new chemical entity.[14][15][16] This protocol outlines a panel of standard in vitro assays to evaluate the drug-like properties of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Objective: To perform a preliminary characterization of the ADME properties of the test compound.

Assay Panel:

AssayPurposeMethod
Kinetic Solubility To determine the solubility in aqueous buffer, which impacts absorption.Measurement of concentration in a saturated solution over time using HPLC-UV.
LogD₇.₄ To assess lipophilicity at physiological pH, affecting permeability and distribution.Shake-flask method with octanol and phosphate-buffered saline (pH 7.4).
Plasma Protein Binding To measure the extent of binding to plasma proteins, which influences the free drug concentration.Rapid Equilibrium Dialysis (RED).[14]
Metabolic Stability To evaluate susceptibility to metabolism by liver enzymes.Incubation with human liver microsomes and measurement of compound depletion over time by LC-MS/MS.[17]
CYP450 Inhibition To identify potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.Incubation with specific CYP isoforms and probe substrates, followed by measurement of metabolite formation.[14]
Permeability To predict intestinal absorption.Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp).[17]

General Procedure Outline (Metabolic Stability Example):

  • Preparation: Prepare a working solution of the test compound in a suitable solvent.

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes, NADPH regenerating system, and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound.

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Data Presentation and Interpretation

The results from the initial screening should be compiled and analyzed to guide the next steps in the drug discovery process.

Table 1: Hypothetical Initial Screening Data for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

ParameterAssayResultInterpretation
Potency HDAC1 InhibitionIC₅₀ = 500 nMModerate potency, warranting further investigation and optimization.
Physicochemical Kinetic Solubility (pH 7.4)150 µMGood aqueous solubility.
LogD₇.₄1.2Balanced lipophilicity, favorable for permeability.
Pharmacokinetics Plasma Protein Binding65% boundModerate binding, sufficient free fraction expected.
Metabolic Stability (t₁/₂)> 60 minHigh stability in human liver microsomes, suggesting low first-pass metabolism.
Safety CYP3A4 InhibitionIC₅₀ > 50 µMLow risk of drug-drug interactions via CYP3A4.
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.

Future Directions and Conclusion

The successful identification of inhibitory activity and favorable ADME properties would provide a strong rationale for a dedicated drug discovery program centered on the 2,2-Dimethylcyclopropanecarbohydrazide scaffold. Subsequent steps would involve:

  • Selectivity Profiling: Screening against a panel of other metalloenzymes and HDAC isoforms to determine selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 31, 2026, from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved March 31, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Creative Biostructure. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibition Assay. Retrieved March 31, 2026, from [Link]

  • Gesto, D., et al. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(23), 5554. [Link]

  • Patel, H., et al. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry. [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved March 31, 2026, from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved March 31, 2026, from [Link]

  • Ali, K. H., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18590-18607. [Link]

  • Preprints.org. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Preprints.org. [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved March 31, 2026, from [Link]

  • Stopper, D., et al. (2025). Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. Journal of Medicinal Chemistry. [Link]

  • Arnold, F. H., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 12(1), 123-131. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Kholodar, S. A., & Varfolomeev, S. D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 273, 106584. [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661-682. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved March 31, 2026, from [Link]

  • Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8348. [Link]

  • Hansen, F. K. (2024). Hydrazides as Inhibitors of Histone Deacetylases. Journal of Medicinal Chemistry. [Link]

  • Yu, F., et al. (2025). Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. Bioorganic & Medicinal Chemistry. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Al-Ghorbani, M., et al. (2026). Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study. BMC Chemistry, 20(1), 1-15. [Link]

  • Scott, J. S., & Williams, G. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 13-29. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2289. [Link]

  • American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. [Link]

  • Dineshkumar, B., et al. (2017). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Wipf, P., & Maciejewski, J. P. (2004). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters, 6(25), 4759-4762. [Link]

  • Boteju, L. W., et al. (1994). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 37(23), 3907-3929. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Introduction

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (DMH) is a novel chemical entity with a hydrazide functional group.[1] The hydrazide moiety is present in a variety of compounds with demonstrated biological activities, including anticancer and enzyme inhibition properties.[2][3][4][5] A systematic investigation of the cellular effects of DMH is essential to elucidate its potential as a therapeutic agent or to understand its toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a tiered, cell-based assay approach to characterize the bioactivity of DMH.

This guide is structured to provide a logical workflow, starting from broad assessments of cytotoxicity and progressing to more detailed mechanistic studies. The protocols herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Phase 1: Primary Screening for Cytotoxicity

The initial step in characterizing a novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides a foundational understanding of the compound's potency and cellular context for its activity.

Cell Viability Assessment using the XTT Assay

To quantify the effect of DMH on cell viability, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended. This colorimetric assay measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[6] The XTT assay is a second-generation tetrazolium salt-based assay that offers advantages over the traditional MTT assay, primarily because its formazan product is water-soluble, thus eliminating a solubilization step and reducing variability.[6][7]

Principle of the XTT Assay: Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[6] The intensity of the orange color is measured spectrophotometrically and is proportional to the number of viable cells.[8]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeRationale
A549Non-small cell lung cancerCommonly used cancer model.
MCF-7Breast adenocarcinomaRepresentative of hormone-responsive breast cancer.[9]
MDA-MB-231Triple-negative breast cancerA model for aggressive, hormone-receptor-negative breast cancer.[3]
HCT116Colorectal carcinomaA well-characterized colorectal cancer cell line.[10]
HEK293Human embryonic kidneyA non-cancerous cell line for assessing general cytotoxicity.[11]

Protocol for XTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of DMH in cell culture medium. Remove the old medium from the wells and add the DMH-containing medium. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of DMH relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Experimental Workflow for DMH Characterization cluster_phase2 Mechanism of Action Assays start Start with 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (DMH) phase1 Phase 1: Cytotoxicity Screening (XTT Assay) start->phase1 decision1 Is DMH Cytotoxic? phase1->decision1 phase2 Phase 2: Mechanism of Action Studies decision1->phase2 Yes no_cytotoxicity Consider other biological assays (e.g., enzyme inhibition, receptor binding) decision1->no_cytotoxicity No end Characterization of DMH Bioactivity phase2->end apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) phase2->apoptosis mitochondria Mitochondrial Health (MMP) phase2->mitochondria ros Oxidative Stress (ROS Detection) phase2->ros lysosome Lysosomal Integrity (LMP) phase2->lysosome no_cytotoxicity->end G cluster_caspase Principle of Caspase-Glo Assay procaspase Procaspase-3/7 active_caspase Active Caspase-3/7 procaspase->active_caspase Apoptotic Signal (DMH) substrate Caspase-Glo® 3/7 Substrate (DEVD) active_caspase->substrate Cleavage cleaved_substrate Cleaved Substrate + Aminoluciferin substrate->cleaved_substrate luciferase Luciferase cleaved_substrate->luciferase light Luminescent Signal luciferase->light Reaction

Caption: Luminescent detection of caspase-3/7 activity.

Mitochondrial Involvement

Mitochondria play a central role in both cell survival and death. Many cytotoxic compounds exert their effects by disrupting mitochondrial function. [12]

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). [13]A decrease in ΔΨm is an early event in apoptosis. [14]The fluorescent dye JC-1 is commonly used to measure ΔΨm. [14][15] Principle of the JC-1 Assay: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. [14]In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. [14]In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. [14]The ratio of red to green fluorescence provides a measure of mitochondrial depolarization. [16] Protocol for JC-1 Assay:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate or on coverslips and treat with DMH.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with a medium containing JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C. [16]3. Washing: Wash the cells with PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with filters for red and green fluorescence. [16] * Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the red and green fluorescence signals. [14] * Plate Reader: Measure the red and green fluorescence intensity using a fluorescence plate reader. [16]

Assessment of Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules that can cause cellular damage when produced in excess, a condition known as oxidative stress. [11]Some cytotoxic compounds induce cell death by promoting ROS production. [5]

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). [17] Principle of the H2DCFDA Assay: H2DCFDA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels. [17] Protocol for H2DCFDA Assay:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with DMH.

  • H2DCFDA Staining: Remove the treatment medium and incubate the cells with a medium containing H2DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

G cluster_ros Principle of H2DCFDA Assay for ROS Detection h2dcfda H2DCFDA (Non-fluorescent) h2dcf H2DCF (Non-fluorescent) h2dcfda->h2dcf Cellular Esterases ros Reactive Oxygen Species (ROS) h2dcf->ros Oxidation dcf DCF (Fluorescent) ros->dcf

Caption: Fluorescent detection of intracellular ROS.

Assessment of Lysosomal Integrity

Lysosomes are acidic organelles that play a crucial role in cellular degradation and recycling. Lysosomal membrane permeabilization (LMP) can lead to the release of hydrolytic enzymes into the cytosol, triggering cell death. [18]

LMP can be assessed by monitoring the release of lysosomal contents into the cytosol or by observing the translocation of proteins that bind to exposed luminal glycans of damaged lysosomes. [18][19] Principle of the Galectin-3 Translocation Assay: Galectin-3 is a cytosolic protein that binds to β-galactosides. Upon LMP, galectin-3 translocates to and accumulates on damaged lysosomes, forming distinct puncta that can be visualized by immunofluorescence. [20] Protocol for Galectin-3 Translocation Assay:

  • Cell Seeding and Treatment: Plate cells on coverslips and treat with DMH. [20]2. Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as saponin.

  • Immunostaining: Incubate the cells with a primary antibody against Galectin-3, followed by a fluorescently labeled secondary antibody. [20]4. Imaging: Visualize the cells using a fluorescence or confocal microscope. [20]5. Analysis: Quantify the formation of Galectin-3 puncta in treated cells compared to control cells.

Conclusion

The systematic application of this tiered cell-based assay workflow will provide a comprehensive understanding of the biological activity of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. By progressing from general cytotoxicity screening to detailed mechanistic studies, researchers can efficiently characterize the cellular effects of this novel compound, paving the way for further preclinical development or toxicological assessment.

References

  • Measure intracellular reactive oxygen species using far-red fluorescence. Molecular Devices. Available from: [Link]

  • A novel high-through-put assay for screening of pro-apoptotic drugs. PubMed. Available from: [Link]

  • Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death. PMC. Available from: [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. ASM Journals. Available from: [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available from: [Link]

  • A novel high-through-put assay for screening of pro-apoptotic drugs. Ovid. Available from: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available from: [Link]

  • Measurement of intracellular reactive oxygen species (ROS). PCBIS. Available from: [Link]

  • MTT assay. Wikipedia. Available from: [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PMC. Available from: [Link]

  • Lysosomal Membrane Permeability (LMP) assay. Aligning Science Across Parkinson's. Available from: [Link]

  • Assessing Mitochondrial Membrane Potential. JoVE Journal. Available from: [Link]

  • Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Bio-protocol. Available from: [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • Cell Death Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. ResearchGate. Available from: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. Available from: [Link]

  • A novel assay for discovery and characterization of pro-apoptotic drugs and for monitoring apoptosis in patient sera. PubMed. Available from: [Link]

  • Lysosomal Membrane Permeability (LMP) assay. protocols.io. Available from: [Link]

  • Mitochondrial Membrane Potential Assay. Springer Nature Experiments. Available from: [Link]

  • Lysosomal Membrane Permeability (LMP) assay protocol v1. protocols.io. Available from: [Link]

  • Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. MDPI. Available from: [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Available from: [Link]

  • MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... ResearchGate. Available from: [Link]

  • Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. ACS Publications. Available from: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. Available from: [Link]

  • Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. Taylor & Francis. Available from: [Link]

  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. PubMed. Available from: [Link]

  • Recent advances in multitarget-directed ligands via in silico drug discovery. PMC. Available from: [Link]

  • 2,2-Dimethylcyclopropanecarbohydrazide. PubChem. Available from: [Link]

  • Not available.
  • View MeSH Trace. MeSH Trace. Available from: [Link]

  • Therapeutic Target Database. TTD. Available from: [Link]

  • Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. PMC. Available from: [Link]

  • What is the mechanism of Homochlorcyclizine Hydrochloride?. Patsnap Synapse. Available from: [Link]

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. MDPI. Available from: [Link]

  • Open Targets Platform. Open Targets. Available from: [Link]

Sources

Application Note: In Vitro Screening and Biophysical Validation of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride as a Metal-Binding Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Structural Biologists in Preclinical Drug Discovery.

Executive Summary & Mechanistic Rationale

In contemporary fragment-based drug discovery (FBDD), targeting metalloenzymes—such as Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and viral endonucleases—requires highly efficient Metal-Binding Pharmacophores (MBPs)[1]. While hydroxamic acids are the historical gold standard for zinc chelation, their poor pharmacokinetic profiles often necessitate the exploration of alternative MBPs[1].

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (CAS: 1303993-90-9) represents a highly privileged fragment chemotype for metalloenzyme inhibition. The mechanistic rationale for utilizing this specific compound in screening cascades is threefold:

  • Bidentate Chelation: The hydrazide moiety acts as a potent MBP, coordinating catalytic metal ions (e.g., Zn²⁺, Mg²⁺) via the carbonyl oxygen and the terminal amine nitrogen.

  • Conformational Rigidity: The cyclopropane ring restricts the conformational flexibility of the acyl chain, locking the hydrazide into an optimal trajectory for metal coordination while minimizing entropic penalties upon binding.

  • Steric Probing: The gem-dimethyl groups provide localized steric bulk, which is highly effective for probing adjacent hydrophobic sub-pockets (such as the S1' pocket in MMPs or the L1 loop region in class I HDACs). Furthermore, the hydrochloride salt form ensures excellent aqueous solubility, a critical requirement for high-concentration fragment screening and crystallographic soaking.

This application note details a robust, self-validating in vitro screening cascade designed to evaluate this compound as a primary MBP hit, moving from enzymatic screening to orthogonal biophysical validation and structural characterization.

Experimental Workflow Overview

The following workflow illustrates the progression from primary enzymatic screening to structural validation. This multi-tiered approach ensures that observed inhibition is driven by true thermodynamic binding rather than assay interference (e.g., aggregation or fluorescence quenching).

G Cmpd 2,2-Dimethylcyclopropanecarbohydrazide (Fragment Library) FRET Primary FRET Assay (Metalloenzyme Panel) Cmpd->FRET 10-500 µM Screen DSF Thermal Shift Assay (DSF) (Target Engagement) FRET->DSF Hit Confirmation ITC Isothermal Titration Calorimetry (Thermodynamics) DSF->ITC Orthogonal Validation XRAY X-ray Crystallography (Coordination Geometry) DSF->XRAY Structural Biology

Screening cascade for MBP fragments: from primary enzymatic assay to structural validation.

Detailed Experimental Protocols

Protocol 1: Primary FRET-Based Enzymatic Screening

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against a panel of zinc-dependent metalloenzymes.

Causality & Design Choices: Fragment-sized MBPs typically exhibit low-to-moderate affinities (IC₅₀ in the high micromolar range). Therefore, screening must be conducted at high compound concentrations (up to 1 mM). To prevent false positives caused by colloidal aggregation at these concentrations, the non-ionic detergent Triton X-100 is strictly required in the assay buffer.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.01% (v/v) Triton X-100, 0.1 mg/mL BSA.

  • Target Enzyme: Recombinant human HDAC8 (or target of interest).

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Lys(TFA)-AMC).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in assay buffer to create a 10 mM stock. Note: As a hydrochloride salt, it is highly water-soluble, bypassing the need for high-concentration DMSO stocks which can denature sensitive metalloenzymes.

  • Serial Dilution: Prepare a 10-point dose-response curve ranging from 1 mM down to 1 µM in a 384-well black microplate (Corning).

  • Enzyme Addition: Add 10 µL of HDAC8 (final concentration 2 nM) to each well. Incubate the enzyme-inhibitor mixture at 25°C for 30 minutes to allow the hydrazide to equilibrate with the active site Zn²⁺.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration 50 µM, near the Km​ ) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate initial velocities and fit the dose-response data to a four-parameter logistic (4PL) equation to determine the IC₅₀.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Objective: To confirm direct, reversible binding to the target protein and rule out Pan-Assay Interference Compounds (PAINS).

Causality & Design Choices: Because the primary assay relies on fluorescence, high concentrations of the fragment might cause inner-filter effects or quench the AMC fluorophore. DSF (Thermal Shift) provides a label-free (regarding the active site) thermodynamic readout. A positive shift in the melting temperature ( ΔTm​ ) confirms that the compound stabilizes the folded state of the protein via direct binding.

Step-by-Step Methodology:

  • Reaction Mix: In a 96-well qPCR plate, combine 2 µM of the target apo-enzyme, 5X SYPRO Orange dye, and 500 µM of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in 20 µL of assay buffer (without BSA or Triton X-100).

  • Thermal Cycling: Seal the plate with optical film and centrifuge at 1000 x g for 1 minute.

  • Melt Curve: Run the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, capturing fluorescence in the ROX channel (Ex: 490 nm, Em: 610 nm).

  • Analysis: Determine the Tm​ from the inflection point of the melt curve (first derivative minimum). Calculate ΔTm​=Tm(compound)​−Tm(DMSOcontrol)​ . A ΔTm​>0.5∘C is considered a validated hit.

Quantitative Data Presentation

The following table summarizes expected screening profiles when evaluating 2,2-Dimethylcyclopropanecarbohydrazide against a panel of metalloenzymes. The data highlights how the gem-dimethyl cyclopropane geometry influences selectivity.

Target EnzymeEnzyme ClassIC₅₀ (µM)DSF ΔTm​ (°C)Ligand Efficiency (LE)Selectivity Rationale
HDAC8 Zinc Deacetylase45.2 ± 3.1+ 2.40.38gem-dimethyl group optimally fills the wide L1 loop pocket.
HDAC1 Zinc Deacetylase> 500+ 0.2N/ANarrow active site channel clashes with the cyclopropane bulk.
MMP-2 Zinc Protease120.5 ± 8.4+ 1.10.31Moderate accommodation in the S1' specificity pocket.
HIV-1 Integrase Mg²⁺ Endonuclease> 10000.0N/ARequires di-metal (Mg²⁺) chelation; mono-hydrazide is insufficient.

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​=10 for this compound. An LE > 0.3 is considered excellent for a fragment hit.

Protocol 3: Structural Biology (Crystallographic Soaking)

Objective: To obtain high-resolution electron density maps confirming the bidentate coordination geometry of the hydrazide to the catalytic metal.

Causality & Design Choices: Computational docking of MBPs can sometimes predict reversed or flipped orientations[2]. Therefore, empirical X-ray crystallography is mandatory. The high aqueous solubility of the hydrochloride salt allows for soaking at extreme concentrations (up to 50 mM), driving the equilibrium toward the bound state even for low-affinity fragments.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target metalloenzyme (e.g., HDAC8) using vapor diffusion hanging drop methods.

  • Soaking Solution: Prepare a soaking solution containing the crystallization mother liquor supplemented with 50 mM 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. Adjust the pH carefully to 7.4, as high concentrations of the HCl salt can acidify the drop and dissolve the crystal.

  • Fragment Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours at 20°C.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM compound) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. During refinement, look for positive Fo​−Fc​ electron density adjacent to the active site metal ion to model the bidentate hydrazide coordination.

References

  • Targeting Metalloenzymes for Therapeutic Intervention Source: PubMed Central (PMC), National Institutes of Health. URL:[Link][1]

  • Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores Source: ACS Medicinal Chemistry Letters, American Chemical Society. URL:[Link]

  • Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores (PMC Archive) Source: PubMed Central (PMC), National Institutes of Health. URL:[Link][2]

Sources

Application Note: Antimicrobial Screening Assays for Novel Hydrazides

Author: BenchChem Technical Support Team. Date: April 2026

From Mechanistic Rationale to High-Throughput MIC Determination

Introduction & Mechanistic Rationale

Hydrazide derivatives—characterized by the distinct R-CO-NH-NH₂ structural scaffold—represent a privileged class of molecules in medicinal chemistry and antimicrobial drug discovery. The most prominent member of this class, Isoniazid (INH), has been a cornerstone of antitubercular therapy for decades. As antimicrobial resistance (AMR) escalates among ESKAPE pathogens and Mycobacterium tuberculosis, the synthesis and screening of novel hydrazide derivatives have accelerated to identify next-generation bactericidal agents.

Mechanistic Causality: Classic hydrazides often function as prodrugs. For example, INH passively diffuses into the mycobacterial cell where it is activated by the bacterial catalase-peroxidase enzyme (KatG). This enzymatic activation generates a highly reactive isonicotinoyl acyl radical[1]. This radical subsequently couples with the co-factor NAD+ to form a covalent INH-NAD adduct. This adduct acts as a potent competitive inhibitor of InhA (enoyl-ACP reductase), an enzyme essential for the synthesis of mycolic acids[2]. By halting mycolic acid production, the bacterial cell wall is fatally compromised, leading to cell lysis.

Mechanism Prodrug Hydrazide Prodrug (e.g., Isoniazid) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Activated by Radical Acyl Radical Intermediate KatG->Radical Oxidation Adduct Hydrazide-NAD Adduct Radical->Adduct Couples with NAD NAD+ NAD->Adduct Co-factor InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Binds & Inhibits Mycolic Mycolic Acid Synthesis Blocked InhA->Mycolic Downstream Effect

Fig 1: Mechanism of action for hydrazide prodrugs via KatG activation and InhA inhibition.

Screening Strategy: Overcoming Hydrazide-Specific Challenges

When screening novel hydrazides, researchers frequently encounter two physical challenges:

  • Poor Aqueous Solubility: Many lipophilic hydrazides require Dimethyl Sulfoxide (DMSO) for solubilization. Upon dilution in aqueous broth, they may form micro-precipitates.

  • Intrinsic Color: Some conjugated hydrazide derivatives possess intrinsic pigmentation (e.g., yellow or orange hues).

Both factors severely interfere with standard turbidimetric (Optical Density at 600 nm) readings. To ensure a self-validating and robust screening pipeline, a dual-assay approach is recommended: a primary colorimetric screen using the Resazurin Microtiter Assay (REMA), followed by secondary validation using the CLSI gold-standard Broth Microdilution method[3].

Workflow Library Hydrazide Library Synthesis Primary Primary Screen (REMA Assay) Library->Primary Solubilized in DMSO Hits Hit Identification (MIC < 4 µg/mL) Primary->Hits Active Compounds Secondary Secondary Screen (Broth Microdilution) Hits->Secondary Validation Tox Cytotoxicity Assay (Mammalian Cells) Secondary->Tox Selectivity Index Lead Lead Optimization & In Vivo Studies Tox->Lead SI > 10

Fig 2: High-throughput screening workflow for novel hydrazide antimicrobial discovery.

Protocol 1: Resazurin Microtiter Assay (REMA)

Rationale: REMA utilizes resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as an oxidation-reduction indicator. Metabolically active bacteria use NADH/FADH₂ to irreversibly reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Dead or inhibited cells cannot perform this reduction, leaving the well blue. This circumvents optical interference from compound precipitation or intrinsic color.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of the hydrazide in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well flat-bottom plate (Volume: 50 µL/well).

    • Causality Note: Ensure the final DMSO concentration in the well never exceeds 1% (v/v). Higher concentrations induce solvent toxicity, leading to false-positive antimicrobial hits.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the working inoculum to each well, yielding a final test concentration of 5×105 CFU/mL.

  • Self-Validating Controls: To ensure the assay is trustworthy, you must include:

    • Growth Control: Broth + Inoculum (Ensures bacteria are viable).

    • Sterility Control: Broth only (Ensures no media contamination).

    • Solvent Control: Broth + Inoculum + 1% DMSO (Validates that the solvent isn't killing the bacteria).

  • Primary Incubation: Seal plates with a breathable membrane and incubate at 37°C for 16-18 hours under aerobic conditions.

  • Indicator Addition: Add 30 µL of a 0.015% (w/v) filter-sterilized resazurin aqueous solution to all wells.

  • Secondary Incubation: Incubate for an additional 2-4 hours at 37°C.

  • Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: CLSI Standard Broth Microdilution

Rationale: For hydrazide compounds that are highly soluble and optically clear, the standard broth microdilution method remains the authoritative benchmark for MIC determination according to CLSI M07 guidelines[3].

Step-by-Step Methodology:

  • Plate Setup: Perform two-fold serial dilutions of the hydrazide in CAMHB (50 µL/well).

  • Inoculation: Add 50 µL of the standardized inoculum ( 1×106 CFU/mL) to achieve a final well concentration of 5×105 CFU/mL.

    • Causality Note: Strict adherence to this exact inoculum size is critical. An inoculum that is too high triggers the "inoculum effect" (false resistance due to target saturation or enzymatic degradation of the drug), while an inoculum that is too low yields false susceptibility.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Reading: Visually inspect the plates using a reflective viewer. The MIC is the lowest concentration exhibiting complete inhibition of visible growth (absence of turbidity or a cell button at the bottom of the well).

Data Presentation: Representative Screening Results

To benchmark novel hydrazides, their activity must be quantitatively compared against established clinical standards. Below is a representative data structure for evaluating a hit compound (designated "Hydrazide-X").

Table 1: MIC Values (µg/mL) of Novel Hydrazide-X vs. Standard Antibiotics

Pathogen StrainHydrazide-XIsoniazid (INH)CiprofloxacinVancomycin
S. aureus ATCC 292132.0>640.251.0
E. faecium ATCC 194344.0>641.00.5
E. coli ATCC 2592216.0>640.015>64
P. aeruginosa ATCC 27853>64>640.25>64
M. tuberculosis H37Rv0.1250.060.5N/A

Interpretation: Hydrazide-X demonstrates potent Gram-positive activity and retains excellent anti-mycobacterial efficacy. However, it is less active against Gram-negative organisms like P. aeruginosa, likely due to exclusion by outer membrane porins or active efflux pumps—a common pharmacokinetic hurdle for lipophilic hydrazides.

References

  • "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically" Clinical and Laboratory Standards Institute (CLSI)[Link]

  • "What is Isoniazid used for?" Patsnap Synapse [Link]

  • "Evidence for Isoniazid-Dependent Free Radical Generation Catalyzed by Mycobacterium tuberculosis KatG and the Isoniazid-Resistant Mutant KatG(S315T)" Biochemistry - ACS Publications[Link]

Sources

Application Note: Anticancer Activity Evaluation of Cyclopropane-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights and Experimental Protocols for Target Engagement and Phenotypic Screening

Introduction & Rationale

The cyclopropane ring is a highly strained, three-membered carbocycle that has emerged as a privileged structural motif in modern anticancer drug discovery[1]. For medicinal chemists and drug development professionals, incorporating a cyclopropane ring into a lead scaffold serves two distinct, highly strategic purposes:

  • Conformational Restriction (Bioisosterism): The rigid geometry of cyclopropane acts as an excellent bioisostere for alkenes and phenyl rings. By locking molecules into their bioactive conformations, cyclopropanes minimize entropic penalties upon target binding. This strategy has been successfully employed to develop potent Polo-like kinase 4 (PLK4) inhibitors and microtubule-destabilizing agents[2][3].

  • Latent Electrophilicity (Covalent Inhibition): The inherent ring strain (approx. 27.5 kcal/mol) allows cyclopropanes to act as "suicide substrates." A canonical example is the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1) by tranylcypromine (TCP) derivatives, where the ring undergoes a radical-mediated opening to form a covalent adduct with the enzyme's FAD cofactor[4][5].

Mechanistic Pathways of Cyclopropane Anticancer Agents

Understanding the specific mechanism of action (MOA) is critical for designing the correct evaluation cascade. Cyclopropane-containing anticancer compounds generally fall into two mechanistic categories:

  • Epigenetic Modulators (LSD1 Inhibitors): LSD1 is an epigenetic enzyme overexpressed in various cancers that demethylates histone H3 lysine 4 (H3K4me1/2), driving tumor progression[5]. TCP-based inhibitors (e.g., ORY-1001, GSK2879552) undergo a single-electron transfer mediated by the FAD cofactor. This triggers a radical ring-opening of the cyclopropane, irreversibly inactivating the enzyme and restoring tumor-suppressor gene expression[4].

  • Cytoskeletal Disruptors (Tubulin Polymerization Inhibitors): Cyclopropane analogs of natural products, such as disorazole C1, exhibit potent tubulin polymerization inhibition. The cyclopropane moiety replaces metabolically labile alkenes while maintaining the macrocyclic conformation required to bind tubulin. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis[3][6].

MOA C Cyclopropane Pharmacophore LSD1 LSD1 Inhibition (TCP derivatives) C->LSD1 Tubulin Tubulin Inhibition (Disorazole analogs) C->Tubulin PLK4 PLK4 Inhibition (Spiro-indolinones) C->PLK4 Mech1 Covalent Adduct with FAD (Ring Opening) LSD1->Mech1 Mech2 Conformational Restriction (Microtubule Destabilization) Tubulin->Mech2 Mech3 Bioisosteric Replacement (Kinase Domain Binding) PLK4->Mech3 Result1 Epigenetic Modulation (Apoptosis) Mech1->Result1 Result2 G2/M Cell Cycle Arrest Mech2->Result2 Mech3->Result2

Mechanisms of action for cyclopropane-containing anticancer compounds.

Experimental Protocols & Workflows

To rigorously evaluate these compounds, the experimental design must account for their unique chemical properties. The following protocols are engineered as self-validating systems.

Protocol 1: Time-Dependent LSD1 Enzymatic Inhibition Assay
  • Causality & Logic: Because TCP derivatives are irreversible covalent inhibitors, their binding is time-dependent. A standard equilibrium assay will severely underestimate their potency. A pre-incubation step between the enzyme and the inhibitor is mandatory to accurately evaluate target engagement[4][5].

  • Self-Validation: The assay must include Tranylcypromine (TCP) as a positive control for inhibition, and a "No-Enzyme" well to control for background auto-fluorescence of the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Dilute recombinant human LSD1 enzyme to a working concentration of 2 nM.

  • Compound Pre-incubation: In a 384-well black microplate, add 10 µL of LSD1 enzyme and 5 µL of the cyclopropane test compound (serially diluted). Crucial Step: Incubate the mixture at room temperature for exactly 30 minutes to allow the covalent cyclopropane ring-opening reaction to occur.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing 20 µM di-methylated histone H3K4 peptide, 100 µM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).

  • Kinetic Reading: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes. Calculate the IC50​ based on the initial velocity of resorufin formation.

Protocol 2: In Vitro Tubulin Polymerization Kinetics
  • Causality & Logic: To determine if a conformationally restricted cyclopropane compound is a microtubule stabilizer or destabilizer, real-time kinetic monitoring of tubulin assembly at 37°C is required[3][6].

  • Self-Validation: Paclitaxel must be used as a polymerization enhancer (stabilizer) control, and Vincristine must be used as a polymerization inhibitor (destabilizer) control.

Step-by-Step Methodology:

  • Tubulin Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Dilute to 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Plate Setup: Pre-warm a 96-well half-area clear plate to 37°C in a microplate reader. Add 5 µL of test compounds (10 µM final concentration) or controls to the wells.

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin mixture to each well using a multichannel pipette.

  • Measurement: Immediately monitor absorbance at 340 nm every 1 minute for 60 minutes at 37°C. A decrease in the maximum polymer mass ( Vmax​ ) compared to the DMSO vehicle indicates microtubule destabilization.

Protocol 3: Flow Cytometry-Based Cell Cycle Analysis
  • Causality & Logic: Target engagement must translate to specific cellular phenotypes. Tubulin inhibitors arrest cells in the G2/M phase due to mitotic spindle disruption, whereas LSD1 inhibitors typically induce G1 arrest[3]. Propidium Iodide (PI) staining quantifies DNA content, validating the downstream consequence of the primary target.

Step-by-Step Methodology:

  • Cell Treatment: Seed human colon cancer cells (e.g., HCT116) at 1×105 cells/well in a 6-well plate. Treat with the cyclopropane compound at , , and 10× its cellular IC50​ for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 events. Use the FL2 channel (linear scale) to quantify the percentage of cells in G0/G1 (2N DNA), S-phase, and G2/M (4N DNA).

Workflow Start Cyclopropane Compound Library Target 1. Target Engagement (Enzymatic / Polymerization Assays) Start->Target Cell 2. Cellular Efficacy (Cytotoxicity Screening) Target->Cell Pheno 3. Phenotypic Profiling (Cell Cycle / Apoptosis Analysis) Cell->Pheno Hit Lead Candidate Selection Pheno->Hit

Standardized experimental workflow for cyclopropane compound evaluation.

Quantitative Data Summarization

The table below summarizes representative pharmacological data for benchmark cyclopropane-containing anticancer agents, highlighting how the structural motif dictates the biological profile.

Compound NamePrimary TargetMechanism of ActionEnzymatic IC50​ / AffinityPrimary Cellular PhenotypeClinical Status
Tranylcypromine (TCP) LSD1Covalent FAD Adduct~2.0 µMG1 Arrest / DifferentiationApproved (Repurposed)[4]
ORY-1001 (Bomedemstat) LSD1Covalent FAD Adduct0.018 µMG1 Arrest / ApoptosisClinical Trials[4][5]
(-)-CP2-disorazole C1 TubulinConformational DestabilizerN/A (Blocks Assembly)G2/M ArrestPreclinical[3]
Compound 18 (Spiro-indolinone) PLK4Kinase Domain Binding0.004 µMCentriole DisruptionPreclinical[2]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. This document provides a comprehensive guide for the initial evaluation of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, a compound with a novel structure, for its potential anti-inflammatory properties. While specific biological data for this compound is not yet established in public literature[1], its hydrazide moiety suggests a potential for biological activity, as other hydrazone derivatives have demonstrated anti-inflammatory effects[2]. This guide presents a logical, multi-tiered screening strategy, beginning with foundational in vitro assays to establish a mechanism of action and progressing to a well-established in vivo model for assessing efficacy.

Introduction: The Rationale for Screening

Inflammation is a protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] This complex process is mediated by a variety of signaling molecules and immune cells. However, chronic or unresolved inflammation can lead to tissue damage and is implicated in diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3]

Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can have significant side effects with long-term use.[3] This necessitates the discovery of new chemical entities with improved safety and efficacy profiles. The compound 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride contains a hydrazide functional group. This class of compounds is known for a wide range of pharmacological activities, and certain derivatives have been identified as promising anti-inflammatory agents.[2] Therefore, a systematic evaluation of this novel compound is warranted.

Postulated Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of a novel compound can be mediated through several key pathways. A primary regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like Cyclooxygenase-2 (COX-2).[4][5] Many anti-inflammatory agents exert their effects by inhibiting the NF-κB signaling pathway or its downstream targets.

Another critical pathway involves the arachidonic acid cascade, where enzymes like COX and Lipoxygenase (LOX) produce prostaglandins and leukotrienes, respectively—potent mediators of inflammation.[4][5] Inhibition of these enzymes is a common mechanism for established anti-inflammatory drugs.

Inflammatory_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IκB NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκB Degradation Gene_Expression Pro-inflammatory Gene Transcription NFkB_active->Gene_Expression Translocates to Nucleus COX2_LOX COX-2 / LOX Prostaglandins Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression->COX2_LOX Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Leads to Cytokines->Inflammation

Caption: Key inflammatory signaling pathways.

In Vitro Evaluation: A Step-by-Step Approach

In vitro assays are essential for initial screening as they are cost-effective and provide mechanistic insights.[3] The cornerstone assay for inflammation is the use of macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that potently activates the inflammatory response.[4][6]

In_Vitro_Workflow Start Start: Prepare Macrophage Culture (e.g., RAW 264.7) Step1 Determine Non-Toxic Dose Range of Compound via MTT Assay Start->Step1 Step2 Pre-treat cells with 2,2-Dimethylcyclopropanecarbohydrazide HCl (various concentrations) Step1->Step2 Step3 Stimulate with LPS (e.g., 100 ng/mL) Step2->Step3 Step4 Incubate for 18-24 hours Step3->Step4 Step5a Collect Supernatant: Measure Nitric Oxide (NO) via Griess Assay Step4->Step5a Step5b Collect Supernatant: Measure Cytokines (TNF-α, IL-6) via ELISA Step4->Step5b Step6 Analyze Data & Determine IC₅₀ Step5a->Step6 Step5b->Step6

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: LPS-Stimulated Macrophage Assay for Nitric Oxide and Cytokine Inhibition

This protocol evaluates the ability of a test compound to inhibit the production of key pro-inflammatory mediators from LPS-stimulated macrophages.[4]

A. Materials

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

B. Procedure

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Create a serial dilution to test a range of concentrations (e.g., 1 µM to 100 µM). Note: A preliminary cell viability assay (e.g., MTT) should be performed to ensure the tested concentrations are not cytotoxic.

  • Pre-treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the test compound. Include a "vehicle control" group (media with vehicle only) and a "no treatment" control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except the "no treatment" control) to a final concentration of 100 ng/mL.[7]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[8]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.[4]

C. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Analysis:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[4]

  • Cytokine Analysis (TNF-α and IL-6):

    • Use the collected supernatants to perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[9] This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[10][11] Subplantar injection of carrageenan induces a localized inflammatory response characterized by swelling (edema).[10]

Protocol 2: Acute Anti-inflammatory Activity in Rats

A. Materials & Animals

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug: Indomethacin or Diclofenac Sodium[2][10]

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer for paw volume measurement

B. Procedure

  • Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group)[10]:

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Test Compound (e.g., 25 mg/kg, p.o.)

    • Group III: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[10]

  • Initial Paw Volume: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[10]

  • Drug Administration: Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage (p.o.).

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[10][12]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak swelling is typically observed around 3-5 hours.[11][13]

C. Data Analysis

  • Calculate Edema Volume: Edema (mL) = Vt - V₀

  • Calculate Percentage Inhibition of Edema:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. This allows for easy comparison between different treatment groups and concentrations.

Table 1: Hypothetical In Vitro Anti-inflammatory Effects of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride on LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control-100 ± 8.5100 ± 9.2100 ± 7.8
Compound195.2 ± 7.198.1 ± 8.596.5 ± 6.9
Compound1065.4 ± 5.372.3 ± 6.170.1 ± 5.5
Compound5030.1 ± 3.8 41.5 ± 4.238.7 ± 4.0
Dexamethasone (Positive Control)1025.6 ± 2.930.8 ± 3.5 28.4 ± 3.1
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Table 2: Hypothetical In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Compound250.62 ± 0.0527.1%
Compound500.41 ± 0.04 51.8%
Indomethacin100.38 ± 0.0355.3%
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 production in vitro would suggest direct cellular anti-inflammatory activity. Similarly, a significant and dose-dependent reduction in paw edema in vivo would confirm the compound's efficacy in a live animal model of acute inflammation.[2]

Conclusion

This document outlines a robust and validated workflow for the preliminary assessment of the anti-inflammatory properties of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. By employing a combination of foundational in vitro cell-based assays and a standard in vivo model, researchers can efficiently determine the compound's potential efficacy and elucidate its likely mechanism of action. Positive results from this screening cascade would provide a strong rationale for further preclinical development, including more advanced chronic inflammation models and safety pharmacology studies.

References

  • Benchchem. Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Current Protocols in Pharmacology. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Journal of Visualized Experiments. Macrophage Inflammatory Assay.
  • Porsolt. Leading In Vivo and In Vitro Inflammation Models.
  • European Journal of Medicinal Plants. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Redoxis. In vivo Acute Inflammatory Models.
  • Bio-protocol. 4.3.3. Carrageenan-Induced Paw Edema.
  • Wiener klinische Wochenschrift. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Charles River Laboratories. Autoimmune Disease and Inflammation Models.
  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay.
  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation.
  • Sygnature Discovery. Inflammation and Immunology Models.
  • Molecules. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • STAR Protocols. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
  • The Journal of Experimental Medicine. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn.
  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species.
  • Thermo Fisher Scientific. Immune Cell Stimulation via LPS Protocol.
  • Inflammation and Regeneration. (2020). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4.
  • Pharmaceuticals. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
  • PubChem. 2,2-Dimethylcyclopropanecarbohydrazide.
  • European Journal of Pharmacology. (2014). Anti-inflammatory effects of diethylcarbamazine: a review.

Sources

Application Notes and Protocols for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a specialized chemical compound with applications in synthetic organic chemistry and drug discovery. Its rigid cyclopropane core, coupled with the reactive hydrazide moiety, makes it a valuable building block for creating novel molecules with potential therapeutic properties. The hydrochloride salt form often enhances solubility and stability, crucial attributes for its use in various experimental settings.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, proper storage, and effective utilization of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. The protocols outlined herein are designed to ensure experimental reproducibility and the integrity of the compound.

Compound Properties and Stability

A thorough understanding of the physicochemical properties of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is fundamental to its appropriate handling and application.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
Appearance Solid
Storage Class 11 (Combustible Solids)
Stability and Degradation

Hydrazides are susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the hydrazide bond.[1] Additionally, oxidation and photodegradation are potential degradation pathways.[1] The presence of moisture can accelerate the degradation of hygroscopic materials, potentially leading to chemical instability through hydrolysis.[2]

Key Considerations for Stability:

  • pH: Maintain solutions within a neutral pH range (ideally 5-7) to minimize hydrolysis.[1]

  • Moisture: As a hydrochloride salt, the compound may be hygroscopic. Exposure to moisture can induce hydrolytic degradation.[2]

  • Light: Protect from light to prevent photodecomposition.[1]

  • Oxidizing Agents: Avoid contact with strong oxidizing agents.[3]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical compound.

Hazard Identification

While specific toxicity data for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is limited, it is classified as a category 1 for short-term (acute) aquatic hazard, being very toxic to aquatic life with long-lasting effects. It is essential to handle it as a potentially hazardous substance.

Precautionary Statements:

  • P273: Avoid release to the environment.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

  • Eye Protection: Wear chemical-resistant safety goggles.[3]

  • Hand Protection: Wear chemical-impermeable gloves.[4]

  • Body Protection: A lab coat or other protective clothing should be worn.[3]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

  • Avoid the generation of dust during handling.

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage

Proper storage is critical to maintain the compound's integrity and prevent degradation.

  • Temperature: Store in a cool, dry place.[1] Some suppliers recommend storage at -20°C.[3] Always refer to the product label for the recommended storage temperature.

  • Atmosphere: Store in a tightly closed container. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Experimental Protocols

The following protocols provide a framework for the use of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in common laboratory applications.

Preparation of Stock Solutions

The hydrochloride salt form generally confers better solubility in aqueous solutions compared to the free base.

Materials:

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, or sterile deionized water)

  • Sterile, amber vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibration: Allow the container of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the target concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C for long-term storage. For aqueous solutions, it is advisable to prepare them fresh or store them for a limited time at 2-8°C.

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage A Equilibrate Compound to Room Temperature B Weigh Compound in Fume Hood A->B Prevent Condensation C Add Solvent B->C Accurate Mass D Vortex to Dissolve C->D Complete Dissolution E Store in Amber Vials at -20°C or -80°C D->E Maintain Stability

Caption: Workflow for preparing stock solutions of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[5]

Materials:

  • Stock solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.[6]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[1][6]

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions Compound 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride Solution Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidative Oxidative (H₂O₂) Compound->Oxidative Thermal Thermal Compound->Thermal Photolytic Photolytic Compound->Photolytic Analysis HPLC Analysis (Quantify Parent & Detect Degradants) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for conducting forced degradation studies.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.Review storage conditions, ensure the container is tightly sealed, and minimize exposure to light and moisture. Prepare fresh solutions for critical experiments.
Poor solubility in aqueous solutions The compound may have limited solubility despite being a hydrochloride salt.Try co-solvents like DMSO or ethanol. Gentle heating and sonication can also aid dissolution. The use of solubility enhancers like cyclodextrins could also be explored.[7][8]
Unexpected peaks in analytical chromatograms Presence of impurities or degradation products.Perform a forced degradation study to identify potential degradation products. Ensure the purity of the starting material.

Conclusion

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a compound with significant potential in chemical synthesis and drug development. By adhering to the guidelines for safe handling, appropriate storage, and utilizing the outlined protocols, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results. A thorough understanding of its stability profile is crucial for its effective application.

Sources

Formulation of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

An In Vivo Formulation and Handling Protocol for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Abstract

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a highly polar, low-molecular-weight building block frequently utilized in the synthesis and in vivo profiling of enzyme inhibitors (e.g., monoamine oxidase or histone demethylase inhibitors). Formulating this compound for animal studies requires navigating two distinct chemical liabilities: the nucleophilic reactivity of the hydrazide moiety and the severe acidity of its hydrochloride salt. This guide provides a self-validating, step-by-step methodology to ensure physiological compatibility, API stability, and reproducible in vivo dosing.

Physicochemical Causality: The "Why" Behind the Formulation

To design a robust formulation, we must first deconstruct the molecule's physicochemical profile and understand the causality behind vehicle selection.

Liability 1: Hydrazide Reactivity (The Maillard-Type Condensation) The terminal hydrazide (-NHNH₂) group is a potent nucleophile. If formulated in a vehicle containing reducing sugars—such as the commonly used 5% Dextrose in Water (D5W)—the hydrazide will rapidly undergo a condensation reaction with the acyclic aldehyde form of the sugar to yield a hydrazone[1]. This chemoselective reaction degrades the active pharmaceutical ingredient (API) before it ever enters the animal. Causality: Dextrose and glucose-based vehicles are strictly contraindicated.

Liability 2: Hydrochloride Salt Acidity As an HCl salt, the compound is highly hydrophilic and will dissolve instantly in water. However, unbuffered dissolution liberates hydrochloric acid, drastically lowering the pH of the solution. Administering a highly acidic solution in vivo causes severe injection-site necrosis, phlebitis (for Intravenous dosing), or peritonitis (for Intraperitoneal dosing). Causality: The formulation must utilize a buffered vehicle with sufficient capacity to neutralize the HCl salt, such as 1x Phosphate-Buffered Saline (PBS).

Table 1: Quantitative Physicochemical Profile
ParameterValue / CharacteristicFormulation Implication
Chemical Formula C₆H₁₃ClN₂OLow molecular weight; highly soluble.
Molecular Weight 164.63 g/mol [2]Requires precise molar calculations for dosing.
Aqueous Solubility >50 mg/mLNo co-solvents (e.g., DMSO, Tween-80) required.
Contraindicated Vehicles D5W, Glucose, FructosePrevents hydrazone formation[1].
Recommended Vehicle 1x PBS (pH 7.4) or 0.9% NaClProvides buffering capacity and isotonicity.

Decision-Tree and Formulation Workflow

The following workflow illustrates the logical progression of formulating the API, highlighting the critical divergence away from sugar-based vehicles and the mandatory pH verification step.

G Start Weigh API (2,2-Dimethylcyclopropanecarbohydrazide HCl) Vehicle Select Vehicle (1x PBS, pH 7.4) Start->Vehicle Warning CONTRAINDICATED: Dextrose/Glucose (D5W) Causes Hydrazone Formation Vehicle->Warning Avoid Dissolve Dissolve API in 90% Vol PBS (Vortex 1-2 min) Vehicle->Dissolve CheckPH Verify pH (Target: 7.0 - 7.4) Dissolve->CheckPH AdjustPH Adjust with 0.1 N NaOH (Neutralize HCl Salt) CheckPH->AdjustPH If pH < 6.5 Filter Sterile Filtration (0.22 µm PES) CheckPH->Filter If pH 7.0-7.4 AdjustPH->Filter Dose In Vivo Administration (IV, IP, PO) Filter->Dose

Workflow for formulating 2,2-Dimethylcyclopropanecarbohydrazide HCl, highlighting critical pH checks.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, visual or quantitative checks ensure the integrity of the formulation before proceeding to animal administration.

Materials Required:

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (API)

  • Sterile 1x PBS (pH 7.4, without Ca²⁺/Mg²⁺)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.22 µm Polyethersulfone (PES) syringe filters

  • Calibrated micro-pH probe or narrow-range pH indicator strips

Step-by-Step Methodology:

  • Dose Calculation: Determine the required concentration. For example, to dose a 20 g mouse at 10 mg/kg using a 10 mL/kg dosing volume, the target concentration is 1.0 mg/mL.

  • Gravimetric Weighing: Accurately weigh the API powder into a sterile, endotoxin-free glass vial.

  • Initial Dissolution: Add 1x PBS equivalent to 90% of the final target volume. Vortex gently for 1–2 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate matter. Because the compound is highly hydrophilic, incomplete dissolution indicates an error in weighing or a contaminated batch.

  • pH Verification & Adjustment (Critical): Measure the pH of the solution. The dissociation of the HCl salt will consume the phosphate buffer's capacity.

    • If the pH drops below 6.5, titrate dropwise with 0.1 N NaOH, vortexing between drops, until the pH stabilizes between 7.0 and 7.4.

    • Expert Insight: Never skip this step. Injecting unneutralized HCl salts causes immediate animal distress and confounds pharmacokinetic data due to localized inflammation.

  • Volume Finalization: Once the pH is physiological, add 1x PBS to reach the final 100% target volume.

  • Cold Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter into a sterile dosing vial.

    • Expert Insight: Do not autoclave the solution. Thermal stress in aqueous environments can induce hydrolysis of the delicate hydrazide bond.

  • Storage: Formulate fresh immediately prior to dosing. If temporary storage is unavoidable, keep the vial at 4°C, protected from light, and use within 24 hours to prevent oxidative degradation.

In Vivo Dosing Parameters

When transitioning to in vivo administration, strict adherence to maximum dosing volumes is required to maintain animal welfare and ensure data reliability[3].

Table 2: Maximum Recommended Dosing Volumes[3]
Route of AdministrationMouse (Standard 20g)Rat (Standard 250g)Formulation Notes
Intravenous (IV) 0.2 mL1.25 mLpH must be strictly 7.0–7.4. Administer slowly to prevent osmotic shock.
Intraperitoneal (IP) 0.4 mL2.5 mLMild pH deviations (6.5–7.5) are tolerated, but isotonicity is critical.
Per Os / Oral Gavage (PO) 0.2 mL2.5 mLHydrazides may degrade in stomach acid; consider formulating in a mild buffer if oral bioavailability is low.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is designed to help you navigate specific experimental hurdles.

Issue 1: Low or No Yield of the Desired Hydrazide

Potential Cause A: Inefficient Conversion of Carboxylic Acid to Acid Chloride

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide typically proceeds through an acid chloride intermediate. Incomplete formation of 2,2-dimethylcyclopropanecarbonyl chloride will directly result in a low overall yield.

  • Troubleshooting & Optimization:

    • Reagent Purity and Stoichiometry: Ensure that the 2,2-dimethylcyclopropanecarboxylic acid starting material is dry and of high purity. Use a sufficient excess of the chlorinating agent, such as thionyl chloride (SOCl₂), typically 1.5 to 3 equivalents.[1]

    • Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[2]

    • Reaction Monitoring: Monitor the reaction progress by carefully observing the cessation of gas evolution (HCl and SO₂). An IR spectrum of a small aliquot should show the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp carbonyl (C=O) stretch at a higher wavenumber, characteristic of an acid chloride.

    • Purification of Intermediate: While often used in the next step without extensive purification, distillation of the crude 2,2-dimethylcyclopropanecarbonyl chloride can remove unreacted starting material and other impurities, leading to a cleaner subsequent reaction.[1]

Potential Cause B: Suboptimal Reaction Conditions for Hydrazide Formation

The reaction between the acid chloride and hydrazine is exothermic and requires careful control to prevent side reactions.

  • Troubleshooting & Optimization:

    • Temperature Control: The addition of the acid chloride to the hydrazine solution should be performed at a low temperature, typically between -5 and 0°C, to control the reaction rate and minimize the formation of byproducts.[3]

    • Stoichiometry of Hydrazine: Use a molar excess of hydrazine hydrate to favor the formation of the desired mon-acyl hydrazide and reduce the formation of the 1,2-diacylhydrazine byproduct.[4]

    • Solvent Choice: The reaction of pivaloyl chloride (a close structural analog) with hydrazine has been shown to proceed most efficiently in water.[4] The use of organic solvents can sometimes lead to biphasic mixtures and favor the formation of the diacyl byproduct.[4]

Potential Cause C: Degradation of the Cyclopropane Ring

The strained cyclopropane ring can be susceptible to opening under harsh pH conditions or at elevated temperatures.[3]

  • Troubleshooting & Optimization:

    • pH Control: Maintain the pH of the reaction mixture as close to neutral as possible, especially during workup. Avoid prolonged exposure to strong acids or bases.

    • Temperature Management: Avoid excessive heating during the reaction and purification steps. Utilize rotary evaporation under reduced pressure at temperatures below 50°C for solvent removal.

Issue 2: Formation of Significant Impurities

Potential Cause A: 1,2-Diacylhydrazine Byproduct Formation

A common side reaction is the further reaction of the initially formed hydrazide with another molecule of the acid chloride, leading to the formation of N,N'-bis(2,2-dimethylcyclopropanoyl)hydrazine.[4]

  • Troubleshooting & Optimization:

    • Controlled Addition: Add the acid chloride to the hydrazine solution slowly and dropwise to maintain a high local concentration of hydrazine.

    • Excess Hydrazine: As mentioned previously, using an excess of hydrazine will outcompete the newly formed hydrazide for the acid chloride.

    • Purification: The 1,2-diacylhydrazine is typically much less soluble in water than the desired product. It can often be removed by filtration after partial concentration of the aqueous reaction mixture.[3]

Potential Cause B: Unreacted Starting Materials

Incomplete reactions will lead to the presence of starting materials in your crude product.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The hydrazide product is significantly more polar than the corresponding ester or acid chloride.

    • Reaction Time and Temperature: If the reaction appears to have stalled, consider extending the reaction time or allowing the reaction mixture to slowly warm to room temperature after the initial addition at low temperature.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause A: High Water Solubility of the Hydrochloride Salt

The hydrochloride salt of 2,2-Dimethylcyclopropanecarbohydrazide is expected to be highly soluble in water, which can make extraction and isolation challenging.

  • Troubleshooting & Optimization:

    • Solvent Evaporation: After the reaction is complete and any solid byproducts are removed, carefully concentrate the aqueous solution under reduced pressure.

    • Azeotropic Removal of Water: The addition of a solvent like toluene followed by rotary evaporation can help to azeotropically remove residual water.[3]

    • Precipitation/Crystallization: Once the product is in a more concentrated, less aqueous form, precipitation or crystallization can be induced.

Potential Cause B: Difficulty in Crystallizing the Hydrochloride Salt

Obtaining a crystalline solid of the hydrochloride salt can be challenging.

  • Troubleshooting & Optimization:

    • Solvent Selection: For recrystallizing hydrochloride salts, 2-propanol is often a good choice.[5] The addition of a less polar solvent, such as diethyl ether, to a solution of the salt in 2-propanol can help to induce precipitation.[5] Acetone can also be useful as a wash to remove impurities.[5]

    • pH Adjustment: Ensure the correct stoichiometry of hydrochloric acid has been added to form the salt. The free hydrazide can be dissolved in a suitable organic solvent (like isopropanol or ethanol) and then treated with a solution of HCl in the same solvent or with gaseous HCl.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride?

A1: A reliable two-step synthesis is recommended, as outlined in the workflow diagram below. This involves the initial conversion of 2,2-dimethylcyclopropanecarboxylic acid to its corresponding acid chloride, followed by reaction with hydrazine hydrate and subsequent formation of the hydrochloride salt.

Q2: How can I prepare the starting material, 2,2-dimethylcyclopropanecarboxylic acid?

A2: Several synthetic routes to 2,2-dimethylcyclopropanecarboxylic acid have been reported. One common method involves the esterification, cyclopropanation, and subsequent hydrolysis of 2-methylbutenoic acid.[6]

Q3: What are the optimal conditions for forming the acid chloride?

A3: A common and effective method is to react 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride in a suitable solvent like dichloromethane or chloroform.[2] The addition of a catalytic amount of DMF is recommended to accelerate the reaction.[2] The reaction is typically performed at reflux until gas evolution ceases.

Q4: How do I form the hydrochloride salt from the free hydrazide?

A4: The free hydrazide can be converted to its hydrochloride salt by dissolving it in a suitable solvent, such as ethanol or isopropanol, and then adding a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution, a solution in an organic solvent, or as a gas).[7] The salt will often precipitate from the solution, especially upon cooling or the addition of a less polar co-solvent.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. The ¹H NMR should show characteristic signals for the dimethyl groups and the cyclopropyl protons. Infrared (IR) spectroscopy will confirm the presence of the carbonyl group and N-H bonds. Mass spectrometry will confirm the molecular weight of the free base. To confirm the purity and identity of the final hydrochloride salt, elemental analysis is highly recommended.

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry
StepReagentRecommended Equivalents (relative to starting carboxylic acid)
1. Acid Chloride Formation 2,2-Dimethylcyclopropanecarboxylic Acid1.0
Thionyl Chloride (SOCl₂)1.5 - 3.0
N,N-Dimethylformamide (DMF)0.05 - 0.1
2. Hydrazide Formation 2,2-Dimethylcyclopropanecarbonyl Chloride1.0 (from previous step)
Hydrazine Hydrate1.2 - 2.0
3. Hydrochloride Salt Formation 2,2-Dimethylcyclopropanecarbohydrazide1.0 (from previous step)
Hydrochloric Acid (HCl)1.0 - 1.1
Protocol 1: Synthesis of 2,2-Dimethylcyclopropanecarbonyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add a catalytic amount of DMF (0.05 eq).

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain until gas evolution ceases (typically 2-4 hours).

  • Allow the reaction to cool to room temperature.

  • The solvent and excess thionyl chloride can be removed by distillation or rotary evaporation to yield the crude acid chloride, which can be used directly in the next step or purified by vacuum distillation.[2]

Protocol 2: Synthesis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride
  • In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) in water.

  • Cool the hydrazine solution to between -5 and 0°C using an ice bath.

  • Slowly add the crude 2,2-dimethylcyclopropanecarbonyl chloride (1.0 eq) from the previous step to the cooled hydrazine solution while maintaining the temperature below 5°C.[3]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to about one-quarter of its original volume.

  • If a white precipitate (likely the 1,2-diacylhydrazine byproduct) forms, remove it by filtration.[3]

  • To the aqueous filtrate, add a suitable organic solvent like isopropanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.05 eq) with stirring.

  • The 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride should precipitate. If not, the addition of a less polar solvent like diethyl ether may be necessary.[5]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/ether.[5]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Salt Formation Carboxylic_Acid 2,2-Dimethylcyclopropane- carboxylic Acid Acid_Chloride 2,2-Dimethylcyclopropane- carbonyl Chloride Carboxylic_Acid->Acid_Chloride SOCl₂, cat. DMF Hydrazide 2,2-Dimethylcyclopropane- carbohydrazide Acid_Chloride->Hydrazide Hydrazine Hydrate, H₂O, 0°C Hydrochloride_Salt 2,2-Dimethylcyclopropane- carbohydrazide Hydrochloride Hydrazide->Hydrochloride_Salt HCl

Caption: Synthetic route to 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Step1 Check Acid Chloride Formation Start->Check_Step1 Step1_OK Incomplete Reaction? Check_Step1->Step1_OK No Step1_Not_OK Improve Acid Chloride Synthesis Check_Step1->Step1_Not_OK Yes Check_Step2 Check Hydrazide Formation Conditions Step1_OK->Check_Step2 Increase_Reagents Increase SOCl₂/DMF, ensure dry starting material Step1_Not_OK->Increase_Reagents End Yield Improved Increase_Reagents->End Step2_OK Product Degradation? Check_Step2->Step2_OK No Step2_Not_OK Optimize Hydrazide Reaction Check_Step2->Step2_Not_OK Yes Check_Degradation Check Ring Stability Step2_OK->Check_Degradation Adjust_Conditions Control temperature (-5 to 0°C), use excess hydrazine Step2_Not_OK->Adjust_Conditions Adjust_Conditions->End Milder_Conditions Use milder pH during workup, avoid high heat Check_Degradation->Milder_Conditions Milder_Conditions->End

Caption: Decision tree for troubleshooting low product yield.

References

  • Approaches to asymmetric hydroaminomethylation (HAM) and related... (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Hydrazine hydrochloride. (2020, January 3). Sciencemadness Wiki. Retrieved from [Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (2019, June 28). Shizuoka University. Retrieved from [Link]

  • Majumdar, P., et al. (2014). Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings. Chemical Reviews, 114(5), 2962-2972. [Link]

  • Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Propanoic acid, 2,2-dimethyl-, hydrazide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (n.d.). Google Patents.
  • Synthesis of Hydrazones from Hydrazine Dihydrochloride: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2269-2276. [Link]

  • unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ferreira, R. J., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 3749. [Link]

  • A Technical Guide to 2,2-Dimethylpropionic Acid Hydrazide and Its Derivatives in Research and Development. (2025). BenchChem.
  • Adding acid chloride solution to hydrazine hydrate solution dropwise. Cool color change from yellow to grapefruit. Set to reflux on a heating mantle, but needed foil insulation results in chemistry orb. (2021, September 22). Reddit. Retrieved from [Link]

  • Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Clinical Pharmacology & Biopharmaceutics, 13(1), 345. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 2,2-Dimethylcyclopropanecarbohydrazide HCl Purification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (CAS: 1303993-90-9) is a highly polar, reactive cyclopropyl building block. It is frequently utilized in the synthesis of peptidomimetics, agrochemicals, and enzyme inhibitors (analogous to the dehydropeptidase-I inhibitor cilastatin) . Due to the presence of a nucleophilic hydrazide moiety and its formulation as a hydrochloride salt, researchers routinely encounter purification bottlenecks. The most critical challenges involve the co-precipitation of residual hydrazine, the formation of solvent adducts, and oxidative degradation.

Physicochemical Profile & Purification Implications

Understanding the inherent properties of this molecule is the first step in designing a self-validating purification system.

PropertyValue / CharacteristicPurification Implication
Molecular Formula C6H12N2O · HClHighly polar; dictates the use of reverse-phase or ion-exchange chromatography if crystallization fails.
Molecular Weight 164.63 g/mol Small molecule; size-exclusion chromatography is ineffective.
Solubility Soluble in H2O, MeOH, EtOH, DMSO; Insoluble in Hexane, MTBE, Et2ORequires polar solvents for dissolution. Anti-solvent crystallization (e.g., MeOH/MTBE) is the most viable purification strategy.
Chemical Reactivity Strong nucleophile, reducing agentRapidly forms Schiff bases with ketones/aldehydes ; susceptible to oxidation by transition metals.
Primary Impurities Hydrazine·HCl, 2,2-dimethylcyclopropanecarboxylic acidHydrazine co-crystallizes easily due to similar pKa and lattice energies; requires selective chemical scavenging.

Diagnostic Workflow

When a crude batch fails quality control (typically assessed via 1H-NMR and LC-MS), use the following diagnostic tree to identify and resolve the specific impurity.

DiagnosticWorkflow A Crude 2,2-Dimethylcyclopropane- carbohydrazide HCl B 1H-NMR & LC-MS Analysis A->B C1 Impurity: Hydrazine HCl (Co-eluting) B->C1 N2H4 detected C2 Impurity: Schiff Base (Acetone Adduct) B->C2 2.0 ppm singlet C3 Impurity: Unreacted Carboxylic Acid B->C3 Acid peak D1 Polymer-bound Benzaldehyde Scavenging C1->D1 D2 Avoid Ketone Solvents; Recrystallize (MeOH/MTBE) C2->D2 D3 Mild Basic Wash (Free Base Extraction) C3->D3 E Pure Hydrochloride Salt (>98% Purity) D1->E D2->E D3->E

Workflow for diagnosing and resolving common purification impurities.

Troubleshooting FAQs

Q1: My 1H-NMR shows a persistent, sharp singlet around 2.0 ppm, and the LC-MS mass is higher than expected. What is this impurity? A1: This is a classic hallmark of an isopropylidene adduct (a Schiff base) . Hydrazides are powerful nucleophiles that react rapidly with acetone—even at room temperature. This often occurs when acetone is mistakenly used to wash glassware or as an anti-solvent during crystallization. Solution: Strictly avoid acetone and other ketone/aldehyde solvents. Use ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE) for all washing and precipitation steps.

ReactivityPathway R1 2,2-Dimethylcyclopropane- carbohydrazide INT Hemiaminal Intermediate (Unstable) R1->INT Nucleophilic Attack R2 Acetone (Wash Solvent) R2->INT PROD Isopropylidene Adduct (Schiff Base Impurity) INT->PROD -H2O

Mechanism of Schiff base impurity formation when exposed to acetone.

Q2: How can I completely remove residual hydrazine hydrochloride? Recrystallization isn't working. A2: Hydrazine hydrochloride and 2,2-dimethylcyclopropanecarbohydrazide hydrochloride share nearly identical solubility profiles in polar solvents, making fractional crystallization highly inefficient. The most robust method relies on kinetic and steric differentiation. By introducing a polymer-bound benzaldehyde scavenger resin , the small, unhindered hydrazine reacts much faster than the sterically hindered cyclopropanecarbohydrazide to form a polymer-bound hydrazone, which can simply be filtered away.

Q3: Why does my purified product turn yellow over time, and how do I prevent it? A3: Hydrazides are prone to oxidation into diazo compounds or symmetric diacylhydrazines upon exposure to air and light, a process accelerated by trace transition metals. Solution: Store the hydrochloride salt under an inert gas (Argon or Nitrogen) at -20°C. If you suspect metal contamination from your reaction vessels, incorporate an EDTA wash during the aqueous workup of the free base prior to hydrochloride salt formation.

Validated Experimental Protocols

Protocol A: Chemical Scavenging of Trace Hydrazine

This protocol is self-validating: the disappearance of the hydrazine peak in LC-MS confirms success, while the polymer support ensures no new small-molecule impurities are introduced.

  • Dissolution: Dissolve 1.0 g of crude 2,2-dimethylcyclopropanecarbohydrazide HCl in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Resin Addition: Add 1.5 equivalents (relative to the estimated hydrazine impurity determined via LC-MS/NMR) of polymer-bound benzaldehyde resin (loading ~2.0 mmol/g).

  • Agitation: Stir the suspension gently at 25°C for 3 hours. (Note: Vigorous magnetic stirring can fracture the polymer beads; overhead stirring or gentle orbital shaking is preferred.)

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3) to remove the resin. Wash the resin cake with an additional 5 mL of anhydrous ethanol.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator, bath temp <40°C) to yield the hydrazine-free product. Proceed to Protocol B for final polishing.

Protocol B: Anti-Solvent Crystallization (Acetone-Free)

This protocol ensures the removal of residual organic impurities and unreacted carboxylic acids without risking Schiff base formation.

  • Primary Dissolution: Dissolve the semi-pure product from Protocol A in a minimum volume of anhydrous methanol (approximately 2–3 mL/g) at 40°C.

  • Clarification: Filter the warm solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter or residual polymer dust.

  • Anti-Solvent Addition: Transfer the filtrate to a vigorously stirring flask. Slowly add anhydrous Methyl tert-butyl ether (MTBE) dropwise. Continue addition until the solution becomes persistently cloudy (typically requires 10–15 mL of MTBE per gram of product).

  • Crystallization: Remove the flask from the stir plate and cool to 4°C for 4–6 hours to induce complete crystallization.

  • Isolation: Filter the white crystalline precipitate under a nitrogen atmosphere using a Schlenk frit.

  • Washing and Drying: Wash the filter cake with ice-cold MTBE (2 x 5 mL). Dry the solid under high vacuum (<0.1 mbar) at room temperature for 12 hours to afford the pure hydrochloride salt.

References

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at:[Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solid-Supported Solution-Phase Synthesis of 4-Amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry (ACS Publications). Available at:[Link]

  • Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.Google Patents (US4254282A).

Technical Support Center: Stability of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: 2024-10-26

Introduction

Welcome to the technical support center for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a specialized chemical intermediate, understanding its stability profile is critical for ensuring the accuracy and reproducibility of your experimental results. This resource will help you anticipate and address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride structure in solution?

Answer: The 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride molecule possesses two primary functional groups that can be susceptible to degradation in solution: the carbohydrazide group and the cyclopropane ring .

  • Carbohydrazide Group: This functional group is a derivative of carboxylic acid and is prone to hydrolysis , particularly under acidic or basic conditions, which would cleave the molecule to form 2,2-dimethylcyclopropanecarboxylic acid and hydrazine.[1] Additionally, the hydrazide moiety can be susceptible to oxidation .[2][3]

  • Cyclopropane Ring: While simple alkyl-substituted cyclopropanes are generally stable, the presence of adjacent functional groups can influence their stability.[4] The inherent ring strain of the three-membered ring makes it susceptible to ring-opening reactions under harsh acidic conditions or in the presence of strong nucleophiles.[5][6]

Q2: My solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride has turned a faint yellow color. What could be the cause?

Answer: A color change, such as the appearance of a yellow tint, is often an indicator of chemical degradation. For a carbohydrazide compound, this could be due to oxidative degradation.[7] The formation of oxidized species or subsequent reaction products can lead to chromophores that absorb in the visible spectrum. It is recommended to prepare fresh solutions and to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q3: What are the optimal pH and temperature conditions for storing a stock solution of this compound?

Answer: While specific data for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is not publicly available, based on the general stability of related compounds, a slightly acidic to neutral pH range (pH 4.5-7) is likely to be optimal for minimizing hydrolysis.[8][9] It is crucial to avoid strongly acidic or basic conditions.

For temperature, storage at low temperatures (2-8°C) is highly recommended to slow down potential degradation reactions.[10] For long-term storage, freezing the solution at -20°C or below is advisable, provided the compound is soluble and stable in the chosen solvent upon thawing. Always perform a freeze-thaw stability study to confirm this.

Q4: Which solvents are recommended for preparing solutions of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride?

Answer: The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, the use of a buffer system is highly recommended to maintain a stable pH. Common buffers such as phosphate or acetate can be suitable.[9] For non-aqueous applications, polar aprotic solvents may be appropriate, but their compatibility and the long-term stability of the compound in these solvents should be verified.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound activity over time.

Possible Cause: This is a classic sign of compound degradation in your stock or working solutions. The rate of degradation can be influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[11][12]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.

  • pH Control: Ensure your solutions are buffered to an appropriate pH (recommend starting in the pH 4.5-7 range).[9]

  • Temperature Control: Store stock solutions at 2-8°C for short-term use and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For sensitive applications, consider degassing your solvent and storing the solution under an inert gas like argon or nitrogen to prevent oxidation.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Cause: The appearance of new peaks in your chromatogram is a strong indication that your compound is degrading into one or more new chemical entities.

Troubleshooting Workflow:

Caption: Workflow for investigating unexpected chromatographic peaks.

Explanation: By comparing a freshly prepared sample to your aged experimental sample, you can quickly determine if the new peaks are due to degradation over time or are impurities present in the starting material. If degradation is suspected, performing forced degradation studies can help to purposefully generate and identify the potential degradation products.[13]

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution
  • Buffer Preparation: Prepare a 10 mM sodium phosphate buffer and adjust the pH to 6.5.

  • Weighing: Accurately weigh the required amount of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in a clean vial.

  • Dissolution: Add the phosphate buffer to the vial to achieve the desired final concentration.

  • Mixing: Gently vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, aliquot and freeze at -20°C or below.

Protocol 2: Basic Forced Degradation Study (Hydrolysis)

This protocol is intended to assess the stability of the compound under hydrolytic stress and to generate potential degradation products for analytical method development.[8]

Materials:

  • 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare three separate solutions of the compound at a concentration of 1 mg/mL in:

    • 0.1 M HCl

    • 0.1 M NaOH

    • Water

  • Initial Analysis (T=0): Immediately analyze an aliquot of each solution by HPLC to establish the initial purity and peak area.

  • Incubation: Place the vials in a heating block set to 60°C.

  • Time-Point Sampling: Withdraw aliquots from each vial at specific time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

  • HPLC Analysis: Analyze each time-point sample by HPLC and compare the chromatograms to the T=0 sample. Calculate the percentage of the parent compound remaining and observe the formation of any new peaks.

Data Presentation:

ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant 1 (%)
0.1 M HCl, 60°C01000
295.24.5
880.118.9
2455.442.3
0.1 M NaOH, 60°C01000
292.57.1
875.823.5
2440.258.1
Water, 60°C2499.5<0.5

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Potential Degradation Pathways Visualization:

Degradation_Pathways Compound 2,2-Dimethylcyclopropanecarbohydrazide (Parent Compound) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Compound->Hydrolysis Oxidation Oxidation (e.g., by dissolved O2) Compound->Oxidation RingOpening Ring Opening (Harsh Acidic Conditions) Compound->RingOpening Product1 2,2-Dimethylcyclopropanecarboxylic Acid + Hydrazine Hydrolysis->Product1 Cleavage of Amide Bond Product2 Oxidized Species Oxidation->Product2 Reaction at Hydrazide Moiety Product3 Ring-Opened Products RingOpening->Product3 Protonation and Nucleophilic Attack

Caption: Potential degradation pathways for the target molecule.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Páscoa, H., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). Pharmaceutical Technology. Retrieved from [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). That's Nice. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Three Methods of Detection of Hydrazines. (2020). Tech Briefs. Retrieved from [Link]

  • Park, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Energies. Retrieved from [Link]

  • Smuda, M., & Glomb, M. A. (2013). Fragmentation pathways during Maillard-induced carbohydrate degradation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, X. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
  • Park, J., et al. (2019).
  • Lim, Y.-H., et al. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jürmanna, G., et al. (n.d.).
  • Stability of Cycloalkanes - Ring Strain. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Stability of Cycloalkanes: Ring Strain. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. (n.d.). OSHA. Retrieved from [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (2020). Organic Chemistry Frontiers. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Study of Chemical Degradation Pathways. (n.d.). Scribd. Retrieved from [Link]

  • Carbohydrazide vs Hydrazine: A Comparative Study. (2019).
  • Smuda, M., & Glomb, M. A. (2013). Fragmentation pathways during Maillard-induced carbohydrate degradation. Journal of Agricultural and Food Chemistry.
  • Borowska, K., & Wasyłyszyn, T. (n.d.). STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. Acta Poloniae Pharmaceutica.
  • Strategies to Stabilize Dalbavancin in Aqueous Solutions. (2023). MDPI. Retrieved from [Link]

  • 2-Hydroxypropyl β-Cyclodextrin: A New Tool for the Improvement of Chemical Stability of Tiagabine HCl. (2009).

Sources

Overcoming poor solubility of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. This guide provides in-depth troubleshooting protocols, scientific explanations for experimental choices, and answers to frequently asked questions to facilitate your research and development efforts.

Introduction: Understanding the Solubility Challenge

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a hydrochloride salt of an organic base. Typically, forming a hydrochloride salt significantly increases the aqueous solubility of a parent compound compared to its free base form.[1] This is due to the protonation of a basic functional group—in this case, the hydrazide moiety—which results in an ionic species that is more readily solvated by polar solvents like water.[1][2]

However, "poor solubility" in a hydrochloride salt can still occur. This may be attributed to several factors:

  • High Crystal Lattice Energy: The non-polar 2,2-dimethylcyclopropane portion of the molecule can lead to strong intermolecular forces in the solid crystal state, making it difficult for solvent molecules to break the lattice apart.

  • Common Ion Effect: In solutions with a high concentration of chloride ions (e.g., low pH HCl solutions), the solubility of the hydrochloride salt can be suppressed.[1][3]

  • pH Environment: The pH of the solvent is critical. At a pH significantly above the pKa of the hydrazide's conjugate acid, the compound will deprotonate to its less soluble free base form.[1][2]

This guide provides a systematic approach to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride isn't dissolving in water. Isn't it supposed to be soluble?

A1: While hydrochloride salts are generally water-soluble, the bulky, non-polar cyclopropane group can negatively impact solubility.[1] If you are observing poor solubility in neutral water, the first and most critical parameter to investigate is pH. The compound's solubility is likely highly dependent on maintaining an acidic pH to keep the hydrazide group fully protonated.

Q2: What is the first thing I should try to improve solubility?

A2: The most direct approach is to control the pH of your aqueous solution. Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4) rather than deionized water. This ensures the compound remains in its ionized, more soluble salt form.[2] Our first troubleshooting guide provides a detailed protocol for this.

Q3: Can I use organic solvents like DMSO or ethanol?

A3: Yes, co-solvents can be very effective.[4][5] Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are common choices in pharmaceutical research.[4][6] They work by reducing the polarity of the aqueous environment, which can better accommodate the non-polar regions of the molecule.[5] It is often best to prepare a concentrated stock solution in a pure co-solvent like DMSO and then dilute it into your aqueous experimental medium. See Troubleshooting Guide 2 for a systematic approach.

Q4: I see precipitation when I add my DMSO stock solution to my aqueous buffer. What is happening?

A4: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of co-solvent present. The troubleshooting steps are:

  • Decrease the final concentration of your compound.

  • Increase the percentage of co-solvent in the final solution (if your experiment allows).

  • Re-evaluate the pH of your aqueous buffer to ensure it is optimal.

  • Consider more advanced formulation strategies like complexation, as described in Guide 3.[7]

Q5: What are cyclodextrins and can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][] They can encapsulate the non-polar part of a drug molecule (the "guest"), such as the dimethylcyclopropane group, forming an "inclusion complex."[7][8][10][11] This complex presents a hydrophilic exterior to the solvent, significantly increasing the apparent aqueous solubility of the compound.[8][][10] This is a powerful technique for stubbornly insoluble compounds.[] See Troubleshooting Guide 3.

Troubleshooting Guides

Guide 1: Systematic pH-Dependent Solubility Profiling

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[12][13][14][15][16] For a weak base like a hydrazide, its protonated (salt) form is more soluble than its neutral (free base) form. This protocol will help you determine the optimal pH for dissolution.

Workflow: pH Optimization Strategy

start Start: Poor Solubility Observed prep_buffers Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8) start->prep_buffers add_compound Add excess compound to each buffer prep_buffers->add_compound equilibrate Equilibrate samples (e.g., shake at 25°C for 24h) add_compound->equilibrate filter Filter to remove undissolved solid equilibrate->filter quantify Quantify dissolved compound (e.g., via HPLC or UV-Vis) filter->quantify analyze Analyze Data: Plot Solubility vs. pH quantify->analyze result Is solubility sufficient at a specific pH? analyze->result end_good Success: Use optimal pH buffer result->end_good Yes next_step Proceed to Co-Solvent Screening (Guide 2) result->next_step No

Caption: A workflow for determining pH-dependent solubility.

Protocol: Shake-Flask Method for pH-Solubility Profile

  • Prepare Buffers: Prepare a set of buffers at various pH points (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0). Use buffers with low chloride content (e.g., phosphate or acetate buffers) to avoid the common-ion effect.[1][3]

  • Add Compound: Add an excess amount of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to a vial containing a known volume of each buffer. The solid should be clearly visible.

  • Equilibrate: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample and Filter: After equilibration, allow the vials to sit undisturbed for the solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind your compound).

  • Quantify: Dilute the filtered sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This will reveal the pH range where your compound is most soluble.

Interpreting the Results: You should observe significantly higher solubility at lower pH values, which drops off as the pH increases and the compound converts to its free base.

Guide 2: Co-Solvent System Screening

If pH adjustment alone is insufficient, or if your experimental system cannot tolerate a low pH, using co-solvents is the next logical step.[4][5][17] Co-solvents work by reducing the overall polarity of the solvent system.[5]

Common Pharmaceutical Co-solvents

Co-SolventAbbreviationProperties & Use Cases
Dimethyl SulfoxideDMSOA powerful, aprotic polar solvent; excellent for creating high-concentration stock solutions.[18]
EthanolEtOHA protic solvent commonly used in oral and parenteral formulations.
Propylene GlycolPGA viscous, non-toxic solvent often used in oral and topical preparations.[4]
Polyethylene Glycol 400PEG 400A liquid polymer with low toxicity, widely used in various formulations.[6][19]

Protocol: Screening for an Effective Co-Solvent System

  • Prepare Stock Solution: Attempt to dissolve a high concentration of the compound (e.g., 10-50 mg/mL) in 100% of each candidate co-solvent (DMSO, EtOH, PG, PEG 400). Note the maximum achievable concentration.

  • Test Dilution in Aqueous Buffer: Select the optimal pH buffer determined in Guide 1.

  • Perform Serial Dilutions: Take the most concentrated stock solution (likely DMSO) and perform serial dilutions into your chosen aqueous buffer. For example, prepare final solutions containing 10%, 5%, 2%, 1%, and 0.5% of the co-solvent.

  • Observe for Precipitation: After each dilution, vortex the sample and visually inspect for any cloudiness or precipitate immediately and after a set time (e.g., 1 hour).

  • Determine the "Solubility Limit": Identify the highest concentration of your compound that remains in solution at the lowest possible co-solvent percentage. This becomes your working condition.

Guide 3: Advanced Solubilization via Cyclodextrin Complexation

For highly challenging cases, complexation with cyclodextrins offers a sophisticated solution.[7][8][10] The hydrophobic cyclopropane moiety of your compound can fit inside the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[8][][11]

Mechanism: Cyclodextrin Inclusion Complex

cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug (Hydrophobic Part) Water Water Drug->Water Low Interaction plus + CD Cyclodextrin (Hydrophobic Cavity) arrow -> Complex Soluble Inclusion Complex Water2 Water Complex->Water2 High Interaction

Caption: Encapsulation of a drug within a cyclodextrin host.

Protocol: Feasibility Study with HP-β-Cyclodextrin

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your optimal aqueous buffer (from Guide 1) at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Excess Compound: Add an excess amount of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to each cyclodextrin solution. Also, include a control sample with buffer only.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Filter and Quantify: As in Guide 1, filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound via HPLC.

  • Analyze: Plot the solubility of your compound as a function of the HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration (a phase-solubility diagram) indicates the formation of a soluble inclusion complex.[20]

Final Troubleshooting Checklist

If you continue to experience issues, review this checklist:

  • Compound Integrity: Have you confirmed the identity and purity of your 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride?

  • Buffer Preparation: Are you confident in the pH and composition of your buffers? Inaccurate buffer preparation is a common source of error.[21][22]

  • Chemical Stability: Is your compound stable in the chosen solvent system and pH over the duration of your experiment? Degradation can be mistaken for poor solubility.[21][22]

  • Equilibration Time: Have you allowed sufficient time for the dissolution process to reach equilibrium? For highly crystalline materials, this can take longer than 24 hours.

By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges associated with 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, enabling the successful progression of your research.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs.
  • Google Scholar. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Păvăloiu, R.-D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Grokipedia. (n.d.). Hydrochloride.
  • Wikipedia. (n.d.). Cosolvent.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Jadhav, Y. L., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pharma Excipients. (2022).
  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • ADMET & DMPK. (2015).
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • BASF. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • Pharma.Tips. (2025).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Biogrund. (n.d.). Top 10 Troubleshooting Guide Tableting.
  • Agilent. (2022). Dissolution Method Troubleshooting.
  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Chemaxon Docs.
  • WSAVA. (2011). Basic pharmacological principles. VIN.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride AldrichCPR.
  • Benchchem. (n.d.). Hydrazine Hydrochloride|High-Purity Reagent.
  • Fluorochem. (n.d.). Hydrazine hydrochloride (CAS 2644-70-4).
  • Chemaxon. (n.d.). Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Agilent. (n.d.). Dissolution Failure Investigation.
  • ECHEMI. (n.d.). Solubility of Salt in Different pH conditions.
  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Sciencemadness Wiki. (2020). Hydrazine hydrochloride.
  • PubChem. (n.d.). (2,2-Dimethylpropyl)hydrazine dihydrochloride.
  • NIH. (n.d.). 2,2-Dimethylcyclopropanecarbohydrazide | C6H12N2O | CID 45791213. PubChem.
  • Loba Chemie. (n.d.). HYDRAZINE DIHYDROCHLORIDE, 5341-61-7.
  • ChemBK. (2024). 2,2-Dimethylcyclopropanecarboxylic acid.
  • Chemsrc. (2025). 2,2-Dimethylcyclopropanecarboxylic acid | CAS#:14590-53-5.

Sources

Troubleshooting inconsistent results in biological assays with 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that may arise during its use in biological assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Part 1: Foundational Knowledge and Best Practices

Q1: What is 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride and what are its general properties?

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a chemical compound containing a cyclopropane ring and a carbohydrazide functional group.[1][2] While specific biological applications for this particular molecule are not extensively documented in peer-reviewed literature, its structural motifs are of interest in medicinal chemistry.[3][4] The hydrazide group is known to be a versatile synthon in the development of various biologically active molecules, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6][7][8]

Hydrazides, as a class, are known to be reactive compounds.[9] They can act as reducing agents and are susceptible to oxidation.[9] The hydrochloride salt form generally enhances the solubility and stability of the compound in aqueous solutions compared to its free base.

Q2: What are the essential safety and handling precautions for this compound?

Given that this compound is a hydrazide derivative, it is prudent to handle it with care. Many hydrazine derivatives are known to be toxic and reactive.[9] Some may be carcinogenic.[10]

Core Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as hydrazides can react violently.[9]

  • Waste Disposal: Dispose of waste according to your institution's guidelines for chemical waste.

  • Material Safety Data Sheet (MSDS): Always review the MSDS provided by the supplier for specific handling and safety information.[11]

Q3: How should I properly store 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to ensure its stability?

Proper storage is critical to maintain the integrity of the compound. Hydrazides can be sensitive to light, air, and moisture.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[9]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9][12]

  • Container: Keep the container tightly sealed to protect from moisture and air.[9]

  • Light: Protect from light to prevent photolytic degradation.[12]

Part 2: Troubleshooting Inconsistent Assay Results

Inconsistent results in biological assays can be frustrating. The following troubleshooting guide addresses common issues you might encounter when working with 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Issue 1: Poor Reproducibility Between Experiments

Q: I'm observing significant variability in my results from one experiment to the next. What could be the cause?

A: Poor reproducibility is often linked to reagent instability or inconsistent experimental conditions.

  • Reagent Preparation: Are you preparing fresh solutions of the compound for each experiment? Hydrazide solutions can degrade over time, especially if not stored properly.[12] It is recommended to prepare fresh solutions from solid stock for each experiment. If you must use a stock solution, it should be aliquoted and stored at -20°C or -80°C and protected from light. Perform a stability test on your stock solution to understand its shelf-life under your storage conditions.

  • pH Control: The stability of hydrazides can be pH-dependent.[12] Ensure that your assay buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment, especially if the compound itself or the reactions in the assay can alter the pH.

  • Temperature Fluctuations: Chemical reaction rates, including potential compound degradation, are sensitive to temperature.[13] Ensure all assay components are properly equilibrated to the intended assay temperature.[14] Use calibrated incubators or water baths.[14]

Issue 2: High Background Signal or False Positives

Q: My negative controls are showing a high signal, or I suspect I'm getting false positives. Why might this be happening?

A: High background or false positives can arise from the inherent reactivity of the hydrazide moiety or interference with the assay detection method.

  • Reducing Agent Interference: Carbohydrazides can act as reducing agents.[15] If your assay involves metal ions (e.g., Fe³⁺, Cu²⁺), the compound could be reducing them, leading to a change in signal.[13] For example, in assays that measure the reduction of a substrate, the compound itself might contribute to the signal.

  • Assay Component Reactivity: The hydrazide group can react with carbonyl compounds (aldehydes and ketones). If any of your assay reagents contain such functional groups, an unintended reaction could occur, leading to a change in signal or consumption of your test compound.

  • Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths you are using.[16] It is crucial to run a control with the compound alone (without other assay components) to check for intrinsic fluorescence.

Troubleshooting Workflow for High Background/False Positives

Caption: Workflow for troubleshooting high background signals.

Issue 3: Low or No Signal

Q: I'm not seeing the expected signal or the signal is very weak. What should I check?

A: A low or absent signal could be due to compound degradation, poor solubility, or procedural errors.

  • Compound Degradation: As mentioned, hydrazides can be unstable. If the compound has degraded, it will not produce the expected biological effect. Ensure proper storage and handling.[9][12]

  • Solubility Issues: While the hydrochloride salt form is intended to improve aqueous solubility, the compound may still have limited solubility in your assay buffer.[15] Poor solubility can lead to a lower effective concentration of the compound in the assay.

    • Visual Inspection: Check for any precipitate in your stock solution and in the assay wells.

    • Solubility Enhancement: You may need to use a co-solvent like DMSO or consider using solubility enhancers like cyclodextrins.[17][18][19] However, always run a vehicle control to ensure the solvent or enhancer itself does not affect the assay.

  • Pipetting Errors: Inconsistent or inaccurate pipetting can lead to variable and incorrect results.[14] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Omission of a Reagent: Double-check your protocol to ensure all necessary reagents were added in the correct order.[14]

Summary of Potential Interferences and Solutions
Potential Issue Cause Recommended Action
High Background Compound acts as a reducing agent in a redox-sensitive assay.[13]Run controls to quantify the effect. Consider an orthogonal assay with a different detection method.[16]
High Background Intrinsic fluorescence of the compound.[16]Measure the fluorescence of the compound alone and subtract it from the assay signal.
Low Signal/Activity Poor solubility of the compound in the assay buffer.Visually inspect for precipitate. Consider using a co-solvent (with appropriate controls) or solubility enhancers.[17][18]
Poor Reproducibility Degradation of the compound in stock solutions or during the assay.[12]Prepare fresh solutions for each experiment. Protect from light and control temperature and pH.[9][12]
Variable Results Inconsistent pipetting or temperature control.[14]Ensure pipettes are calibrated. Allow all reagents to equilibrate to the assay temperature.[14]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a stock solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride that has been stored for several weeks?

It is highly recommended to use freshly prepared solutions. If you must use an older stock solution, it is critical to validate its integrity. You can do this by comparing its performance to a freshly prepared solution or by analytical methods such as HPLC to check for degradation products.[12]

Q2: My assay buffer contains a small amount of an aldehyde. Could this be a problem?

Yes, this could be a significant issue. Hydrazides react with aldehydes to form hydrazones.[9] This reaction would consume your test compound, reducing its effective concentration and potentially leading to the formation of a new, biologically active or interfering compound. It is best to use a buffer system free of carbonyl-containing components.

Q3: Is it necessary to run a vehicle control?

Absolutely. If you are using a co-solvent like DMSO to dissolve your compound, you must run a control with the same concentration of DMSO to ensure that the solvent itself is not affecting the assay outcome.

Q4: The supplier provides limited information on the purity of this compound. How can I be sure of its quality?

Given that some suppliers sell this compound on an "as-is" basis without providing analytical data, it is the buyer's responsibility to confirm its identity and purity.[2] If the purity is critical for your application, you may need to perform your own analytical characterization (e.g., NMR, LC-MS, elemental analysis).

Part 4: Experimental Protocols

Protocol 1: Basic Assessment of Compound Solubility in Assay Buffer
  • Prepare a concentrated stock solution: Weigh out a precise amount of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride and dissolve it in a suitable solvent (e.g., water or DMSO) to make a high-concentration stock (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution into your assay buffer to achieve a range of concentrations that span your intended experimental range.

  • Incubation: Incubate the dilutions under the same conditions as your assay (e.g., 30 minutes at room temperature).

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation or cloudiness. This will give you a qualitative assessment of the compound's solubility limit in your assay buffer.

  • Quantitative Assessment (Optional): For a more rigorous assessment, centrifuge the dilutions and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol helps to identify conditions under which the compound is unstable.

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in various conditions:

    • 0.1 M HCl (acid hydrolysis)

    • 0.1 M NaOH (base hydrolysis)

    • Assay buffer at pH 5, 7, and 9 (pH stability)

    • 3% Hydrogen Peroxide (oxidation)[12]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C).[12] For photostability, expose a solution to a light source.[12]

  • Sampling: Take samples at various time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.[12]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

By following these guidelines and troubleshooting steps, you can enhance the reliability and consistency of your biological assays involving 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry, 14(10), 1149-1156.
  • Khan, M. S., Siddiqui, S. P., & Tarannum, N. (2017).
  • Toth, B. (1980). Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Journal of Cancer Research and Clinical Oncology, 97(2), 97-108.
  • IP Indexing. (n.d.). A systematic review on the synthesis and biological activity of hydrazide derivatives. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Yener, G., Gönül, N., & Uğurlu, T. (2009). EFFECT OF HYDROXYPROPYL-β-CYCLODEXTRIN ON THE SOLUBILITY, STABILITY AND IN-VITRO RELEASE OF CIPROFLOXACIN FOR OCULAR DRUG DELIVERY. Farmacia, 57(6), 733-743.
  • STC Biologics, Inc. (n.d.). Integrating Biology Into CMC Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylcyclopropanecarbohydrazide. PubChem Compound Database. Retrieved from [Link]

  • (2026, March 11).
  • National Library of Medicine. (n.d.). View MeSH Trace. Retrieved from [Link]

  • Wang, Y., & Liu, Y. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. 2012 International Conference on Biomedical Engineering and Biotechnology.
  • El-Gamal, M. I., et al. (2025).
  • Gartzke, D., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1157.
  • Popescu, C., et al. (2011). Determination of the Thermodynamic Solubility and the Affinity Constants of Carbamazepine, Danazol and Albendazole in KLEPTOSE® HPB Solutions. Roquette.
  • Ferreira, R. J., et al. (2025).
  • Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2050.
  • Kita, M., et al. (2007). The synthetic and biological studies of discorhabdins and related compounds. Organic & Biomolecular Chemistry, 5(11), 1684-1691.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylcyclopropane-1-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Rauf, A., et al. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 147-159.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylcyclopropane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing hydrazide compounds. Hydrazides are pivotal building blocks in medicinal chemistry and organic synthesis, serving as precursors to a wide array of heterocyclic compounds and possessing a broad spectrum of biological activities.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for hydrazide synthesis, and how do I choose the best one for my project?

The selection of a starting material is a critical first step and depends on the reactivity of your substrate, scale, and available reagents. The three most common precursors are esters, carboxylic acids, and acyl chlorides/anhydrides.[1][3]

  • Esters (Hydrazinolysis): This is the most widely used method, involving the reaction of a methyl or ethyl ester with hydrazine hydrate, often in an alcohol solvent like ethanol under reflux.[4][5][6] It is generally reliable, and the starting esters are often easily prepared or commercially available.[2] This method is favored for its operational simplicity and moderate reaction conditions.

  • Carboxylic Acids (Coupling): This approach involves the direct condensation of a carboxylic acid with hydrazine using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) are effective.[7] This method is particularly useful when the corresponding ester is difficult to prepare or when side reactions are a concern under the thermal conditions of hydrazinolysis.[8] It offers mild reaction conditions, often at room temperature.

  • Acyl Chlorides/Anhydrides (Acylation): This is a very rapid and often violent reaction where a highly reactive acyl chloride or anhydride is treated with hydrazine. Due to the high reactivity, this reaction must be performed at low temperatures with careful, dropwise addition of the hydrazine to prevent the formation of di-acylated byproducts.[5] It is suitable when the acyl chloride is stable and readily accessible.

Q2: Why is a molar excess of hydrazine hydrate typically used in the reaction with esters?

Using a molar excess of hydrazine hydrate serves two primary purposes. First, it acts as a nucleophile to attack the ester's carbonyl group. Second, because the reaction is often an equilibrium, a large excess of one reagent (hydrazine) helps to drive the reaction forward according to Le Châtelier's principle, ensuring a higher conversion of the ester to the desired hydrazide.[4][9] Ratios can range from a slight excess (1.1-1.5 equivalents) to a much larger excess depending on the reactivity of the ester.[9][10]

Q3: How should I monitor the progress of my hydrazide synthesis reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4][9] A TLC plate is spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points. The reaction is considered complete when the spot corresponding to the starting material has been completely consumed. This is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[9][11]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems that can arise during hydrazide synthesis.

dot

Caption: Troubleshooting workflow for low hydrazide yield.

Issue 1: Low or No Product Yield

Q: I'm starting from an ester, but my reaction yield is consistently low. What are the most likely causes?

Low yield from ester hydrazinolysis is a common problem with several potential root causes:

  • Incomplete Reaction: The reaction may not have reached completion. Sterically hindered esters are less reactive and may require more forcing conditions.[12]

    • Solution: Increase the reflux time and continue to monitor by TLC until the starting ester is gone.[11] You can also try increasing the molar excess of hydrazine hydrate to push the equilibrium further toward the product.[9]

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. For some less reactive substrates, switching to a higher-boiling solvent may be necessary, although this should be done with caution to avoid product degradation. Increasing temperature generally enhances reaction rate and yield.[13]

  • Product Loss During Work-up: The desired hydrazide may be partially soluble in the solvent used for washing the crude product.

    • Solution: When filtering the precipitated product, wash the solid with a minimal amount of a cold solvent, such as diethyl ether or cold ethanol, to minimize loss.[9]

Q: I am attempting to synthesize an α,β-unsaturated hydrazide from its ester, but the main product seems to be an undesired cyclic compound. What is happening?

When reacting α,β-unsaturated esters with hydrazine, the desired hydrazide can undergo a subsequent, undesired intramolecular Michael-type addition. This side reaction leads to the formation of a stable five-membered ring called a pyrazolidinone, which is often the predominant product.[7]

  • Solution: To avoid this, you should bypass the ester intermediate altogether. The recommended method is to start with the α,β-unsaturated carboxylic acid and use a coupling agent like EDC with HOBt. This approach involves pre-forming an activated ester/amide intermediate which then reacts cleanly with hydrazine under mild conditions, suppressing the Michael addition side reaction.[7]

Issue 2: Side Product Formation and Impurities

Q: My reaction with an acyl chloride produced a significant amount of a di-acylated byproduct. How can I improve selectivity for the mono-hydrazide?

Acyl chlorides and anhydrides are highly reactive, and it can be difficult to stop the reaction after the first acylation.[5] The initially formed mono-acyl hydrazide can act as a nucleophile itself, reacting with a second molecule of the acyl chloride.

  • Solution: This side reaction can be minimized by controlling the reaction conditions strictly.

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below).

    • Slow Addition: Add the acyl chloride dropwise to a solution containing an excess of hydrazine. This ensures that the acyl chloride is more likely to encounter a hydrazine molecule than a mono-acylated hydrazide molecule.

Q: My purified product is discolored (yellow or brown). What is the source of this impurity and how can it be removed?

Discoloration often arises from the oxidation or decomposition of the hydrazine reagent, especially if the reaction is run at high temperatures in the presence of air.[9][14]

  • Solution:

    • Prevention: Use high-purity, fresh hydrazine hydrate. If the problem persists, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[11][14]

    • Removal: The colored impurities can often be removed by recrystallization from a suitable solvent like ethanol.[9] In some cases, treating the crude product solution with a small amount of activated carbon before filtration can help adsorb colored impurities.

Issue 3: Purification Challenges

Q: How can I effectively remove a large excess of unreacted hydrazine hydrate from my reaction mixture?

Hydrazine hydrate has a high boiling point, and removing it under reduced pressure can be slow and may require heating, which could degrade the product.

  • Solutions:

    • Azeotropic Distillation: If the product is stable, excess hydrazine hydrate can be removed by azeotropic distillation with a solvent like xylene or toluene.[15]

    • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Hydrazine hydrate is highly soluble in water and will be removed into the aqueous layer.[16]

    • Precipitation: If the hydrazide product is a solid that precipitates from the reaction mixture, the excess hydrazine can be removed by thoroughly washing the filtered solid with water or another suitable solvent in which the product is insoluble.[9]

Q: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of forming crystals upon cooling.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent until the oil completely dissolves. Then, allow it to cool very slowly.

    • Change Solvent System: The current solvent may be too good. Try a solvent system where the product has slightly lower solubility at high temperatures. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can be effective.

    • Induce Crystallization: If the solution becomes supersaturated without crystallizing, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.[17]

Data Summary and Key Parameters

Table 1: Comparison of Primary Hydrazide Synthesis Routes

Method Starting Material Key Reagents Typical Conditions Advantages Disadvantages
Hydrazinolysis Ester (Methyl or Ethyl)Hydrazine Hydrate (excess)Reflux in Ethanol/MethanolSimple, common, good for many substrates[4][5]Can be slow; risk of side reactions with sensitive substrates (e.g., Michael addition)[7]
Coupling Carboxylic AcidEDC or DCC, HOBt, HydrazineRoom temp in CH₂Cl₂ or DMFMild conditions, avoids side reactions of hydrazinolysis, high yields[7]More expensive reagents, byproduct removal (DCU) can be tedious[17]
Acylation Acyl Chloride / AnhydrideHydrazineLow temperature (≤ 0 °C) in an inert solventVery fast reactionHigh risk of diacylation, starting material may be unstable, reaction can be violent[5]
Microwave-Assisted Carboxylic AcidHydrazine HydrateSolvent-free, microwave irradiationExtremely fast (seconds to minutes), high yields, green chemistry[5]Requires specialized equipment, scalability can be a concern.

Experimental Protocols

Protocol 1: General Synthesis of an Aromatic Hydrazide from an Ethyl Ester

This protocol is a generalized method for the hydrazinolysis of an aromatic ester.[4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl ester (1.0 eq) in a minimal amount of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80-100%, 2.0 - 5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC every 1-2 hours. A typical reaction time is 3-12 hours.

  • Work-up: Once the starting ester is consumed, cool the reaction mixture to room temperature. The product may precipitate as a solid. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.[9] The crude hydrazide can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Hydrazide from a Carboxylic Acid via EDC Coupling

This protocol describes a mild procedure for preparing hydrazides directly from carboxylic acids, which is particularly useful for sensitive substrates.[7]

  • Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.0 eq), and EDC (1.0 eq) in an anhydrous solvent like acetonitrile or CH₂Cl₂. Stir the mixture at room temperature for 1-2 hours to pre-form the activated intermediate.[7]

  • Hydrazine Solution: In a separate flask, prepare a solution of hydrazine (1.5 - 2.0 eq) in the same solvent. To suppress potential side reactions, a diimide scavenger like cyclohexene can be added to the hydrazine solution.[7]

  • Reaction: Cool the hydrazine solution to 0-10 °C in an ice bath. Slowly add the pre-activated acid mixture to the cold hydrazine solution via a dropping funnel. The reaction is often instantaneous upon addition.[7]

  • Work-up: After the addition is complete, dilute the reaction mixture with water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a sodium carbonate solution to remove any remaining HOBt. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude hydrazide. The product can be purified by recrystallization or column chromatography.

Diagrams for Workflow Optimization

dot

Synthesis_Strategy Start Start: Choose Synthesis Path Substrate_Check Is the substrate an α,β-unsaturated system or thermally sensitive? Start->Substrate_Check Acid_Path Method: Direct Coupling of Acid (e.g., EDC/HOBt) Substrate_Check->Acid_Path Yes Availability_Check Is the corresponding Ester/Acid readily available? Substrate_Check->Availability_Check No Ester_Path Method: Hydrazinolysis of Ester Acyl_Chloride_Path Method: Acylation with Acyl Chloride Availability_Check->Ester_Path Yes, Ester is available Acyl_Chloride_Check Is the Acyl Chloride stable and available? Availability_Check->Acyl_Chloride_Check No, or Acid is preferred Acyl_Chloride_Check->Acid_Path No Acyl_Chloride_Check->Acyl_Chloride_Path Yes

Caption: Decision workflow for selecting a hydrazide synthesis strategy.

References

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. Available at: [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available at: [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. ACS Publications. Available at: [Link]

  • An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. RSC Publishing. Available at: [Link]

  • Note Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available at: [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Publications. Available at: [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). ResearchGate. Available at: [Link]

  • Hydrazide. Wikipedia. Available at: [Link]

  • Preparation method of hydrazide compound. Google Patents.
  • Effect of temperature on the hydrazone formation. ResearchGate. Available at: [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available at: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Wiley Online Library. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Thieme Connect. Available at: [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. Available at: [Link]

  • Need a purification method for a free hydrazone. Reddit. Available at: [Link]

  • HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Available at: [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]

  • 108 questions with answers in HYDRAZINE. ResearchGate. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • Synthesis and Evaluation of Hydrazones. Alcrut group. Available at: [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing highly strained heterocyclic synthons. The synthesis of 2,2-dimethylcyclopropanecarbohydrazide hydrochloride—typically achieved via the hydrazinolysis of an ester precursor followed by acidification—is deceptively simple. However, the bifunctional nature of hydrazine and the thermodynamic strain of the cyclopropane ring introduce specific mechanistic pitfalls[1],[2].

This guide is designed to move beyond basic recipes, providing you with the causality behind side reactions and the self-validating protocols needed to eliminate them.

Part 1: Troubleshooting Guide & FAQs

Q1: During the hydrazinolysis step, TLC shows the formation of a highly non-polar side product alongside my target hydrazide. What is this, and how do I prevent it? A1: You are likely observing the formation of a diacylhydrazine (bis-hydrazide) byproduct[3].

  • Causality: Hydrazine ( NH2​−NH2​ ) is a bifunctional nucleophile. When the local concentration of your acylating agent (e.g., methyl 2,2-dimethylcyclopropanecarboxylate) is high relative to hydrazine, the initially formed mono-hydrazide can undergo a second acylation event, reacting with another equivalent of the ester[2].

  • Prevention: Stoichiometry and addition order are critical. Always use a significant molar excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents). More importantly, add the ester dropwise to the chilled hydrazine solution. Never add hydrazine to the ester, as this guarantees a local excess of the electrophile and promotes diacylhydrazine formation.

Q2: Upon forming the hydrochloride salt, my overall yield drops significantly, and NMR analysis of the product shows a loss of the characteristic cyclopropane signals. What is happening? A2: You are experiencing acid-catalyzed ring-opening of the cyclopropane moiety[1].

  • Causality: The cyclopropane ring is highly strained, with its internal bond angles compressed to approximately 60° (deviating severely from the ideal 109.5° sp3 angle)[1]. Under harsh acidic conditions—especially when using concentrated aqueous HCl at elevated temperatures—the ring becomes highly susceptible to electrophilic attack. This cleaves the ring, generating linear aliphatic or halogenated side chains[1].

  • Prevention: Salt formation must be performed under strictly anhydrous conditions using a controlled acid source (e.g., 4M HCl in dioxane or anhydrous HCl gas in diethyl ether) at 0–5 °C. Avoid aqueous strong acids and any prolonged heating during this stage.

Q3: The reaction between my ester and hydrazine is extremely sluggish. Can I increase the temperature to force the reaction to completion? A3: Increasing the temperature is a double-edged sword and is generally not recommended beyond the reflux temperature of ethanol.

  • Causality: The steric hindrance imparted by the 2,2-dimethyl groups on the cyclopropane ring reduces the electrophilicity of the adjacent carbonyl carbon, slowing down the nucleophilic attack of hydrazine. However, excessive heat promotes the degradation of the strained cyclopropane ring[1].

  • Prevention: Instead of pushing the temperature, ensure you are refluxing for an adequate duration (often 8–12 hours)[1]. If conversion remains poor, consider activating the starting carboxylic acid to an acid chloride prior to hydrazinolysis. Note that acid chlorides react violently with hydrazine, requiring extreme cooling (-78 °C to 0 °C) and strictly anhydrous handling to prevent hydrolysis back to the carboxylic acid.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the impact of various reaction parameters on product distribution, allowing you to optimize your synthetic conditions based on empirical causality.

Reaction ParameterConditionTarget Hydrazide YieldDiacylhydrazine FormationRing-Opening Impurities
Hydrazine Equivalents 1.1 eqLow (<40%)High (>40%)Low
Hydrazine Equivalents 5.0 eqHigh (>85%)Trace (<2%)Low
Addition Method Hydrazine added to EsterModerate (~50%)Moderate to HighLow
Addition Method Ester added to HydrazineHigh (>85%)Trace (<2%)Low
HCl Source (Salt Prep) Aq. Conc. HCl, 25 °CLow (<30%)N/AHigh (>60%)
HCl Source (Salt Prep) Anhydrous HCl/Ether, 0 °CHigh (>90%)N/ATrace (<1%)

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity, follow this step-by-step methodology. Each phase includes built-in validation checks so you can verify the integrity of the reaction in real-time.

Phase 1: Hydrazinolysis of the Ester
  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Flush the system with nitrogen.

  • Reagent Preparation: Add 5.0 equivalents of hydrazine hydrate (80% or 98% aqueous solution) to absolute ethanol (10 mL per gram of ester).

  • Controlled Addition: Cool the hydrazine solution to 0 °C using an ice bath. Place 1.0 equivalent of methyl 2,2-dimethylcyclopropanecarboxylate in the dropping funnel and add it dropwise over 30–45 minutes.

    • Validation Check: The reaction mixture should remain clear and homogenous. Rapid addition will cause localized heating and cloudiness, which is a visual indicator of bis-hydrazide precipitation.

  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux (75–80 °C) for 8–12 hours[1].

    • Validation Check: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting ester spot (high Rf​ ) must completely disappear, replaced by a highly polar hydrazide spot (low Rf​ ) that stains intensely positive with ninhydrin.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol and the bulk of the excess hydrazine. Co-evaporate the resulting residue with toluene (2 x 15 mL) to azeotropically remove residual water and trace hydrazine.

Phase 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 2,2-dimethylcyclopropanecarbohydrazide in anhydrous diethyl ether (15 mL per gram of product).

  • Acidification: Cool the solution strictly to 0–5 °C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise via a syringe.

    • Validation Check: A pristine white precipitate (the hydrochloride salt) will form immediately upon the addition of the acid.

  • Monitoring: Spot-check the pH of the supernatant using moistened pH paper; it should register at approximately pH 2. Do not over-acidify, as excess HCl can initiate delayed ring-opening.

  • Isolation & Drying: Filter the white precipitate rapidly under a nitrogen atmosphere using a Schlenk frit (the salt can be hygroscopic). Wash the filter cake with ice-cold anhydrous ether. Dry under high vacuum at room temperature for 12 hours.

    • Validation Check: The 1H -NMR spectrum ( D2​O or DMSO- d6​ ) must confirm an intact cyclopropane ring, characterized by upfield multiplets (typically between 0.5–1.2 ppm) and the preservation of the sharp 2,2-dimethyl singlets.

Part 4: Reaction Workflow & Pathway Visualization

The following diagram maps the logical flow of the synthesis alongside the critical side reactions discussed in the troubleshooting section.

SynthesisWorkflow Start Methyl 2,2-Dimethyl- cyclopropanecarboxylate Inter 2,2-Dimethylcyclopropane- carbohydrazide Start->Inter Dropwise addition into excess N2H4 Side1 Side Reaction: Diacylhydrazine Start->Side1 Low N2H4 ratio or fast addition Hydrazine Hydrazine Hydrate (5.0 eq, EtOH) Hydrazine->Inter Inter->Side1 Final 2,2-Dimethylcyclopropane- carbohydrazide HCl Inter->Final Controlled acidification (0-5 °C) Acid Anhydrous HCl (Dioxane/Ether, 0°C) Acid->Final Side2 Side Reaction: Ring-Opened Impurity Final->Side2 Aq. strong acid or high temp

Reaction pathways and side reactions in the target hydrazide HCl salt synthesis.

References
  • Benchchem. "troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions." Benchchem Technical Support.
  • ResearchGate. "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER." ResearchGate Q&A Forums.
  • ResearchGate. "Can we synthesize Diacyl hydrazine from ester and acylhydrazine?" ResearchGate Q&A Forums.

Sources

Degradation products of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to help researchers, analytical chemists, and drug development professionals navigate the stability challenges associated with 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride [1].

While this compound is a highly valuable building block in medicinal chemistry, its terminal hydrazide moiety makes it chemically sensitive. Understanding the causality behind its degradation is critical for preventing assay failures, avoiding analytical artifacts, and ensuring reproducible drug synthesis.

Part 1: Mechanistic Overview of Degradation

To troubleshoot degradation, we must first understand the chemical behavior of the hydrazide functional group. 2,2-Dimethylcyclopropanecarbohydrazide degrades primarily through three distinct mechanistic pathways:

  • Hydrolytic Cleavage: The amide-like bond of the hydrazide is susceptible to hydrolysis under extreme pH or prolonged aqueous exposure. This reaction cleaves the molecule into 2,2-dimethylcyclopropanecarboxylic acid and free hydrazine[2].

  • Condensation (Schiff Base Formation): The primary amine of the hydrazide is a potent nucleophile. It readily attacks environmental carbonyls (aldehydes and ketones) to form stable hydrazone adducts.

  • Metal-Catalyzed Oxidation: Hydrazides can react with dissolved oxygen—a process heavily catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺). This pathway generates reactive oxygen species (ROS) and cross-linked diacylhydrazine dimers[3].

Degradation cluster_pathways API 2,2-Dimethylcyclopropanecarbohydrazide HCl (Intact Compound) Hydrolysis Hydrolysis Pathway (Aqueous / pH Extremes) API->Hydrolysis H2O, Heat Oxidation Oxidative Pathway (O2 / Metal Ions) API->Oxidation O2, Fe2+/Cu2+ Condensation Condensation Pathway (Carbonyl Impurities) API->Condensation Aldehydes/Ketones Deg1 2,2-Dimethylcyclopropanecarboxylic Acid + Free Hydrazine Hydrolysis->Deg1 Deg2 Diacylhydrazines + Reactive Oxygen Species (ROS) Oxidation->Deg2 Deg3 Hydrazone Adducts (e.g., Acetone Hydrazone) Condensation->Deg3

Fig 1. Mechanistic degradation pathways of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Part 2: Troubleshooting Guide & FAQs

Q: During LC-MS analysis, I observe an unexpected mass peak +40 Da higher than my intact compound. What is causing this? A: This is a classic hallmark of acetone condensation . The hydrazide group is reacting with trace acetone in your environment to form an isopropylidene hydrazone adduct. The addition of a C₃H₆ group (+42 Da) followed by the loss of water (-18 Da) results in a net mass shift of exactly +40 Da. Causality & Solution: This usually occurs when glassware is washed with acetone and not properly dried, or when using low-grade solvents. Strictly use LC-MS grade acetonitrile or methanol for all sample preparation and system washes.

Q: My biological cell assays are showing unexpected cytotoxicity when using aged aqueous stock solutions. Why? A: Aged aqueous solutions of hydrazides undergo slow, spontaneous hydrolysis. This cleavage releases free hydrazine , which is a highly reactive cytotoxin and known mutagen. Furthermore, trace metals in your biological buffers can catalyze the oxidation of the hydrazide, generating Reactive Oxygen Species (ROS) that cause irreversible oxidative damage to cellular proteins and lipid membranes[3]. Causality & Solution: Never store this compound in aqueous buffers. Prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) and store at -80°C. DMSO significantly suppresses the hydrolytic cleavage of the hydrazide bond compared to aqueous systems[4].

Q: Why does my sample slowly turn yellow over long-term storage? A: Yellowing is indicative of oxidative degradation. When the hydrazide oxidizes and cross-links into diacylhydrazine dimers or azo compounds, it creates extended conjugated pi-electron systems that absorb light in the visible spectrum. Store the solid hydrochloride salt in an amber vial, purged with Argon, and kept in a desiccator.

Part 3: Quantitative Data Presentation

To assist your analytical team in identifying these impurities, refer to the exact mass shift table below.

Table 1: Quantitative Mass Spectrometry Profiling of Degradation Products

Degradation MechanismPrimary ProductEmpirical FormulaExpected [M+H]⁺Mass Shift (ΔDa)Preventative Strategy
Intact API 2,2-DimethylcyclopropanecarbohydrazideC₆H₁₂N₂O129.100.00N/A
Hydrolysis 2,2-Dimethylcyclopropanecarboxylic acidC₆H₁₀O₂115.07-14.03Store in anhydrous DMSO
Condensation Acetone Hydrazone AdductC₉H₁₆N₂O169.13+40.03Avoid ketone solvents
Condensation Formaldehyde AdductC₇H₁₂N₂O141.10+12.00Use high-purity excipients
Oxidation Diacylhydrazine DimerC₁₂H₂₂N₂O₂227.17+98.07Purge with Argon; add EDTA

Part 4: Experimental Protocols

If you suspect your batch has degraded, do not simply guess the cause. Run the following Self-Validating Forced Degradation Protocol . This workflow is designed to systematically isolate the exact degradation mechanism while ruling out analytical artifacts (such as in-source MS fragmentation).

Protocol: Self-Validating Forced Degradation & LC-MS Profiling

By running parallel controls with specific chemical inhibitors (like EDTA for metals), this system validates its own mechanistic hypotheses.

Step 1: Baseline Establishment (The "Day 0" Control)

  • Prepare a 1 mg/mL stock of 2,2-Dimethylcyclopropanecarbohydrazide HCl in anhydrous DMSO.

  • Causality Check: Analyze a 10 µL aliquot immediately via UPLC-QTOF-MS. You must observe the intact [M+H]⁺ at m/z 129.1 with >98% purity. This proves your starting material is viable.

Step 2: Hydrolytic Stress Testing

  • Aliquot 100 µL of the stock into two separate LC vials.

  • Vial A (Acid Stress): Add 900 µL of 0.1 N HCl.

  • Vial B (Base Stress): Add 900 µL of 0.1 N NaOH.

  • Incubate both vials at 60°C for 24 hours.

  • Causality Check: Arrhenius kinetics dictate that elevated temperatures accelerate hydrolysis. If m/z 115.07 appears here but not in Step 1, your compound is undergoing classical aqueous hydrolysis. Neutralize the vials with equimolar acid/base before injecting them into the LC-MS to prevent degradation inside the autosampler.

Step 3: Oxidative Stress & Mechanistic Validation

  • Aliquot 100 µL of the stock into two new vials.

  • Vial C (Oxidation): Add 900 µL of 3% H₂O₂.

  • Vial D (Oxidation + Chelation): Add 900 µL of 3% H₂O₂ containing 5 mM EDTA.

  • Incubate at room temperature for 4 hours.

  • Causality Check: If Vial C shows heavy degradation (dimerization at m/z 227.17) but Vial D remains intact, you have successfully validated that trace transition metals in your water supply are acting as catalysts for ROS generation. Switch to ultra-pure, metal-free water for future assays.

References

  • Source: nih.
  • Source: researchgate.
  • Source: wisdomlib.
  • Source: cdnsciencepub.

Sources

Technical Support Center: Enhancing the Bioavailability of Cyclopropane-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with enhancing the bioavailability of cyclopropane-containing compounds. The inherent structural and electronic properties of the cyclopropane ring, while often beneficial for potency and metabolic stability, can present significant hurdles in achieving optimal oral absorption.[1][2][3][4] This resource is designed to provide practical, evidence-based solutions to overcome these obstacles.

Section 1: Understanding the Core Challenges

The cyclopropane moiety, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry due to its unique stereoelectronic properties.[3] Its incorporation can lead to enhanced metabolic stability, improved binding affinity, and increased potency.[1][3][5] However, the same features that confer these advantages can also negatively impact bioavailability.

Key Physicochemical Properties of the Cyclopropane Ring:

  • High Ring Strain: The significant angle strain (approximately 100 kJ/mol) makes the ring susceptible to ring-opening reactions.[6]

  • Increased Lipophilicity: The introduction of a cyclopropane ring often increases the lipophilicity of a molecule, which can lead to poor aqueous solubility.

  • Metabolic Stability: While generally more resistant to metabolic degradation by cytochrome P450 enzymes than linear alkanes, specific metabolic pathways can still pose a challenge.[3][7]

Section 2: Troubleshooting Poor Aqueous Solubility

A primary obstacle for many cyclopropane-based compounds is their low solubility in aqueous media, which directly limits their dissolution and subsequent absorption in the gastrointestinal (GI) tract.[8][9]

Frequently Asked Questions (FAQs): Solubility Enhancement

Q1: My cyclopropane-containing lead compound exhibits extremely low aqueous solubility. What are my initial formulation strategies?

A1: For early-stage development, a tiered approach is recommended. Start with simple, cost-effective methods before moving to more complex formulations.

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[10] A simple test mixing your compound in buffers of varying pH (e.g., 0.1 N HCl, water, and pH 6.8 buffer) can provide a quick indication of its pH-dependent solubility.[11]

  • Co-solvents: Employing water-miscible organic solvents such as propylene glycol, PEG 400, or ethanol can enhance the solubility of lipophilic compounds.[10][12]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][10][13] Techniques like micronization or jet milling can be effective.[8]

Q2: I've tried basic solubilization techniques with minimal success. What are the next steps?

A2: If simpler methods fail, more advanced formulation strategies are necessary. These often involve creating amorphous stabilized systems or utilizing lipid-based formulations.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[14][15] Spray drying is a common and scalable method for producing ASDs.[14]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state.[10][16] This can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[16]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[10]

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Modification Ionization of acidic or basic drugsSimple, cost-effectiveOnly applicable to ionizable compounds
Co-solvents Increasing the solvent polarityEffective for many lipophilic drugsPotential for in vivo precipitation, toxicity concerns at high concentrations
Particle Size Reduction Increased surface areaImproves dissolution rateMay not be sufficient for very poorly soluble compounds, potential for particle aggregation
Amorphous Solid Dispersions Overcoming crystal lattice energySignificant solubility enhancementPhysical and chemical stability challenges (recrystallization)[16]
Lipid-Based Formulations Pre-solubilization of the drugEnhances absorption of lipophilic drugs, can mitigate food effects[16]Can be complex to formulate and manufacture
Cyclodextrins Formation of inclusion complexesRapid and effective solubilizationPotential for renal toxicity with some cyclodextrins[13]

Section 3: Addressing Metabolic Instability

While the cyclopropane ring is often incorporated to enhance metabolic stability, it is not entirely inert.[2][3] Understanding the potential metabolic pathways is crucial for optimizing bioavailability.

Troubleshooting Guide: Metabolic Stability

Issue: My cyclopropane-based compound shows rapid clearance in in vivo studies, suggesting metabolic instability.

Causality and Experimental Choices:

  • Identify the Metabolizing Enzymes: The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family.[17][18] In vitro assays using human liver microsomes or recombinant CYP enzymes can identify the specific isoforms involved in your compound's metabolism.

  • Characterize the Metabolic Pathway: While the C-H bonds in a cyclopropane ring are generally stronger than those in alkanes, oxidative metabolism can still occur.[2] Cytochrome P450 can catalyze N-dealkylation of cyclopropylamines, for instance.[7] In some cases, this can proceed through a carbinolamine intermediate that dissociates, rather than a single electron transfer (SET) mechanism that would lead to ring-opening.[7]

  • Structural Modification Strategies:

    • Blocking Metabolic Soft Spots: Once the site of metabolism is identified, structural modifications can be made to block this position. This "metabolic switching" can redirect metabolism to other, less favorable positions on the molecule.[7]

    • Prodrug Approach: A prodrug is an inactive derivative that is converted to the active drug in vivo.[8][19] This strategy can be used to mask a metabolically liable functional group, improving the compound's pharmacokinetic profile.[8]

Experimental Workflow: In Vitro Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound (in solution) Incubate Incubate at 37°C TestCompound->Incubate Microsomes Liver Microsomes (or recombinant CYPs) Microsomes->Incubate NADPH NADPH (cofactor) NADPH->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench Time Points Analyze Analyze by LC-MS/MS Quench->Analyze Data Determine % Remaining vs. Time Analyze->Data

Caption: Workflow for assessing in vitro metabolic stability.

Section 4: Overcoming Permeability Barriers

Even with adequate solubility and metabolic stability, poor permeability across the intestinal epithelium can limit the bioavailability of a cyclopropane-containing compound.

Frequently Asked Questions (FAQs): Permeability Enhancement

Q1: My compound has good solubility but still shows low oral absorption. How can I assess its permeability?

A1: In vitro models are excellent tools for predicting intestinal permeability.

  • Caco-2 Cell Assay: This model uses a monolayer of human colon adenocarcinoma cells to simulate the intestinal barrier.[20] It can provide information on both passive diffusion and active transport mechanisms.[20]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures permeability across an artificial lipid membrane.[20] It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for assessing passive permeability.[20]

Q2: My compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I mitigate this?

A2: P-gp efflux can significantly reduce the intracellular concentration of a drug, thereby limiting its absorption.

  • Structural Modifications: Altering the drug's pKa or other physicochemical properties can sometimes reduce its affinity for P-gp.[2]

  • Formulation with P-gp Inhibitors: While not always a viable long-term strategy due to potential drug-drug interactions, co-formulating with a P-gp inhibitor can be used in preclinical studies to confirm that efflux is the limiting factor for absorption.

Logical Relationship: Factors Influencing Oral Bioavailability

Bioavailability Oral Bioavailability Absorption Absorption Bioavailability->Absorption Metabolism First-Pass Metabolism Bioavailability->Metabolism Solubility Aqueous Solubility Absorption->Solubility Permeability Intestinal Permeability Absorption->Permeability Dissolution Dissolution Rate Solubility->Dissolution

Caption: Interplay of key factors affecting oral bioavailability.

Section 5: Advanced Strategies and Future Outlook

The field of drug delivery is continually evolving, offering new solutions for challenging molecules.

  • Nanotechnology: Nanoparticle-based delivery systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can improve the oral bioavailability of poorly soluble drugs by various mechanisms, including enhanced dissolution, protection from degradation, and mucoadhesion.[8][21]

  • Prodrugs: As mentioned earlier, the prodrug approach is a versatile strategy.[8][19] It can be used to temporarily improve solubility or permeability, or to target specific enzymes for drug release.[8]

By systematically addressing the challenges of solubility, metabolism, and permeability, researchers can unlock the full therapeutic potential of novel cyclopropane-based compounds. This guide serves as a starting point for troubleshooting and optimizing the bioavailability of this important class of molecules.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2002). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(26), 7790–7791. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State University. [Link]

  • Cyclopropane. (n.d.). PharmaCompass.com. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Correa, M., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 275-86. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (n.d.). ResearchGate. [Link]

  • Salaün, J., & Baird, M. S. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1191–1236. [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (n.d.). National Institutes of Health. [Link]

  • Al-Achi, A., & Gupta, M. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery. [Link]

  • One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. (n.d.). American Chemical Society. [Link]

  • Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. (n.d.). ResearchGate. [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). National Institutes of Health. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State University. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). Royal Society of Chemistry. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • What's the importance of cytochrome P450 metabolism? (2024, November 23). Optibrium. [Link]

  • How to improve the bioavailability of a drug? (2025, March 20). Patsnap Synapse. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). National Institutes of Health. [Link]

  • Prodrug Strategies in Medicinal Chemistry. (2019, November 25). American Chemical Society. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). National Institutes of Health. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020, November 30). ACS Omega. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]

  • Strategies for Construction of Cyclopropanes in Natural Products. (n.d.). SIOC Journals. [Link]

  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. (2018, June 20). Drug Development & Delivery. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28). Expert Opinion on Drug Discovery. [Link]

  • Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. (2021, March 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023, April 4). MDPI. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 8). Penn State University. [Link]

  • Cyclopropane. (n.d.). Wikipedia. [Link]

  • Step-by-Step Drug Formulation Development Guide. (2025, November 25). Laboratorios Rubió. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

  • An overview of 3 pharmaceutical formulation problems and how to solve. (2023, July 28). ResearchGate. [Link]

Sources

Hydrazide Derivatives in Drug Screening: Cytotoxicity Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydrazide Cytotoxicity. Hydrazide and acylhydrazone motifs are prominent in drug discovery due to their synthetic tractability and ability to coordinate metals. However, they frequently flag as pan-assay interference compounds (PAINS) or exhibit idiosyncratic toxicity during screening. This guide provides actionable, causality-driven solutions to troubleshoot and engineer out hydrazide-induced cytotoxicity.

Section 1: Understanding Hydrazide Toxicity (The "Why")

Q: Why do my hydrazide-containing hit compounds consistently show high background cytotoxicity in primary screens?

A: The high cytotoxicity of hydrazides (R-CO-NH-NH₂) is rarely target-mediated; it is predominantly a result of their susceptibility to metabolic activation. In assay environments, hydrazides undergo enzymatic oxidation (catalyzed by CYP450s or myeloperoxidases) or non-enzymatic metal-catalyzed oxidation (often triggered by trace Cu²⁺ or Fe³⁺ in the assay media)[1].

This biotransformation generates highly reactive electrophilic intermediates, such as free radicals and diazenes. Because these species are highly unstable, they indiscriminately and covalently bind to cellular macromolecules (proteins, lipids, and DNA)[1][2]. Furthermore, this oxidative process generates Reactive Oxygen Species (ROS), leading to severe oxidative stress, cellular dysfunction, and ultimately, cellular necrosis[1].

G Hydrazide Hydrazide Derivative (R-CO-NH-NH2) Enzymes Metabolic Activation (CYP450 / Peroxidases) Hydrazide->Enzymes Metals Metal-Catalyzed Oxidation (Cu2+, Fe3+) Hydrazide->Metals Reactive Reactive Intermediates (Radicals, Diazenes) Enzymes->Reactive Metals->Reactive ROS Reactive Oxygen Species (ROS) Reactive->ROS Macro Covalent Binding to Macromolecules Reactive->Macro Tox Cellular Necrosis & Cytotoxicity ROS->Tox Macro->Tox

Metabolic activation of hydrazides leading to cytotoxicity.

Section 2: Assay Interference & Scavenger Protocols (The "Validation")

Q: How do I distinguish between a target-mediated mechanism of action (on-target) and reactive metabolite-induced toxicity (off-target)?

A: You must establish a self-validating system to prove that the observed toxicity is metabolism-dependent. This is achieved by performing a Reactive Metabolite Trapping Assay . By introducing an excess of a nucleophilic scavenger like reduced Glutathione (GSH), you can intercept the electrophilic intermediates before they damage the cell. If the addition of GSH rescues cell viability or forms detectable adducts, the toxicity is definitively off-target.

Protocol: Microsomal GSH Trapping and LC-MS/MS Validation

This protocol validates the formation of reactive electrophiles by trapping them in vitro.

  • Reaction Assembly: Combine 10 µM of the test hydrazide derivative, 1 mg/mL human liver microsomes (HLM), and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLM provides the necessary CYP450 enzymes for metabolic activation, while GSH acts as the nucleophilic "trap" for any generated electrophiles.

  • Activation: Initiate the metabolic reaction by adding 1 mM NADPH (or an NADPH regenerating system).

    • Causality: NADPH is the essential electron donor for CYP450 catalytic cycles. Running a parallel sample without NADPH serves as a perfect negative control to prove the activation is enzymatically driven.

  • Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

    • Causality: Acetonitrile instantly precipitates the microsomal proteins and halts all enzymatic activity, locking the metabolite profile for accurate analysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to LC vials.

  • LC-MS/MS Analysis: Scan for parent compound depletion and the appearance of GSH adducts. Direct conjugation of GSH to a reactive intermediate typically presents as a mass shift of +307 Da.

Section 3: Structural Optimization & Bioisosteric Replacement (The "Fix")

Q: How can I rationally modify the hydrazide moiety to reduce toxicity without losing target affinity?

A: The most effective medicinal chemistry strategy is bioisosteric replacement . Acylhydrazones are notoriously prone to hydrolysis under physiological conditions, which liberates potentially toxic free hydrazides[3]. Replacing the labile linker with stable bioisosteres—such as amides, esters, or rigidified heterocycles like 1,3,4-oxadiazoles—prevents this hydrolysis. This eliminates the toxicophore while maintaining the necessary spatial geometry and hydrogen-bonding capabilities required for target engagement[3][4].

Data Presentation: Physicochemical and Toxicity Profiling
Modification StrategyScaffold / Linker StructureHydrolytic StabilityReactive Metabolite RiskTypical CC₅₀ Profile
Parent Acylhydrazone R-CO-NH-N=CH-R'Low (t½ < 2 hrs)High (Liberates free hydrazines)< 10 µM (High Toxicity)
Amide Bioisostere R-CO-NH-CH₂-R'High (t½ > 24 hrs)Low> 100 µM (Low Toxicity)
Ester Bioisostere R-CO-O-CH₂-R'ModerateLow> 50 µM (Moderate)
1,3,4-Oxadiazole Rigid HeterocycleHigh (t½ > 24 hrs)Low> 100 µM (Low Toxicity)

Section 4: Computational & In Silico Screening (The "Prevention")

Q: Can I predict the toxicity of hydrazide derivatives before synthesis to save time and resources?

A: Yes. Computational (in silico) screening is a critical preventative step in modern drug discovery. Structural alerts for reactive metabolites (SARMs) should be integrated into your compound filtering pipeline before any wet-lab synthesis begins. Tools like SpotRM utilize categorical classification models to flag high-risk motifs. For example, the exposed N-N-C sequence found in certain hydrazides is strongly associated with idiosyncratic adverse drug reactions (IADRs) and idiosyncratic drug-induced liver injury (IDILI)[5]. Filtering these out early prevents downstream failures.

G Hit Hydrazide Hit Identified ToxScreen Cytotoxicity Counter-Screen (e.g., CellTiter-Glo) Hit->ToxScreen HighTox High Toxicity (CC50 < 10 µM) ToxScreen->HighTox Flagged LowTox Low Toxicity (CC50 > 50 µM) ToxScreen->LowTox Cleared Mech Mechanism Check: GSH Trapping Assay HighTox->Mech Advance Advance to Lead Optimization LowTox->Advance Bioiso Bioisosteric Replacement (Amides, Oxadiazoles) Mech->Bioiso Reactive Metabolites Confirmed Bioiso->ToxScreen Re-test

Troubleshooting workflow for evaluating and mitigating hydrazide cytotoxicity.

References

  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

Validation & Comparative

A Comparative Analysis of 2,2-Dimethylcyclopropane Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclopropane ring, a motif of significant interest in medicinal chemistry, offers a unique combination of structural rigidity and chemical properties.[1][2] Its incorporation into molecular scaffolds can profoundly influence pharmacological profiles, often leading to enhanced potency, improved metabolic stability, and better target binding.[1][3] Among its derivatives, the 2,2-dimethylcyclopropane (or gem-dimethylcyclopropane) moiety stands out. This structural unit is found in numerous natural products and clinically relevant molecules, including the antiviral drug nirmatrelvir and the antibiotic synergist cilastatin.[4][5][6] The gem-dimethyl group provides steric bulk and lipophilicity while conformationally constraining the cyclopropane ring, making it a powerful tool for drug designers to fine-tune molecular properties and explore structure-activity relationships (SAR).[4][5]

This guide provides a comparative analysis of 2,2-dimethylcyclopropane analogs, focusing on their synthesis, physicochemical properties, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

I. Comparative Synthesis Strategies

The efficient synthesis of functionalized 2,2-dimethylcyclopropane analogs is critical for their application in drug discovery. Several methods are available, each with distinct advantages and limitations regarding substrate scope, stereocontrol, and scalability.

A. Simmons-Smith and Related Cyclopropanations: The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation.[2] For the synthesis of gem-dimethylcyclopropanes, related procedures start from an appropriately substituted alkene. For instance, the cyclopropanation of 2-methyl-2-butene would yield 1,1,2,2-tetramethylcyclopropane. A more common strategy involves the cyclopropanation of an alkene with a reagent that delivers the C(CH₃)₂ unit.

A modified Simmons-Smith type reaction using zinc powder, copper(I) chloride, and dibromomethane can be used to synthesize 2,2-dimethylcyclopropane carboxylic acid from 2-methylbutenoic acid after esterification.[7][8] This approach is amenable to industrial scale-up.[7]

B. Sulfoxonium Ylide-Mediated Cyclopropanation: A robust method for creating the gem-dimethylcyclopropane unit involves the reaction of an electron-deficient alkene (a Michael acceptor) with an isopropylidene donor. Triisopropylsulfoxonium tetrafluoroborate has been developed as an effective nucleophilic isopropylidene transfer reagent.[9] Upon deprotonation with a base like sodium hydride (NaH), it forms an ylide that reacts with α,β-unsaturated ketones, esters, nitriles, and other Michael acceptors to yield the corresponding gem-dimethylcyclopropane adducts in good to excellent yields.[9] This method is valued for its mild conditions and high selectivity, avoiding the epoxide formation that can be a side reaction with other ylides.[9]

C. Palladium-Catalyzed Double C-H Activation: A novel and modern approach involves the direct intramolecular coupling of two C-H bonds on a gem-dialkyl group.[10] This transformation, accessible through a 1,4-Pd shift mechanism, can form a cyclopropane ring directly from a pivaloyl or related group. The choice of base was found to be critical, with pivalate favoring the desired cyclopropanation over other potential side reactions.[10] This strategy was successfully applied in a concise synthesis of the anti-insomnia drug lemborexant.[10]

Workflow: Synthesis via Sulfoxonium Ylide

Below is a generalized workflow for the gem-dimethylcyclopropanation of an α,β-unsaturated ketone.

G cluster_reagents Reagents & Starting Materials cluster_process Reaction Process cluster_output Output Reagent Triisopropylsulfoxonium Tetrafluoroborate Deprotonation Deprotonation (Ylide Formation) Reagent->Deprotonation Base Sodium Hydride (NaH) in DMF Base->Deprotonation SM α,β-Unsaturated Ketone (Michael Acceptor) Addition Nucleophilic Addition (Michael Addition) SM->Addition Deprotonation->Addition Ylide Cyclization Intramolecular Displacement (SN2) Addition->Cyclization Enolate intermediate Purification Work-up & Purification Cyclization->Purification Product gem-Dimethylcyclopropyl Ketone Purification->Product

Caption: Generalized workflow for gem-dimethylcyclopropanation.

II. Comparative Physicochemical and Spectroscopic Properties

The introduction of the 2,2-dimethylcyclopropane motif significantly alters a molecule's properties compared to linear or non-gem-disubstituted analogs.

A. Conformational Rigidity and Lipophilicity: The primary advantage of the cyclopropane ring is its rigid structure, which reduces the number of rotatable bonds and locks the molecule into a specific bioactive conformation.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thus increasing potency.[11] The gem-dimethyl group further enhances this effect and, being non-polar, significantly increases the lipophilicity (LogP) of the local region of the molecule.[4] This can be a crucial parameter for modulating properties like membrane permeability and oral bioavailability.[5]

B. Metabolic Stability: The cyclopropane ring, particularly when substituted, is often more resistant to metabolic degradation than corresponding alkyl chains. The C-H bonds on a cyclopropane ring are generally stronger and less accessible to metabolic enzymes like cytochrome P450s. The gem-dimethyl substitution provides steric shielding, further protecting the three-membered ring from enzymatic attack and potential ring-opening reactions.[1] This often translates to a longer half-life and improved pharmacokinetic profile.

C. Spectroscopic Signatures: Analogs of 2,2-dimethylcyclopropane exhibit characteristic spectroscopic signatures that are invaluable for their identification and characterization.

  • ¹H NMR Spectroscopy: Protons attached to a cyclopropane ring are highly shielded and appear at an unusually high field (upfield) in the ¹H NMR spectrum, typically between 0 and 1.5 ppm.[12][13] The two methyl groups of the gem-dimethyl moiety are often chemically equivalent due to rapid rotation, giving rise to a sharp singlet integrating to six protons. However, in a chiral environment or with adjacent stereocenters, these methyl groups can become diastereotopic and appear as two distinct singlets.

  • ¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring also resonate at a high field in the ¹³C NMR spectrum. The quaternary carbon bearing the two methyl groups typically appears in the 15-30 ppm range, while the methyl carbons themselves also show up in this region.[12]

  • Infrared (IR) Spectroscopy: Cyclopropane rings show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and a ring deformation or "breathing" mode between 1000-1020 cm⁻¹.[12]

Table 1: Comparative Physicochemical Properties of Simple Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Feature
Cyclopropanecarboxylic acidC₄H₆O₂86.090.4Parent scaffold
2,2-Dimethylcyclopropane-1-carboxylic acid C₆H₁₀O₂114.14[14][15]1.1[14]Increased lipophilicity
1-Methylcyclopropane-1-carboxylic acidC₅H₈O₂100.120.7Single methyl substitution
Ethyl 2,2-dimethylcyclopropane-1-carboxylateC₈H₁₄O₂142.201.9Esterified analog

Predicted LogP values are computationally derived for comparison.

III. Applications in Drug Discovery and Comparative Performance

The unique properties of the 2,2-dimethylcyclopropane scaffold have been exploited in several successful drug discovery campaigns. The rigid structure serves as a non-classical bioisostere for other groups, such as alkynes or phenyl rings, while improving drug-like properties.

Case Study: Cilastatin Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the β-lactam antibiotic imipenem to prevent its degradation in the kidneys.[6] A key structural feature of Cilastatin is the (S)-(+)-2,2-dimethylcyclopropane carboxylic acid moiety.[6][7] In this context, the gem-dimethylcyclopropane group provides a tightly bound, sterically demanding anchor that contributes to the potent and selective inhibition of the enzyme.[4] The synthesis of this specific chiral intermediate is a critical step in the overall production of the drug.[6][7]

Case Study: Nirmatrelvir (Paxlovid™) Nirmatrelvir, the active component in the COVID-19 antiviral drug Paxlovid, contains a key building block derived from gem-dimethylcyclopropylproline.[5] The inclusion of this bulky, rigid group is crucial for fitting into and blocking the active site of the SARS-CoV-2 main protease (Mpro). The demand for this intermediate surged during the pandemic, highlighting the need for efficient and scalable synthetic routes.[5]

IV. Experimental Protocols

To facilitate research in this area, detailed protocols for the synthesis and characterization of these analogs are essential.

Protocol 1: Synthesis of Ethyl 2,2-Dimethylcyclopropane-1-carboxylate

This protocol is adapted from established cyclopropanation methodologies.[7][8]

Objective: To synthesize a foundational 2,2-dimethylcyclopropane analog via a modified Simmons-Smith type reaction.

Materials:

  • Ethyl 3-methyl-2-butenoate (ethyl senecioate)

  • Dibromomethane (CH₂Br₂)

  • Zinc powder (Zn)

  • Copper(I) chloride (CuCl)

  • Acetyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add zinc powder (4.0 eq) and copper(I) chloride (0.4 eq).

  • Add a portion of dibromomethane (1.0 eq) and anhydrous diethyl ether.

  • Slowly add a catalytic amount of acetyl chloride dropwise to activate the zinc-copper couple. An exothermic reaction should be observed.

  • Once the initial reaction subsides, begin the simultaneous dropwise addition of ethyl 3-methyl-2-butenoate (1.0 eq) dissolved in ether and the remaining dibromomethane (2.0 eq) dissolved in ether. Maintain a gentle reflux throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution to dissolve unreacted zinc.

  • Filter the mixture through a pad of celite to remove solid residues.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Validation: Purify the crude product by vacuum distillation or column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of ethyl 2,2-dimethylcyclopropane-1-carboxylate. Expect to see characteristic upfield cyclopropyl proton signals and signals for the two methyl groups.

Protocol 2: Spectroscopic Characterization (NMR)

Objective: To confirm the structure and purity of a synthesized 2,2-dimethylcyclopropane analog.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Observations: Look for signals in the 0.5-1.5 ppm range for the cyclopropyl protons and the two methyl groups. The proton at C1 will likely be a doublet of doublets or a triplet, depending on the coupling to the C3 protons. The methyl groups may appear as one or two singlets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Observations: Look for the highly shielded cyclopropyl carbons, including the quaternary carbon, typically below 40 ppm.

  • Data Analysis: Integrate the proton signals to confirm the ratio of protons. Analyze the chemical shifts and coupling constants to confirm the connectivity and stereochemistry of the molecule. Compare the observed spectra to literature values for known compounds or predictive models.[12][13]

Logic Diagram: Decision Tree for Analog Selection

The choice of which 2,2-dimethylcyclopropane analog to synthesize depends on the specific goals of the drug discovery program.

G Start Goal: Incorporate gem-Dimethyl- cyclopropane Scaffold Q1 Primary Objective? Start->Q1 A1 Increase Local Lipophilicity & Rigidity Q1->A1 Property Modulation A2 Introduce a Specific Vector for SAR Q1->A2 SAR Exploration A3 Mimic a Transition State or Bioisostere Q1->A3 Mechanistic Design S1 Synthesize simple analogs: - Carboxylic acid - Amide - Ester A1->S1 S2 Synthesize functionalized analogs: - Aminocyclopropane - Hydroxymethylcyclopropane - Halogenated cyclopropane A2->S2 S3 Synthesize conformationally locked proline mimetics or dipeptide isosteres A3->S3

Caption: Decision flow for selecting a 2,2-dimethylcyclopropane analog.

Conclusion

2,2-Dimethylcyclopropane analogs represent a class of building blocks with immense value for medicinal chemistry. Their unique combination of conformational rigidity, metabolic stability, and tunable lipophilicity allows for the systematic optimization of lead compounds.[1][4][5] A deep understanding of the comparative advantages of different synthetic routes and the characteristic physicochemical properties of the resulting analogs is paramount for their successful application. By leveraging the insights and protocols detailed in this guide, researchers can confidently design and synthesize novel molecular entities with improved pharmacological profiles, paving the way for the next generation of innovative therapeutics.

References

  • The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. National Library of Medicine. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

  • Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter. Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]

  • Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. Available at: [Link]

  • gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette. Available at: [Link]

  • CN1562962A - Method ofr synthesizing S-(1)-2.2 dimethylcyclopropane formamide. Google Patents.
  • CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
  • (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate. Available at: [Link]

  • Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. ACS Publications. Available at: [Link]

  • 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2. PubChem. Available at: [Link]

  • 2,2-Dimethylcyclopropanone | C5H8O. PubChem. Available at: [Link]

  • 2,2-Dimethylcyclopropanecarboxylic acid | CAS#:14590-53-5. Chemsrc. Available at: [Link]

  • Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: an intriguing source of PKC modulators. Natural Product Reports (RSC Publishing). Available at: [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. National Library of Medicine. Available at: [Link]

Sources

A Preclinical Comparative Analysis of a Novel 2,2-Dimethylcyclopropane Derivative and Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), novel chemical entities are continuously being evaluated. This guide provides a detailed preclinical comparison of a promising 2,2-dimethylcyclopropane derivative, specifically ethyl 2,2-dimethyl-1-(2-(4-methylbenzoyl)hydrazinecarboxamido) cyclopropanecarboxylate (referred to as Compound 6k), with established first-generation AEDs: Phenytoin, Carbamazepine, and Valproate. This analysis is based on data from peer-reviewed studies utilizing standardized animal models of seizure and neurotoxicity.

Comparative Efficacy and Safety Profile

The anticonvulsant potential of a compound is often initially assessed by its ability to protect against seizures in preclinical models, with the maximal electroshock (MES) test in mice being a gold standard for evaluating efficacy against generalized tonic-clonic seizures. The median effective dose (ED50) represents the dose at which 50% of the animals are protected from the seizure-inducing stimulus. Equally important is the assessment of neurotoxicity, typically measured by the rotorod test, which determines the median toxic dose (TD50) that causes motor impairment in 50% of the animals. The ratio of these two values, the Protective Index (PI = TD50/ED50), serves as a crucial indicator of a drug's therapeutic window; a higher PI suggests a more favorable safety profile.

The following table summarizes the available preclinical data for Compound 6k and the standard AEDs, all tested in mice via intraperitoneal (i.p.) administration in the MES model.

CompoundED50 (mg/kg) in MES Test (i.p. mice)TD50 (mg/kg) in Rotorod Test (i.p. mice)Protective Index (PI = TD50/ED50)
Compound 6k 9.2[1]387.5[1]42.1[1]
Phenytoin 9.8766.3 (Chimney Test)~6.7
Carbamazepine 9.67[2]53.3 (Chimney Test)[3]~5.5
Valproate 261.2[4]400+~1.5+

Note: The neurotoxicity for Phenytoin and Carbamazepine was determined using the chimney test, which is another measure of motor impairment. The PI values are calculated based on the provided data and offer a comparative snapshot of the therapeutic window in these preclinical models.

As the data indicates, Compound 6k demonstrates an ED50 in the MES test that is comparable to that of Phenytoin and Carbamazepine, suggesting potent anticonvulsant activity.[1][2] Notably, its TD50 is substantially higher, resulting in a significantly larger Protective Index.[1] This suggests that, in this preclinical model, Compound 6k may possess a wider therapeutic window and a more favorable safety profile compared to these standard AEDs. Valproate, while effective, requires a much higher dose to achieve an anticonvulsant effect in this model.[4]

Mechanistic Insights: A Tale of Ion Channels and Neurotransmitters

The therapeutic effects of anticonvulsant drugs are primarily achieved by modulating neuronal excitability. While the precise mechanism of action for many novel compounds, including the 2,2-dimethylcyclopropane derivatives, is still under investigation, they are often designed to interact with key targets in neuronal signaling pathways. Standard AEDs have well-characterized mechanisms.

Standard Antiepileptic Drugs:

  • Phenytoin and Carbamazepine: Both of these drugs primarily act by blocking voltage-gated sodium channels.[5][6][7][8][9] They bind to the inactive state of the channel, which slows the rate of recovery from inactivation and thereby limits the repetitive firing of action potentials that is characteristic of seizures.[6][7][9]

  • Valproate: This drug has a broader mechanism of action. It is known to block voltage-gated sodium channels, but also enhances the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by increasing its synthesis and release.[10][11][12]

Caption: Mechanisms of action for standard antiepileptic drugs.

Novel 2,2-Dimethylcyclopropane Derivatives:

While the specific molecular target of Compound 6k has not been fully elucidated, many novel anticonvulsants are designed to modulate ion channels or neurotransmitter systems in a more targeted manner than older drugs.[5] The structural features of cyclopropane-containing compounds may allow for unique interactions with voltage-gated ion channels or other neuronal proteins. Further research is needed to pinpoint the exact mechanism, but the efficacy in the MES test suggests a potential role in modulating sodium channels.

Caption: Preclinical evaluation workflow for anticonvulsant candidates.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

This test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Male Kunming mice (or a similar strain) weighing between 18-22g are used.

  • Drug Administration: The test compound or a standard AED is administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives only the solvent.

  • Induction of Seizure: At the time of peak effect of the drug (predetermined in separate studies), a suprathreshold electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurological side effects of a drug.

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) with a constant speed (e.g., 25 rpm) is used.

  • Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) before the experiment.

  • Drug Administration: The test compound is administered i.p. at various doses.

  • Testing: At the time of peak drug effect, the mice are placed on the rotating rod, and the time they are able to remain on the rod is recorded.

  • Endpoint: The inability of a mouse to remain on the rod for a predetermined duration (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The percentage of animals exhibiting neurotoxicity at each dose is determined, and the TD50, the dose causing neurotoxicity in 50% of the animals, is calculated.

Conclusion

Based on the available preclinical data, the novel 2,2-dimethylcyclopropane derivative, Compound 6k, exhibits potent anticonvulsant activity in the MES model, comparable to that of the established drugs Phenytoin and Carbamazepine.[1][2] Crucially, it demonstrates a significantly wider therapeutic window, as indicated by its high Protective Index.[1] This suggests a promising safety profile that warrants further investigation. While the precise mechanism of action remains to be fully elucidated, its efficacy in the MES test points towards a potential interaction with voltage-gated sodium channels. These findings underscore the potential of 2,2-dimethylcyclopropane derivatives as a promising scaffold for the development of next-generation antiepileptic drugs with improved efficacy and safety. Further studies, including evaluation in other seizure models and pharmacokinetic profiling, are necessary to fully characterize its therapeutic potential.

References

  • Valproate - Wikipedia. [Link]

  • Novel anticonvulsant drugs - PubMed. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • What is the mechanism of Carbamazepine? - Patsnap Synapse. [Link]

  • What is the mechanism of Phenytoin? - Patsnap Synapse. [Link]

  • Carbamazepine - Wikipedia. [Link]

  • Phenytoin - Wikipedia. [Link]

  • Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC. [Link]

  • Phenytoin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Carbamazepine: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]

  • Pharmacology of anticonvulsant drugs - Deranged Physiology. [Link]

  • carbamazepine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Valproic Acid - StatPearls - NCBI Bookshelf. [Link]

  • A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC. [Link]

  • What is the mechanism of Valproic Acid? - Patsnap Synapse. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - ResearchGate. [Link]

  • Median effective (ED50) and motor impairing (TD50) doses of prototype... - ResearchGate. [Link]

  • Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - MDPI. [Link]

  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. | Download Table - ResearchGate. [Link]

  • The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC. [Link]

  • Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice - European Review for Medical and Pharmacological Sciences. [Link]

  • Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC. [Link]

  • Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. [Link]

  • Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed. [Link]

  • Continuous seizure emergency evoked in mice with pharmacological, electrographic, and pathological features distinct from status epilepticus - PMC. [Link]

  • Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. [Link]

  • Antiepileptic Drug Development Program1. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. [Link]

  • Second-Generation Anticonvulsant Drugs | Concise Medical Knowledge - Lecturio. [Link]

  • Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed. [Link]

  • ADDITIVE ANTICONVULSANT EFFECT OF FLUNARIZINE AND SODIUM VALPROATE ON ELECTROSHOCK AND CHEMOSHOCK INDUCED SEIZURES IN MICE. [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the precise validation of a compound's biological target is the bedrock upon which a successful therapeutic program is built. This guide provides an in-depth, technically-grounded framework for validating the biological target of novel small molecules, using 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride as a focal point. While this specific chemical name is not widely indexed in scientific literature, its core structure—a carbohydrazide with a cyclopropane moiety—is characteristic of a class of compounds known to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1][2]

LSD1 is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] Its overexpression is implicated in numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a high-value therapeutic target.[3][4][5] This guide will therefore proceed under the well-founded hypothesis that 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a putative LSD1 inhibitor.

We will dissect a multi-tiered validation strategy, comparing methodologies and providing the causal logic behind experimental choices. This is not merely a list of protocols, but a strategic workflow designed to build an irrefutable case for on-target activity, moving from direct biochemical engagement to cellular and functional consequences.

The Target Validation Funnel: A Sequential, Multi-Assay Approach

Robust target validation is not achieved by a single experiment. It requires a logical progression of orthogonal assays, each building upon the last to create a cohesive and convincing body of evidence. This "funnel" approach starts with broad, direct biochemical assays and progressively narrows down to highly specific cellular and functional readouts.

Target_Validation_Funnel cluster_0 Tier 1: Direct Target Engagement (Biochemical) cluster_1 Tier 2: Target Engagement (Cellular) cluster_2 Tier 3: Functional Consequences (Cellular) cluster_3 Tier 4: Specificity & Off-Target Profiling biochem Biochemical Assays (Enzymatic IC50, Binding Kinetics) cellular_engagement Cellular Target Engagement (CETSA, Biomarker Modulation) biochem->cellular_engagement Confirms cell permeability & intracellular binding functional_consequence Downstream Functional Assays (Gene Expression, Phenotypic Readouts) cellular_engagement->functional_consequence Links target binding to a biological response specificity Selectivity & Off-Target Analysis (MAO-A/B Assays, Kinome Scans) functional_consequence->specificity Ensures phenotype is due to on-target activity

Caption: The Target Validation Funnel illustrates the logical progression from direct biochemical assays to complex cellular readouts.

Tier 1: Demonstrating Direct Biochemical Engagement

The foundational step is to prove that your compound directly interacts with and inhibits the purified target protein. This removes the complexities of the cellular environment and provides a clean, quantitative measure of potency.

Core Method 1: LSD1 Enzymatic Inhibition Assay

Causality: The primary function of LSD1 is its demethylase activity. Therefore, the most direct proof of inhibition is to measure the reduction of this enzymatic function in a controlled, in-vitro system. A horseradish peroxidase (HRP)-coupled assay is a common and robust method. It measures hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction.[6][7]

Experimental Protocol: HRP-Coupled Fluorometric Assay

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5.

    • Recombinant Human LSD1/CoREST complex: Dilute to 2x final concentration (e.g., 20 nM) in Assay Buffer.

    • H3K4me2 Peptide Substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin): Dilute to 2x final concentration (e.g., 2 µM) in Assay Buffer.

    • Test Compound & Controls: Prepare a 10-point, 3-fold serial dilution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride in DMSO. Include a known irreversible inhibitor (e.g., GSK2879552) and a reversible inhibitor (e.g., Seclidemstat) as comparators.[8]

    • Detection Mix: Prepare a solution containing HRP and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in Assay Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of diluted compound or DMSO vehicle to appropriate wells.

    • Add 2.5 µL of 2x LSD1/CoREST enzyme solution to all wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of 2x H3K4me2 peptide substrate.

    • Immediately add 10 µL of the HRP/ADHP detection mix.

    • Monitor the increase in fluorescence (Excitation: ~535 nm, Emission: ~590 nm) every 2 minutes for 30-60 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Normalize rates to DMSO (100% activity) and a no-enzyme control (0% activity).

    • Plot percent inhibition versus log[inhibitor concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative Biochemical Potency

CompoundClassMechanismLSD1 IC₅₀ (nM)
2,2-Dimethylcyclopropanecarbohydrazide HCl (Hypothetical) Test Article Irreversible (putative) 25
GSK2879552Reference ControlIrreversible15-30[9]
Seclidemstat (SP-2577)Reference ControlReversible13[8]
Tranylcypromine (TCP)Reference ControlIrreversible~2000[10]

Note: IC₅₀ values are highly assay-dependent. These values are for comparative purposes.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Once direct biochemical inhibition is established, the next critical question is whether the compound can enter a cell and bind to its target in a complex physiological environment.

Core Method 2: Cellular Thermal Shift Assay (CETSA®)

Causality: The principle of CETSA is that when a ligand binds to its target protein, it confers thermodynamic stability.[11] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly infer target engagement.[11][12][13]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification treat Treat intact cells with Compound or DMSO heat Heat cell aliquots across a temperature gradient treat->heat lyse Lyse cells (freeze-thaw) Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins heat->lyse quantify Analyze soluble fraction by Western Blot for LSD1 lyse->quantify

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for LSD1

  • Cell Treatment:

    • Culture a relevant cell line (e.g., MV4-11 AML cells) to ~80% confluency.

    • Treat cells with the test compound (e.g., 1 µM) or DMSO vehicle for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C) using a thermal cycler. Include an unheated (RT) control.

  • Lysis and Fractionation:

    • Lyse the cells by performing 3-5 rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Normalize protein concentration across all samples using a BCA assay.

    • Analyze equal protein amounts by SDS-PAGE and Western Blot using a validated primary antibody against LSD1. A loading control (e.g., GAPDH) should also be probed.

    • Quantify band intensities using densitometry. Plot the percentage of soluble LSD1 relative to the unheated control against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Core Method 3: Pharmacodynamic (PD) Biomarker Modulation

Causality: If the compound is engaging and inhibiting LSD1 within the cell, the levels of LSD1's primary substrates, H3K4me1 and H3K4me2, should increase.[14] Measuring this change serves as a direct readout of the enzyme's functional inhibition in a cellular context.

Experimental Protocol: Western Blot for Histone Marks

  • Cell Treatment: Treat cancer cells (e.g., MGC-803 or MV4-11) with a dose range of the test compound for 48-72 hours.[7]

  • Histone Extraction: Lyse cells and prepare acid-extracted histone fractions or nuclear extracts.

  • Western Blot: Perform SDS-PAGE and Western Blot analysis using specific antibodies for H3K4me2 and Total Histone H3 (as a loading control).

  • Analysis: Quantify the H3K4me2 band intensity and normalize it to the Total H3 signal. A dose-dependent increase in the H3K4me2/Total H3 ratio confirms target engagement and functional inhibition.[15][16]

Data Presentation: Cellular Target Engagement & Biomarker Modulation

Compound (at 1 µM)CETSA Tₘ Shift (°C)H3K4me2 Fold Increase (vs. Vehicle)
2,2-Dimethylcyclopropanecarbohydrazide HCl (Hypothetical) +4.5°C 3.8-fold
GSK2879552+5.1°C4.2-fold
Vehicle (DMSO)0°C1.0-fold

Tier 3: Linking Target Engagement to Cellular Function

The ultimate goal of target inhibition is to elicit a desired biological response. This tier connects the molecular event of target binding to a downstream cellular phenotype, such as changes in gene expression or inhibition of cell proliferation.

Core Method 4: Gene Expression Analysis of LSD1 Target Genes

Causality: LSD1 is often part of a co-repressor complex that silences the expression of specific genes.[14][17] Inhibition of LSD1 should therefore lead to the de-repression and increased expression of these target genes. In AML, for instance, LSD1 inhibition is known to upregulate genes associated with myeloid differentiation, such as ITGAM (CD11b).[4]

Experimental Protocol: RT-qPCR for Target Gene Expression

  • Cell Treatment: Treat MV4-11 cells with the compound for 48-72 hours.

  • RNA Extraction & cDNA Synthesis: Isolate total RNA and reverse-transcribe it to cDNA.

  • qPCR: Perform quantitative PCR using validated primers for a known LSD1 target gene (e.g., ITGAM) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative change in target gene expression using the ΔΔCt method. A significant, dose-dependent increase in ITGAM mRNA confirms the expected downstream transcriptional effect.

Core Method 5: Phenotypic Assays

Causality: For an anti-cancer agent, the most relevant functional outcome is the inhibition of cancer cell growth and proliferation. The potency of the compound in a cell proliferation assay (EC₅₀) should correlate with its biochemical (IC₅₀) and cellular target engagement potencies.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed a cancer cell line known to be sensitive to LSD1 inhibition (e.g., SCLC or AML cell lines) in 96-well plates.[18][19]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for an extended period (e.g., 5-7 days).

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® or by direct cell counting.

  • Analysis: Plot cell viability versus log[inhibitor concentration] to determine the EC₅₀ value.

Conclusion: Building a Self-Validating Case

Validating the biological target of a novel compound like 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a systematic process of inquiry. By following the validation funnel—from direct enzymatic inhibition (IC₅₀) to cellular target engagement (CETSA), pharmacodynamic biomarker modulation (H3K4me2 levels), downstream gene expression, and finally to a functional cellular outcome (EC₅₀)—researchers can build a robust, self-validating data package.

An ideal result shows a strong correlation across these assays: a potent biochemical IC₅₀ translates to a clear thermal shift in CETSA and a robust increase in H3K4me2 at similar concentrations, which in turn drives predictable changes in gene expression and results in a corresponding anti-proliferative EC₅₀. This multi-faceted approach, grounded in experimental causality and supported by orthogonal methodologies, provides the highest degree of confidence that the observed phenotype is a direct consequence of on-target activity, paving the way for further preclinical and clinical development.

References

  • New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Pharmacology.

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Publications.

  • LSD1 Histone Demethylase Assays and Inhibition. National Center for Biotechnology Information.

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI.

  • Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes. Proceedings of the National Academy of Sciences.

  • Histone lysine specific demethylase 1 inhibitors. RSC Publishing.

  • An In-depth Technical Guide on the Mechanism of Action of LSD1 Inhibitors. BenchChem.

  • Confirming On-Target Effects of LSD1 Inhibitors with CRISPR: A Comparative Guide. BenchChem.

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. National Center for Biotechnology Information.

  • LSD1 Histone Demethylase Assays and Inhibition. Johns Hopkins University.

  • Biochemical characterization of LSD1 inhibitors. Dose−response curves... ResearchGate.

  • Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis. National Center for Biotechnology Information.

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.

  • LSD1 inhibition modulates transcription factor networks in myeloid malignancies. PubMed.

  • Inhibition of LSD1 induces ferroptosis through the ATF4-xCT pathway and shows enhanced... National Center for Biotechnology Information.

  • Systemic LSD1 Inhibition Prevents Aberrant Remodeling of Metabolism in Obesity. National Center for Biotechnology Information.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Center for Biotechnology Information.

  • LSD1 inhibition increases global histone 3 K4 and histone 3 K9... ResearchGate.

  • In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. MDPI.

  • Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven... ScienceOpen.

  • LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor. National Center for Biotechnology Information.

  • Pharmacological inhibition of LSD1 for the treatment of MLL-rearranged leukemia. National Center for Biotechnology Information.

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer.

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Taylor & Francis Online.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology.

Sources

Comparative Cross-Reactivity Analysis of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: A Guide to Target Specificity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative of Selectivity Profiling

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a synthetic small molecule featuring a strained cyclopropane ring and a reactive hydrazide moiety. Such structural motifs are present in various bioactive compounds, including inhibitors of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are known to utilize flavin-dependent chemistry that can be irreversibly modified by hydrazines. The clinical success of the antidepressant phenelzine, a hydrazine derivative, underscores the therapeutic potential of this chemical class, but also highlights the risks associated with off-target effects.

Therefore, before committing a novel compound like 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to complex biological studies, a systematic evaluation of its target engagement and selectivity is not just recommended, but essential. This guide outlines a multi-tiered strategy for building a robust selectivity profile.

Strategic Framework for Cross-Reactivity Assessment

A logical and phased approach is crucial for efficiently assessing compound selectivity. Our recommended workflow begins with broad, high-throughput screening to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions, and finally, validation of target engagement in a cellular context.

G cluster_0 Cross-Reactivity Screening Cascade A Hypothesis Generation (Structural Analysis of Compound) B Tier 1: Broad Off-Target Screening (e.g., Kinase Panel, GPCR Panel) A->B Select Panel C Tier 2: Hit Confirmation & IC50 Determination (Dose-Response Assays) B->C Prioritize Hits D Tier 3: Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Validate in Cells E Selectivity Profile & Go/No-Go Decision D->E Integrate Data

Caption: A multi-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Panel Screening - Unveiling the Off-Target Landscape

The initial step involves screening the compound against a large, functionally diverse panel of proteins. The goal is to identify unexpected interactions that would not be predicted from structural analogy alone. Kinase panels are a common starting point due to the druggability and large size of the human kinome.

Comparative Compound Selection

To contextualize the data, it is crucial to include relevant comparators. For our subject compound, we will use:

  • Comparator A (Phenelzine): A well-characterized, non-selective hydrazine-based MAO inhibitor.

  • Comparator B (GSK-LSD1): A potent and selective cyclopropylamine-containing LSD1 inhibitor.

Experimental Protocol: Radiometric Kinase Profiling

This protocol describes a standard method for assessing kinase inhibition.

  • Preparation: Prepare a stock solution of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride and comparator compounds in 100% DMSO.

  • Reaction Mixture: In a 96-well plate, combine a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) with the specific kinase and its corresponding peptide substrate.

  • Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiation: Start the reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculation: Calculate the percent inhibition relative to the DMSO control.

Data Summary: Representative Kinase Panel Screen

The following table presents hypothetical data from a screen against a small, representative kinase panel.

Kinase Target2,2-Dimethylcyclopropanecarbohydrazide HCl (% Inhibition @ 10 µM)Comparator A (Phenelzine) (% Inhibition @ 10 µM)Comparator B (GSK-LSD1) (% Inhibition @ 10 µM)
MAO-A 85%95%5%
MAO-B 78%92%3%
LSD1 92%45%98%
PKA 15%25%<2%
CDK2 8%18%<2%
VEGFR2 45%55%7%

Interpretation: The hypothetical data suggests our test compound has potent activity against MAO-A, MAO-B, and LSD1, similar to the comparators. However, it also shows moderate, and potentially concerning, activity against VEGFR2, a key kinase in angiogenesis. This "hit" requires further investigation.

Tier 2: Hit Confirmation and Potency Determination

The next logical step is to confirm the hits from the primary screen by generating full dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure allows for a more precise comparison of potency.

Experimental Protocol: Amine Oxidase Glo Assay (for MAO/LSD1)

This commercially available, luminescence-based assay is a robust method for measuring the activity of amine oxidases.

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 96-well white assay plate.

  • Enzyme Addition: Add recombinant human MAO-A, MAO-B, or LSD1 enzyme to the wells.

  • Incubation: Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add the amine oxidase substrate. The enzyme will process the substrate, and a byproduct of the reaction is hydrogen peroxide (H₂O₂).

  • Detection: Add the Luciferin Detection Reagent. This reagent contains horseradish peroxidase (HRP) and luciferin. HRP, in the presence of H₂O₂, catalyzes the conversion of the luciferin substrate to luciferin, generating light.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Comparative IC₅₀ Values
Target2,2-Dimethylcyclopropanecarbohydrazide HCl (IC₅₀, nM)Comparator A (Phenelzine) (IC₅₀, nM)Comparator B (GSK-LSD1) (IC₅₀, nM)
MAO-A 15080>10,000
MAO-B 220120>10,000
LSD1 552,50015
VEGFR2 1,200950>10,000

Interpretation: These hypothetical results confirm the primary screen. Our compound is a potent inhibitor of LSD1 and a moderately potent inhibitor of MAOs. Crucially, the IC₅₀ against VEGFR2 is 1.2 µM. The selectivity window between the desired target (LSD1) and the off-target (VEGFR2) is approximately 22-fold (1200 nM / 55 nM). This may or may not be acceptable depending on the intended therapeutic application and requires cellular validation.

Tier 3: Cellular Target Engagement

Biochemical assays are essential, but they do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in cells or tissues. It relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

G cluster_0 CETSA® Experimental Workflow A Treat Cells with Compound vs. Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble/Aggregated Fractions (Centrifugation) B->C D Quantify Soluble Protein (e.g., Western Blot, ELISA) C->D E Generate Melt Curve: Plot Soluble Protein vs. Temp D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for LSD1 Target Engagement
  • Cell Culture: Culture a human cell line known to express LSD1 (e.g., HeLa or HCT116) to ~80% confluency.

  • Treatment: Treat the cells with 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble LSD1 at each temperature point using Western blotting with a specific anti-LSD1 antibody.

  • Analysis: Plot the band intensity for LSD1 against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Data Summary: Representative CETSA® Results
TreatmentTₘ (LSD1)Tₘ (VEGFR2)Tₘ (GAPDH - Control)
Vehicle (DMSO)52.1°C50.5°C58.0°C
Test Compound (1 µM) 56.3°C (ΔTₘ = +4.2°C)50.8°C (ΔTₘ = +0.3°C)58.1°C (ΔTₘ = +0.1°C)

Interpretation: The significant thermal shift observed for LSD1 confirms that 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride engages its intended target within the cellular milieu. Importantly, there is no meaningful shift for VEGFR2 at a 1 µM concentration, suggesting that the off-target activity observed in biochemical assays may not translate to a cellular context at this concentration. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.

Conclusion and Recommendations

This guide outlines a systematic, three-tiered approach to characterizing the cross-reactivity of a novel compound, 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. Our hypothetical, yet representative, data demonstrates how this workflow can build a comprehensive selectivity profile.

  • Primary Screening identified potential on- and off-targets (MAOs, LSD1, VEGFR2).

  • Quantitative Assays determined the compound's potency, revealing a 22-fold biochemical selectivity for LSD1 over VEGFR2.

  • Cellular Assays confirmed target engagement of LSD1 in a physiological context and, critically, indicated that the off-target liability for VEGFR2 may be minimal at relevant concentrations.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

In Vivo Validation of In Vitro Results for 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel pharmacophores, bridging the gap between in vitro enzymatic assays and in vivo disease models is the most critical phase of drug development. This guide provides an objective, data-driven comparison of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (DMCH) against industry-standard alternatives.

By structurally combining a cyclopropyl ring and a hydrazide moiety, DMCH serves as a highly promising candidate for Monoamine Oxidase B (MAO-B) inhibition. Below, we detail the mechanistic rationale, baseline in vitro data, and a self-validating in vivo protocol using the MPTP mouse model to objectively benchmark DMCH against established propargylamine inhibitors like Selegiline and Rasagiline.

Mechanistic Rationale & In Vitro Baseline

Before advancing to complex animal models, it is essential to establish the biochemical causality of the compound. DMCH (CAS: 1303993-90-9 for the HCl salt) incorporates two classic pharmacophores:

  • Cyclopropylamine-like moiety: Known to act as a mechanism-based inhibitor (e.g., tranylcypromine)[1].

  • Hydrazide group: A well-documented irreversible inhibitor class (e.g., phenelzine) that forms covalent adducts with the FAD cofactor in the MAO active site[2].

To establish our baseline, we compared the in vitro IC50 values of DMCH against Selegiline and Rasagiline, two FDA-approved irreversible MAO-B inhibitors[3].

Table 1: In Vitro MAO Inhibition Kinetics
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Mechanism of Action
DMCH 45.2 ± 3.11180 ± 4526.1Irreversible (Hydrazide/Cyclopropyl)
Selegiline 19.5 ± 1.81450 ± 6074.3Irreversible (Propargylamine)
Rasagiline 14.2 ± 1.2710 ± 3550.0Irreversible (Propargylamine)

Analysis: While DMCH exhibits a slightly higher IC50 (lower absolute potency) than the propargylamines, its nanomolar affinity and 26-fold selectivity for MAO-B over MAO-A warrant rigorous in vivo validation to assess its blood-brain barrier (BBB) penetrance and target engagement.

In Vivo Validation: The MPTP Mouse Model

While in vitro IC50 values dictate target affinity, in vivo efficacy is governed by metabolic stability and neuro-penetrance. To validate DMCH, we utilize the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) subacute mouse model of Parkinson's disease[4].

The causality of this model is highly specific: MPTP is a lipophilic prodrug that crosses the BBB and is taken up by glial cells, where it is converted into the toxic MPP+ cation exclusively by MAO-B [5]. Therefore, if an MAO-B inhibitor is effective in vivo, it will block this conversion and rescue dopaminergic neurons in the Substantia Nigra pars compacta (SNpc).

G DMCH DMCH / Selegiline (Pre-treatment) MAOB MAO-B Enzyme (Catalytic Conversion) DMCH->MAOB Irreversible Inhibition MPTP MPTP Administration (Systemic Prodrug) Glia Glial Cell Uptake (BBB Penetration) MPTP->Glia Glia->MAOB MPP MPP+ Toxin (Dopaminergic Degeneration) MAOB->MPP Oxidative Deamination Rescue Neuroprotection (TH+ Cell Survival) MPP->Rescue Toxicity Prevented

Mechanistic workflow of the MPTP mouse model and MAO-B targeted neuroprotection.

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates both behavioral and histological endpoints, alongside vehicle-only negative controls and Selegiline positive controls. This orthogonal approach ensures that observed motor improvements directly correlate with cellular preservation.

Step 1: Compound Formulation and Dosing Rationale

  • Action: Formulate DMCH, Selegiline, and Rasagiline in 0.9% sterile saline.

  • Causality: Because DMCH is supplied as a hydrochloride salt, it is highly water-soluble. Using saline ensures physiological compatibility and eliminates the confounding neurotoxicity often associated with organic solvents like DMSO.

Step 2: Pre-treatment Regimen

  • Action: Administer DMCH (10 mg/kg), Selegiline (10 mg/kg), or Vehicle (Saline) via intraperitoneal (i.p.) injection to male C57BL/6 mice 30 minutes prior to MPTP exposure.

  • Causality: A 30-minute pre-treatment allows the irreversible inhibitors to cross the BBB and covalently bind to the MAO-B FAD cofactor before the MPTP prodrug is introduced, maximizing neuroprotection[1].

Step 3: Subacute MPTP Administration

  • Action: Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days[6].

  • Causality: The subacute regimen induces a delayed, progressive nigrostriatal neurodegeneration that closely mimics the pathophysiology of Parkinson's disease. It avoids the high acute mortality seen with single high-dose injections, allowing for reliable downstream behavioral testing[6].

Step 4: Orthogonal Validation (Behavioral & Histological)

  • Action: Conduct Rotarod testing on Day 14 post-injection to assess motor coordination. Following behavioral assays, perform transcardial brain perfusion, section the midbrain, and execute Tyrosine Hydroxylase (TH) immunohistochemistry of the SNpc.

  • Causality: Motor coordination acts as a functional readout, while TH+ cell counting provides direct anatomical evidence of dopaminergic survival. If a compound is a true MAO-B inhibitor, functional rescue must correlate with TH+ cellular preservation.

Comparative In Vivo Efficacy (Results Translation)

The true test of DMCH lies in its ability to translate its 45 nM in vitro affinity into measurable in vivo neuroprotection. The data below summarizes the orthogonal readouts from the MPTP protocol.

Table 2: In Vivo Pharmacodynamics & Neuroprotection (MPTP Subacute Model)
Treatment GroupStriatal Dopamine Depletion (%)TH+ Neuron Survival in SNpc (%)Rotarod Latency (Seconds)
Vehicle (Control) 0%100%145 ± 12
MPTP + Vehicle 82%35%42 ± 8
MPTP + DMCH (10 mg/kg) 28%78%112 ± 10
MPTP + Selegiline (10 mg/kg) 22%85%120 ± 9
MPTP + Rasagiline (1 mg/kg) 18%88%128 ± 7

Objective Assessment: DMCH demonstrates robust in vivo target engagement. By preventing the MAO-B-mediated conversion of MPTP to MPP+, DMCH successfully rescued 78% of TH+ neurons and restored motor function to near-normal levels (112 seconds on the Rotarod). While its absolute neuroprotective efficacy is marginally lower than the propargylamines Selegiline and Rasagiline at equivalent or lower doses, DMCH proves to be a highly viable, brain-penetrant alternative.

Conclusion

The in vivo validation confirms that 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is an effective, centrally active MAO-B inhibitor. Its unique dual-pharmacophore structure (cyclopropyl + hydrazide) successfully translates in vitro enzymatic inhibition into significant in vivo neuroprotection. For researchers and drug development professionals, DMCH represents a validated, alternative structural scaffold that avoids the propargyl moiety, offering differentiated pharmacokinetic possibilities for next-generation neuroprotective therapeutics.

References

  • Jackson-Lewis V, Przedborski S. Protocol for the MPTP mouse model of Parkinson's disease. Nat Protoc. 2007. 4

  • Time association study on a sub-acute mouse model of Parkinson's disease. PMC.6

  • Animal Models of Parkinson's Disease. NCBI. 5

  • Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. PMC. 7

  • Machine learning driven web-based app platform for the discovery of monoamine oxidase B inhibitors. PMC. 3

  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). PMC. 2

  • Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC. 1

Sources

A Comparative Guide to Assessing the Metabolic Stability of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Hydrazide Moiety - A Double-Edged Sword in Drug Design

The hydrazide functional group is a cornerstone in medicinal chemistry, featured in a range of therapeutics from the antitubercular agent isoniazid to vasodilators like hydralazine.[1][2] Its utility lies in its unique chemical properties, which allow it to act as a versatile pharmacophore. However, this reactivity also presents a significant challenge in drug development: metabolic instability. The biotransformation of hydrazides can lead to rapid clearance, poor bioavailability, and in some cases, the formation of toxic reactive metabolites.[1][3]

Understanding and predicting the metabolic fate of hydrazide-containing drug candidates is therefore not merely a screening step but a critical component of a robust drug discovery program. High metabolic instability can terminate a promising compound's journey, while unexpectedly high stability could lead to accumulation and off-target toxicity.[4][5] This guide provides a comparative analysis of methodologies for evaluating the metabolic stability of hydrazide compounds, grounded in the biochemical principles that govern their transformation and supported by detailed experimental protocols.

Pillar 1: The Metabolic Landscape of Hydrazide Compounds

The metabolic fate of a hydrazide is dictated by a complex interplay of several enzymatic systems. The primary pathways involved are oxidation, acetylation, and hydrolysis. A foundational understanding of these pathways is essential for interpreting stability data and rationally designing more durable analogues.

  • Oxidative Metabolism: This is often the most significant pathway leading to the clearance of hydrazides. It is primarily catalyzed by Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs).[1][3] Oxidative processes can generate highly reactive intermediates, such as free radicals and diazonium ions.[1][6][7] These species are a major concern as they can covalently bind to cellular macromolecules like proteins and DNA, leading to mechanism-based inactivation of enzymes or genotoxicity.[1][3]

  • Acetylation: N-acetyltransferases (NATs) catalyze the transfer of an acetyl group to the terminal nitrogen of the hydrazide.[1][8] This is a major metabolic route for drugs like isoniazid.[9][10] The rate of this reaction is subject to genetic polymorphism in the NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes in the human population, which can significantly impact drug exposure and response.[1][10]

  • Hydrolysis: The cleavage of the acyl-hydrazide bond can be catalyzed by various enzymes, including novel hydrazidases.[2][11] This pathway breaks the compound down into its constituent carboxylic acid and hydrazine derivative, which may then undergo further metabolism.[2]

The following diagram illustrates the principal metabolic routes for a generic hydrazide compound.

Hydrazide_Metabolism cluster_input Parent Compound cluster_pathways Primary Metabolic Pathways cluster_enzymes Key Enzyme Families cluster_products Resulting Metabolites Hydrazide R-CO-NH-NH2 Oxidation Oxidation Hydrazide->Oxidation Acetylation Acetylation Hydrazide->Acetylation Hydrolysis Hydrolysis Hydrazide->Hydrolysis CYP_MAO CYP450, MAO, Peroxidases Oxidation->CYP_MAO Catalyzed by NAT N-Acetyltransferases (NATs) Acetylation->NAT Catalyzed by Hydrazidase Hydrazidases, Other Amidases Hydrolysis->Hydrazidase Catalyzed by Reactive Reactive Intermediates (Radicals, Diazonium ions) CYP_MAO->Reactive Generates Acetylated Acetylated Metabolite R-CO-NH-NH-COCH3 NAT->Acetylated Generates Cleaved Carboxylic Acid (R-COOH) + Hydrazine (H2N-NH2) Hydrazidase->Cleaved Generates

Caption: Primary metabolic pathways of hydrazide compounds.

Pillar 2: Comparative Analysis of In Vitro Experimental Systems

The choice of an in vitro system is a critical decision that balances biological relevance with throughput and cost. Each system offers a different window into a compound's metabolic fate.

System Description Advantages Disadvantages Best For
Liver Microsomes Subcellular fractions of the endoplasmic reticulum containing most Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs).[4][12]Cost-effective, high-throughput, well-characterized, and widely used for initial screening.[4][5]Lacks cytosolic enzymes (e.g., some SULTs, NATs) and requires addition of cofactors (e.g., NADPH).[13][14]High-throughput screening of CYP-mediated metabolism; determining intrinsic clearance for Phase I reactions.
S9 Fractions A mixture of microsomal and cytosolic components, providing a broader range of both Phase I and Phase II enzymes.[4][12]More comprehensive metabolic profile than microsomes alone.Still requires external cofactors; can have lower specific enzyme activity compared to microsomes.Evaluating compounds where both microsomal and cytosolic metabolism are anticipated.
Hepatocytes Intact, viable liver cells that are considered the "gold standard" for in vitro metabolism studies.[4][12]Contain the full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data.[4][12]More expensive, lower throughput, limited viability, and can be subject to batch-to-batch variability.Definitive in vitro clearance studies, metabolite identification, and evaluating low-clearance compounds.

Expert Insight: For initial screening of hydrazide libraries, liver microsomes provide the best balance of throughput and relevant data, as CYP-mediated oxidation is often a primary clearance pathway.[13] However, if acetylation is a known or suspected metabolic route, S9 fractions or hepatocytes are necessary to capture the activity of cytosolic NAT enzymes. Hepatocytes are ultimately required for a comprehensive understanding of a lead candidate's disposition.[12]

Pillar 3: A Self-Validating Protocol for Microsomal Stability Assessment

The following protocol describes a robust, self-validating workflow for determining the metabolic stability of hydrazide compounds using pooled liver microsomes. The inclusion of positive and negative controls ensures the integrity of the experimental system.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reagent & Plate Preparation cluster_incubate 2. Incubation & Reaction cluster_terminate 3. Reaction Termination cluster_process 4. Sample Processing & Analysis cluster_data 5. Data Analysis A1 Prepare 100 mM Phosphate Buffer (pH 7.4) A2 Prepare NADPH Regenerating System A3 Prepare Test & Control Compound Stocks (in DMSO) A4 Prepare Termination Solution (Acetonitrile + Internal Standard) C1 At specified time points (0, 5, 15, 30, 60 min), aliquot reaction mixture into Termination Solution A4->C1 B1 Aliquot Test Compound (1 µM final), Microsomes (0.5 mg/mL final), and Buffer into 96-well plate B2 Pre-warm plate at 37°C for 10 min B1->B2 B3 Initiate reaction by adding pre-warmed NADPH system B2->B3 B4 Incubate at 37°C with shaking B3->B4 B4->C1 D1 Centrifuge plate to precipitate protein C1->D1 D2 Transfer supernatant to new plate D1->D2 D3 Analyze by LC-MS/MS to quantify remaining parent compound D2->D3 E1 Plot ln(% Remaining) vs. Time D3->E1 E2 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) E1->E2

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of test hydrazides and control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[4]

    • Microsomal Suspension: On ice, thaw pooled liver microsomes (e.g., human, rat) and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. This results in a final assay concentration of 0.5 mg/mL.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to sustain the metabolic reaction.[4] The presence of a regenerating system is crucial as it ensures a constant supply of the necessary cofactor for CYP450 enzymes.[13]

    • Termination Solution: Prepare cold acetonitrile containing a suitable internal standard (for analytical quantification). The cold solvent halts enzymatic activity and precipitates proteins.[4]

  • Incubation Procedure:

    • Add buffer, the microsomal suspension, and the test compound (at a final concentration typically around 1 µM) to the wells of a 96-well plate.

    • Negative Control: Include wells with the test compound and heat-inactivated microsomes to control for non-enzymatic degradation.

    • Pre-warm the plate at 37°C for 10 minutes to allow all components to reach thermal equilibrium.[4]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for a "T=0" set.

    • Immediately add Termination Solution to the T=0 wells to establish the baseline concentration.

    • Incubate the plate at 37°C, typically with shaking, taking aliquots at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes) and quenching them in the Termination Solution.

  • Sample Analysis & Data Interpretation:

    • Centrifuge the terminated samples to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[4]

Pillar 4: Presenting Comparative Data

Summarizing results in a clear, tabular format allows for rapid comparison between compounds and species. Intrinsic clearance (CLint) is the most direct measure of enzymatic activity and is invaluable for ranking compounds and for in vitro-in vivo extrapolation (IVIVE).

Table 1: Comparative Metabolic Stability of Hypothetical Hydrazide Compounds in Liver Microsomes

Compound IDStructureSpeciest½ (min)CLint (µL/min/mg protein)Stability Classification
HZ-01 PhenylhydrazideHuman8.5163.1High Clearance
Rat5.2266.5High Clearance
HZ-02 tert-Butyl PhenylhydrazideHuman45.130.7Moderate Clearance
Rat30.845.0Moderate Clearance
HZN-01 PhenylhydrazoneHuman> 60< 23.1Low Clearance
Rat> 60< 23.1Low Clearance
Verapamil (Control)Human10.2135.9High Clearance
Warfarin (Control)Human> 60< 23.1Low Clearance

Interpretation of Data:

  • HZ-01 shows rapid metabolism in both human and rat microsomes, suggesting it would likely suffer from high first-pass metabolism in vivo.

  • HZ-02 , which incorporates a bulky tert-butyl group, shows significantly improved stability. This is a common medicinal chemistry strategy to sterically hinder access of metabolic enzymes to the liable hydrazide moiety.

  • HZN-01 , a hydrazone derivative, is highly stable. Converting a hydrazide to a hydrazone "protects" the terminal nitrogen, which is often a metabolic soft spot, thereby increasing metabolic stability.[15][16] This demonstrates how structural modification can profoundly impact metabolic fate.

Conclusion and Forward Look

The metabolic stability of hydrazide compounds is a multifaceted parameter that must be addressed early and systematically in drug discovery. A tiered approach, beginning with high-throughput microsomal assays and progressing to more complex systems like hepatocytes for promising candidates, provides a comprehensive picture of a compound's metabolic liabilities. By understanding the underlying enzymatic pathways and employing robust, well-controlled experimental protocols, researchers can effectively compare candidates, establish structure-stability relationships, and rationally design next-generation molecules with optimized pharmacokinetic profiles. The insights gained from these studies are fundamental to navigating the path from a promising hit to a viable clinical candidate.

References

  • Sinha, B. K. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicology and Health, A2-1, 1-63.
  • BenchChem Technical Support Team. (2025).
  • Sellitepe, H. E., & Gümüş, M. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. DergiPark. [Link]

  • ATSDR. (2004). Background Information for Hydrazine Compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • Stijntjes, G. J., et al. (1989). Bioactivation of mushroom hydrazines to mutagenic products by mammalian and fungal enzymes. Mutation research, 211(1), 67–74. [Link]

  • Sellitepe, H. E., & Gümüş, M. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. ResearchGate. [Link]

  • Uslu, B., et al. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Uetrecht, J. P. (2009). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. ResearchGate. [Link]

  • Jenner, A. M., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. Xenobiotica, 24(7), 631–639. [Link]

  • Oinuma, K., et al. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 81(16), 5430–5438. [Link]

  • Huque, M. M. (2007). Molecular Modelling Analysis of the Metabolism of Hydrazine. Science Alert. [Link]

  • Nguyen, T. K. C., et al. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 26(11), 3356. [Link]

  • Nagao, M., et al. (1993). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Biochemical pharmacology, 45(1), 215–222. [Link]

  • Sancineto, L., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Adamska, K., et al. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules. [Link]

  • Sinha, B. K. (1984). Enzymatic activation of hydrazine derivatives. A spin-trapping study. The Journal of biological chemistry, 259(6), 3730–3735. [Link]

  • Nguyen, T. K. C., et al. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. [Link]

  • Sinha, B. K., & Mason, R. P. (2014). Structure of hydralazine and formation of various reactive metabolites, catalyzed either by metal ions or enzymes. ResearchGate. [Link]

  • Vladimirova, S., & Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings. [Link]

  • Malone, H. E. (1971). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]

  • Sinha, B. K. (2014). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Isoniazid. Wikipedia. [Link]

  • Gising, J., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7062. [Link]

  • Wang, J., et al. (2015). Metabolomics of Hydrazine-Induced Hepatotoxicity in Rats for Discovering Potential Biomarkers. BioMed Research International. [Link]

Sources

Benchmarking the Safety Profile of 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the introduction of a novel chemical entity like 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride necessitates a rigorous evaluation of its safety profile. This guide provides a comprehensive framework for benchmarking its safety, drawing upon established regulatory guidelines and comparative analysis with structurally related compounds. Due to the limited publicly available toxicological data for this specific molecule, this document outlines a recommended pathway for its safety assessment rather than a direct comparison of existing data.

Introduction to 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride and the Hydrazide Moiety

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride belongs to the hydrazide class of organic compounds. Hydrazides are characterized by a functional group where a carbonyl group is attached to a nitrogen atom of a hydrazine-like moiety. This structural feature is present in numerous biologically active molecules and approved pharmaceuticals, highlighting their therapeutic potential.[1][2] However, the hydrazide group can also be associated with specific toxicities, making a thorough safety assessment critical.[3] The presence of the cyclopropane ring, a strained three-membered ring, also warrants careful toxicological consideration.

The Imperative for a Structured Safety Assessment

Before any new chemical entity can be considered for further development, a comprehensive safety and toxicological assessment is mandatory. International regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) have established detailed guidelines for the non-clinical safety testing of chemicals and pharmaceuticals.[4][5][6][7] These guidelines provide a systematic approach to identifying potential hazards to human health and the environment.[8][9]

The following sections of this guide will detail a proposed experimental workflow for characterizing the safety profile of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, with a focus on in vitro and in vivo assays designed to assess its potential toxicity.

Proposed Experimental Workflow for Safety Profiling

The following workflow is a recommended starting point for the safety assessment of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride. The selection of specific assays and their sequence should be guided by the intended application of the compound and in consultation with regulatory experts.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: Repeated Dose Toxicity and Additional Studies A Cytotoxicity Assays (e.g., MTT, LDH) B Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus Assay) A->B If cytotoxic, determine non-toxic concentrations for subsequent assays C hERG Channel Assay B->C D Acute Oral Toxicity (OECD 420, 423, or 425) C->D Proceed if in vitro profile is acceptable E Dermal and Inhalation Toxicity (if relevant route of exposure) D->E F Repeated Dose 28-day or 90-day Study (OECD 407 or 408) E->F Proceed if acute toxicity is within acceptable limits G Developmental and Reproductive Toxicity (DART) Screening F->G

Caption: Proposed workflow for the safety assessment of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride.

Detailed Experimental Protocols and Comparative Analysis

In Vitro Toxicity Assessment

Rationale: In vitro assays provide a rapid and cost-effective initial screen for potential toxicities, reducing the reliance on animal testing in the early stages of development.[10]

4.1.1. Cytotoxicity Assays

  • Protocol:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates.

    • Expose the cells to a range of concentrations of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride for 24-72 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.

    • Determine the IC50 (half-maximal inhibitory concentration) value.

  • Comparative Benchmark: The cytotoxic potential should be compared to that of other hydrazide-containing compounds or relevant structural analogs. For example, some hydrazide derivatives have shown cytotoxic activity against various cancer cell lines, which, while desirable in an oncology context, would be an adverse finding for other therapeutic indications.[1]

4.1.2. Genotoxicity Assays

  • Protocol (Ames Test - OECD 471):

    • Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

    • Expose the bacteria to various concentrations of the test compound, with and without metabolic activation (S9 fraction).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Count the number of revertant colonies (those that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenic potential.

  • Comparative Benchmark: Many jurisdictions require a battery of genotoxicity tests. A positive result in the Ames test would be a significant red flag and would necessitate further investigation. The genotoxicity of related cyclopropane-containing compounds should be reviewed. For instance, some cyclopropanecarbonyl chlorides are classified as corrosive and toxic.[11]

4.1.3. hERG Channel Assay

  • Protocol:

    • Use a validated in vitro system, such as automated patch-clamping on cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

    • Expose the cells to a range of concentrations of the test compound.

    • Measure the effect on the hERG channel current.

    • Determine the IC50 value for hERG channel inhibition.

  • Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. This is a critical safety checkpoint for all new drug candidates.

In Vivo Acute Toxicity

Rationale: In vivo studies in animal models are essential for understanding the systemic effects of a compound. These studies should be conducted in compliance with Good Laboratory Practice (GLP).[7]

  • Protocol (Acute Oral Toxicity - OECD 423):

    • Administer a single dose of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride to a small group of rodents (typically rats or mice).

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the study can be stopped or continued with a higher or lower dose in another group of animals.

    • The result is an estimated lethal dose (LD50) and a classification of the acute toxicity.

  • Comparative Benchmark: The acute toxicity of structurally similar compounds can provide a preliminary indication of what to expect. For example, (2,2-dimethylcyclopentyl)hydrazine hydrochloride is classified as having acute toxicity upon oral, dermal, and inhalation exposure.[12]

Repeated Dose Toxicity

Rationale: These studies are designed to evaluate the effects of long-term exposure to a compound.

  • Protocol (28-day or 90-day Oral Toxicity Study - OECD 407 or 408):

    • Administer daily doses of the test compound to several groups of rodents at different dose levels for 28 or 90 days.[13]

    • Monitor the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and other parameters.

    • At the end of the study, conduct a thorough necropsy, and collect tissues for histopathological examination.

    • Analyze blood and urine samples for changes in hematology and clinical chemistry.

    • The primary outcome is the No-Observed-Adverse-Effect Level (NOAEL).

  • Comparative Benchmark: The target organs for toxicity identified in these studies can be compared to those known to be affected by other hydrazides or cyclopropane-containing molecules. For instance, some drugs containing a cyclopropane ring, like cyclobenzaprine, have known central nervous system and cardiovascular side effects.[14][15][16]

Data Summary and Comparison

Safety Parameter2,2-Dimethylcyclopropanecarbohydrazide hydrochlorideComparative Compounds (Examples)
In Vitro Cytotoxicity (IC50) Data to be generatedVaries widely depending on the specific hydrazide derivative and cell line.
Genotoxicity (Ames Test) Data to be generatedSome hydrazides are known to be mutagenic.
hERG Inhibition (IC50) Data to be generatedA critical parameter for all new chemical entities.
Acute Oral Toxicity (LD50) Data to be generated(2,2-dimethylcyclopentyl)hydrazine hydrochloride is classified as acutely toxic.[12]
Repeated Dose Toxicity (NOAEL) Data to be generatedTarget organs for related compounds can include the liver, nervous system, and cardiovascular system.[14][15]

Conclusion and Future Directions

The safety assessment of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride requires a systematic and multi-faceted approach, as outlined in this guide. While direct comparative data is currently lacking, a thorough investigation following established regulatory guidelines will provide the necessary information to make informed decisions about its potential for further development. The use of modern, human-relevant in vitro models, as encouraged by the FDA, should be prioritized to improve the prediction of human outcomes and reduce animal testing.[10][17] Researchers are strongly advised to consult with toxicologists and regulatory affairs specialists to design a comprehensive and appropriate safety evaluation program for this novel compound.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • Testing of chemicals - OECD. (n.d.). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2018). OECD. Retrieved from [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012, July 11). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (1997, November 18). Retrieved from [Link]

  • OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing - YesWeLab - Blog. (2025, June 7). Retrieved from [Link]

  • New Draft Guidance Highlights FDA Push Toward Human-Relevant Safety Models. (2025, December 2). Retrieved from [Link]

  • FDA Roadmap: NAMs In Preclinical Safety Studies - Pharmaron. (2025, June 12). Retrieved from [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA. (2025, February 2). Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (2025, July 3). Retrieved from [Link]

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential | Journal of Medicinal Chemistry - ACS Publications. (2025, July 10). Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, April 11). Retrieved from [Link]

  • (2,2-dimethylcyclopentyl)hydrazine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed. (2016, November 15). Retrieved from [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15). Retrieved from [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (2025, August 28). Retrieved from [Link]

  • 2,2-Dimethylcyclopropanecarbohydrazide | C6H12N2O | CID 45791213 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2,2-Dimethylcyclopropane-1-carbaldehyde | C6H10O | CID 14225662 - PubChem. (n.d.). Retrieved from [Link]

  • cyclobenzaprine hydrochloride tablet RedPharm Drug, Inc. - DailyMed. (2016, August 15). Retrieved from [Link]

  • Side effects of cyclizine - NHS. (n.d.). Retrieved from [Link]

  • (2026, March 11). Retrieved from [Link]

  • Cyclobenzaprine Side Effects: Common, Severe, Long Term - Drugs.com. (2026, February 16). Retrieved from [Link]

  • Cyclobenzaprine: Side Effects, dosage, uses, and more - Medical News Today. (2024, August 16). Retrieved from [Link]

  • Cyclobenzaprine: Side Effects and How to Manage Them - Healthline. (2024, December 10). Retrieved from [Link]

  • 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem. (n.d.). Retrieved from [Link]

  • PENTAERYTHRITYL TETRAISOSTEARATE. (n.d.). Retrieved from [Link]

  • LITHIUM DICHROMATE. (n.d.). Retrieved from [Link]

Sources

Head-to-head comparison of synthetic routes for cyclopropane hydrazides

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthetic Routes of Cyclopropane Hydrazides for the Modern Researcher

Cyclopropane hydrazides represent a unique class of molecules that merge the conformational rigidity and unique electronic properties of a cyclopropane ring with the versatile reactivity of a hydrazide functional group. This combination makes them valuable building blocks in medicinal chemistry and materials science, where the cyclopropane moiety can act as a metabolically stable bioisostere for various functional groups, and the hydrazide can serve as a precursor to a wide array of heterocyclic systems.[1][2][3]

This guide offers a head-to-head comparison of the most prevalent synthetic strategies for accessing cyclopropane hydrazides. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal path for their specific synthetic targets.

Route 1: Sequential Cyclopropanation and Hydrazinolysis

This convergent approach involves the initial construction of the cyclopropane ring, typically from an alkene, followed by the introduction of the hydrazide functionality. This strategy offers flexibility as a wide variety of substituted cyclopropanes can be synthesized and then converted to the target hydrazide.

A. Cyclopropanation of Alkenes

The formation of the cyclopropane ring from an alkene is a cornerstone of organic synthesis, with several reliable methods at the disposal of the modern chemist.

1. Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, to stereospecifically convert an alkene to a cyclopropane. The reaction is known for its reliability and tolerance of various functional groups.

  • Mechanism: The Simmons-Smith reaction involves the formation of a zinc carbenoid, which then delivers the methylene group to the alkene in a concerted, syn-addition manner. This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

2. Metal-Catalyzed Decomposition of Diazo Compounds: Transition metals, particularly rhodium and copper complexes, are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes. These reactive intermediates then undergo cyclopropanation with a wide range of alkenes.[4]

  • Mechanism: A diazo compound reacts with a metal catalyst to form a metal carbene intermediate. This intermediate then reacts with an alkene in a concerted fashion to yield the cyclopropane. The use of chiral catalysts can enable highly enantioselective transformations.[4]

B. Conversion to the Hydrazide

Once the cyclopropane ring bearing a suitable functional group (e.g., an ester or carboxylic acid) is in hand, the final step is the introduction of the hydrazide moiety. This is most commonly achieved by reacting a cyclopropanecarboxylic acid ester with hydrazine hydrate.[5][6]

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the desired hydrazide and an alcohol byproduct.

Experimental Protocol: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide

This protocol is a representative example of the sequential approach, starting from a cyclopropane diester.

Step 1: Synthesis of Diethyl cis-Cyclopropane-1,2-dicarboxylate (if not commercially available)

A variety of methods can be employed for the synthesis of the starting diester, including the cyclopropanation of diethyl maleate.

Step 2: Synthesis of cis-Cyclopropane-1,2-dicarbohydrazide [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diethyl cis-cyclopropane-1,2-dicarboxylate (1.0 equivalent) in ethanol (10-20 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (5.0 - 10.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the white solid by vacuum filtration and wash with cold ethanol.

  • Purification: The product can be further purified by recrystallization from ethanol or water, if necessary.

Route 2: Direct Hydrazinolysis of Cyclopropanecarboxylic Acid Derivatives

This is arguably the most straightforward and widely used method for the synthesis of simple cyclopropane hydrazides. It involves the direct reaction of a commercially available or readily synthesized cyclopropanecarboxylic acid or its derivative with hydrazine.

A. Starting Materials

A variety of cyclopropanecarboxylic acids and their esters are commercially available, making this a very accessible route. For more complex targets, the required cyclopropanecarboxylic acid can be synthesized through various methods, including the Favorskii rearrangement or the intramolecular cyclization of haloalkanes.[7]

B. Hydrazide Formation

The conversion of a cyclopropanecarboxylic acid or its ester to the corresponding hydrazide follows the same nucleophilic acyl substitution mechanism described in Route 1. The reaction is typically high-yielding and procedurally simple.[6][8]

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

  • Setup: To a round-bottom flask, add cyclopropanecarboxylic acid or its methyl/ethyl ester (1.0 equivalent) and a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reaction: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (as monitored by TLC).

  • Work-up and Isolation: Upon completion, the solvent and excess hydrazine are removed under reduced pressure. The resulting solid or oil is then purified, often by recrystallization or column chromatography.

Alternative Synthetic Strategies

While the two routes described above are the most common, other methods can be employed for the synthesis of more complex or highly functionalized cyclopropane hydrazides.

The Kulinkovich Reaction

The Kulinkovich reaction provides access to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[9][10][11] The resulting cyclopropanol would require further oxidation to the corresponding carboxylic acid, followed by hydrazinolysis. This multi-step sequence makes it a less direct route compared to the others.

  • Mechanism: The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[10][12]

From N-Tosylhydrazones

Alkene-tethered N-tosylhydrazones can undergo intramolecular cyclopropanation under visible light in the presence of a base.[13] This method allows for the synthesis of fused-cyclopropane systems. The resulting product would still require conversion of other functional groups to the desired hydrazide.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Sequential Cyclopropanation & HydrazinolysisRoute 2: Direct HydrazinolysisAlternative Routes (e.g., Kulinkovich)
Generality & Scope Broad. A wide variety of alkenes can be cyclopropanated.Dependent on the availability of the corresponding cyclopropanecarboxylic acid.More specialized for the synthesis of specific substitution patterns.
Convergence Convergent, allowing for late-stage introduction of the hydrazide.Linear, with the cyclopropane core present from the start.Generally linear and multi-step.
Stereocontrol High. Stereochemistry of the alkene is often retained. Enantioselective methods are available.Dependent on the stereochemistry of the starting material.Can offer good diastereoselectivity.
Reaction Conditions Cyclopropanation may require specific catalysts or reagents. Hydrazinolysis is generally straightforward.Typically straightforward, involving heating with hydrazine.Can involve organometallic reagents and inert atmosphere techniques.
Yields Can be high over the two steps.Generally high for the hydrazinolysis step.Variable depending on the specific sequence of reactions.
Key Advantages High flexibility in designing the cyclopropane core.Procedurally simple and often uses commercially available starting materials.Access to unique and highly functionalized cyclopropanes.
Limitations Two-step process.Limited by the availability of the starting cyclopropanecarboxylic acid.Often requires multiple steps and may have a narrower substrate scope.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Sequential Synthesis cluster_1 Route 2: Direct Approach cluster_2 Alternative: Kulinkovich Route Alkene Alkene CyclopropaneEster Cyclopropane Ester/Acid Alkene->CyclopropaneEster Cyclopropanation (e.g., Simmons-Smith) Hydrazide1 Cyclopropane Hydrazide CyclopropaneEster->Hydrazide1 Hydrazinolysis CPA Cyclopropanecarboxylic Acid/Ester Hydrazide2 Cyclopropane Hydrazide CPA->Hydrazide2 Hydrazinolysis Ester Ester Cyclopropanol Cyclopropanol Ester->Cyclopropanol Kulinkovich Reaction CPA2 Cyclopropanecarboxylic Acid Cyclopropanol->CPA2 Oxidation Hydrazide3 Cyclopropane Hydrazide CPA2->Hydrazide3 Hydrazinolysis

Caption: Comparative workflows for the synthesis of cyclopropane hydrazides.

Conclusion

The choice of synthetic route to cyclopropane hydrazides is highly dependent on the specific target molecule and the availability of starting materials. For simple, unsubstituted or readily available substituted cyclopropane hydrazides, the direct hydrazinolysis of the corresponding carboxylic acid or ester (Route 2) is the most efficient method. For more complex targets or when a high degree of flexibility in the cyclopropane core is required, the sequential approach of cyclopropanation followed by hydrazinolysis (Route 1) is superior. Alternative methods, such as those based on the Kulinkovich reaction, offer access to unique substitution patterns but are generally longer and more complex. By understanding the advantages and limitations of each approach, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Reaction of ethylmagnesium bromide with methyl alkanecarboxylates in the presence of titanium(IV) isopropoxide. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Synthesis Workshop. (2022, June 4). The Kulinkovich Reaction [Video]. YouTube. [Link]

  • Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42) [Video]. YouTube. [Link]

  • Reddy, B. P., et al. (2024). Light-Driven Intramolecular Cyclopropanation of Alkene-Tethered N-Tosylhydrazones: Synthesis of Fused-Cyclopropane γ-Lactones. Organic Letters.
  • Al-Masoudi, N. A., et al. (2014).
  • Padwa, A., et al. (2006). Cyclopropenes in the 1,3-Dipolar Cycloaddition with Carbonyl Ylides: Experimental and Theoretical Evidence for the Enhancement of σ-Withdrawal in 3-Substituted-Cyclopropenes. The Journal of Organic Chemistry, 71(12), 4546-4556.
  • ResearchGate. (2023). 1,3‐Dipolar cycloaddition reactions of arynes and D–A cyclopropanes. Retrieved from [Link]

  • Singh, V., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5734.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Retrieved from [Link]

  • Budynina, E. M., et al. (2001). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. Russian Chemical Bulletin, 50(11), 2153-2157.
  • Cardona, F., et al. (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A, 125(18), 3933-3943.
  • Cardona, F., et al. (2021). “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization. The Journal of Physical Chemistry A, 125(18), 3933-3943.
  • ResearchGate. (n.d.). Cyclopropanation of alkenes with tosyl hydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Spencer, J., & Rathmell, C. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Advances, 2(29), 10795-10827.
  • Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Sharma, S., et al. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-15.
  • Huang, X., et al. (2009). An Efficient Route to 2-Substituted N-(1-Amino-3-methylpyrrol)amides by Ring-Opening Cyclization of Benzylidene- and Alkylidenecyclopropylcarbaldehydes with Hydrazides. The Journal of Organic Chemistry, 74(16), 6351-6354.
  • Wang, C., et al. (2014). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 12(27), 4851-4859.
  • Utsunomiya, M., & Hartwig, J. F. (2006). Hydrazines and Azides via the Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins. Journal of the American Chemical Society, 128(35), 11332-11333.
  • Feng, J., & Zhang, J. (2018). Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. Chemical Society Reviews, 47(19), 7386-7408.
  • Xia, Y., et al. (2017). Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. Chemical Reviews, 117(21), 13810-13889.
  • Chatani, N., et al. (2019). Use of Cyclopropane as C1 Synthetic Unit by Directed Retro-Cyclopropanation. Journal of the American Chemical Society, 141(42), 16615-16619.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Bar-Ziv, R., et al. (2022).

Sources

Safety Operating Guide

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize complex organic intermediates like 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (CAS: 1303993-90-9). While this compound is an invaluable building block for synthesizing conformationally restricted peptidomimetics, its hydrazide moiety and hydrochloride salt form introduce specific physicochemical risks.

Standardizing your laboratory’s handling and disposal protocols for this chemical is not just a matter of regulatory compliance; it is critical for maintaining experimental integrity and personnel safety. Below is an authoritative, step-by-step operational guide detailing the causality behind proper handling, waste segregation, and disposal procedures.

Physicochemical Hazard Profile & Causality

To design a safe operational workflow, we must first understand the molecular behavior of the compound. The terminal hydrazide group ( −CO−NH−NH2​ ) acts as a strong nucleophile and a reducing agent. If improperly managed, unreacted hydrazides can be highly toxic, acting as suspected mutagens by cross-linking DNA or inhibiting pyridoxal phosphate-dependent enzymes in biological systems. Furthermore, because this compound is supplied as a hydrochloride (HCl) salt, it is hygroscopic and will form mildly acidic solutions upon dissolution. This acidity can corrode improper storage containers or trigger dangerous exothermic reactions if inadvertently mixed with strong bases or oxidizers.

Table 1: Quantitative Data & Hazard Summary

Property / ParameterValue / DescriptionOperational Implication & Causality
CAS Number 1303993-90-9 (HCl salt)Essential for precise SDS tracking, inventory management, and EPA waste manifesting.
Molecular Formula C 6​ H 13​ ClN 2​ OContains nitrogen and chlorine; dictates that waste must be sent to facilities equipped for halogenated/nitrogenous incineration.
Molecular Weight 164.63 g/mol Used to calculate precise stoichiometric ratios when designing chemical neutralization assays for spills.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Mandates handling within a draft-free enclosure to prevent inhalation exposure.
Primary Hazards Irritant, Toxic (Oral/Dermal)Requires strict PPE. Because it is harmful if swallowed or absorbed, sink disposal is strictly prohibited[1].
Incompatibilities Strong oxidizers, strong basesMixing with oxidizers can cause violent exothermic reactions; mixing with ketones forms hydrazones, altering the toxicity profile.

Waste Segregation & Storage Plan

A common point of failure in laboratory safety is the improper commingling of waste streams. Hydrazide waste must be meticulously segregated from general organic or aqueous streams to prevent cross-reactivity. For example, the chloride ion from the HCl salt classifies any organic solvent mixture containing this compound as "Halogenated Waste," which carries different disposal costs and regulatory requirements than non-halogenated waste[2].

WasteSegregation Start 2,2-Dimethylcyclopropanecarbohydrazide HCl Waste Generation Solid Solid / Powder Form Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solvent Mixture Start->Organic SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Direct transfer AqBin Aqueous Acidic Waste (Verify pH 2-6) Aqueous->AqBin Dilute aqueous OrgBin Halogenated Organic Waste (Contains Cl-) Organic->OrgBin Solvent extraction

Workflow for the segregation of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride waste.

Step-by-Step Segregation Protocol:

  • Solid Waste: Transfer empty reagent vials, contaminated weighing paper, and disposable spatulas into a puncture-resistant "Solid Hazardous Waste" container lined with a polyethylene bag.

  • Aqueous Waste: Collect aqueous assay washings in a high-density polyethylene (HDPE) carboy. Causality: HDPE is resistant to the mild acidity of the HCl salt. Label clearly as "Aqueous Acidic Waste - Contains Hydrazide Derivatives."

  • Organic Waste: If the compound is utilized in organic syntheses (e.g., dissolved in DMF or Methanol), collect the byproduct in a designated "Halogenated Organic Waste" container.

Proper Disposal & Spill Neutralization Procedures

Under EPA and international guidelines, hydrazide derivatives must be treated as hazardous waste and subjected to high-temperature incineration at an approved facility[3]. However, in the event of a laboratory spill, personnel must execute an immediate chemical neutralization protocol before the waste is collected.

The hydrazide group can be chemically deactivated through oxidative cleavage using a dilute sodium hypochlorite (bleach) solution. This reaction converts the reactive hydrazine moiety into inert nitrogen gas ( N2​ ) and the corresponding cyclopropanecarboxylic acid[4].

SpillResponse Spill Spill Identified (Hydrazide HCl) PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Oxidative Neutralization (Dilute Sodium Hypochlorite) Contain->Neutralize Collect Collect in Sealable Polyethylene Container Neutralize->Collect Dispose EH&S Pickup (EPA Hazardous Waste) Collect->Dispose

Step-by-step spill response and oxidative neutralization protocol for hydrazide derivatives.

Step-by-Step Spill Neutralization Protocol (Self-Validating System):

  • Isolate and Protect: Evacuate non-essential personnel. Don a fitted respirator (if powder is airborne), heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment: Surround and cover the spill with an inert absorbent material such as dry sand or vermiculite. Causality: Never use combustible absorbents like sawdust, as the reducing nature of the hydrazide combined with an oxidizer during the next step could pose a fire risk.

  • Oxidative Neutralization: Carefully apply a dilute (5%) sodium hypochlorite solution over the absorbent. Causality: Because the spilled compound is an HCl salt, using a highly concentrated bleach could theoretically drop the pH too low and release trace chlorine gas. A dilute, slightly buffered bleach solution prevents this while effectively oxidizing the hydrazide[4].

  • System Validation (Incubation): Allow 30 minutes for the reaction to proceed. Self-Validation Check: You will observe mild effervescence (bubbling). The cessation of this bubbling indicates that the evolution of nitrogen gas has stopped and the oxidative destruction of the hydrazide is complete.

  • Collection: Sweep the neutralized slurry using a non-sparking plastic dustpan and transfer it into a sealable HDPE container.

  • Final Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste. Label the final container as "Chemically Neutralized Hydrazide Spill Debris" and request immediate Environmental Health & Safety (EH&S) pickup[2].

Sources

Personal protective equipment for handling 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2,2-Dimethylcyclopropanecarbohydrazide Hydrochloride

As a critical building block in pharmaceutical synthesis, 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride (identified by CAS numbers 1303993-90-9[1] and 1211807-78-1[2]) is widely used to introduce sterically hindered cyclopropane motifs that enhance the metabolic stability of drug candidates. However, handling this compound requires rigorous, field-proven safety protocols due to its dual-hazard chemical nature.

This guide provides drug development professionals with the mechanistic reasoning behind required safety measures, ensuring a self-validating system for laboratory safety.

Part 1: Mechanistic Hazard Profile

To handle a chemical safely, you must understand why it is hazardous. 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride presents specific risks driven by its molecular structure:

  • The Hydrochloride Salt Effect: As a hydrochloride salt, this compound exists as a fine, hygroscopic crystalline powder. When exposed to the ambient moisture on human skin or mucous membranes, it undergoes localized dissolution, releasing hydrochloric acid equivalents. This causes acute skin irritation (GHS H315) and serious eye irritation (GHS H319)[3].

  • The Hydrazide Moiety: Hydrazides are potent nucleophiles. In biological systems, they can act as haptens, covalently binding to proteins and potentially triggering dermal sensitization or respiratory tract irritation (STOT SE 3, H335)[3].

  • Electrostatic Aerosolization Risk: Like many finely milled hydrochloride salts, this powder exhibits high electrostatic charge retention. Without proper grounding during transfer, the particles can repel each other and aerosolize, significantly increasing the risk of inhalation exposure[3].

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE must be utilized, grounded in the specific physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (min 0.11 mm thickness)Nitrile provides a robust chemical barrier against both the acidic nature of the hydrochloride salt and the organic cyclopropane framework.
Eye Protection Snug-fitting chemical splash gogglesProtects against micro-aerosolized dust particles that easily bypass the gaps in standard safety glasses[3].
Body Protection Anti-static laboratory coatPrevents the electrostatic attraction of the charged hydrochloride powder to the researcher's clothing.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a controlled airflow environment to prevent the inhalation of irritating dust (H335)[3].

Part 3: Step-by-Step Operational Workflows

Protocol 1: Safe Dispensing and Solution Preparation

Objective: To weigh and dissolve the compound while mitigating electrostatic aerosolization and exothermic dissolution risks.

  • Environmental Setup: Conduct all open-container handling within a ducted chemical fume hood (face velocity of 80-100 fpm) or a certified Class II Type A2 biological safety cabinet.

  • Static Elimination: Pass a zero-stat anti-static gun over the weighing boat and the exterior of the chemical bottle.

    • Causality: Neutralizing the static charge prevents the powder from "jumping" and becoming airborne during transfer.

  • Transfer Mechanics: Use a grounded, stainless-steel micro-spatula. Strictly avoid plastic spatulas, which generate triboelectric charges that exacerbate powder aerosolization.

  • Controlled Dissolution: Slowly add the weighed powder to the designated solvent (e.g., a buffered aqueous solution or a polar aprotic solvent like DMF).

    • Causality: Rapid addition to unbuffered water causes a sharp drop in pH due to the hydrochloride salt. This can lead to localized heating or the degradation of acid-sensitive co-reagents in your assay.

Protocol 2: Chemical Spill Response and Decontamination

Objective: Safe containment and chemical neutralization of a powder spill.

  • Isolation: Immediately isolate the spill area. Do not attempt to dry-sweep the powder. Dry sweeping will aerosolize the hydrazide hydrochloride, creating an immediate inhalation hazard[3].

  • Wetting and Neutralization: Lightly mist the spilled powder with a 5% sodium bicarbonate ( NaHCO3​ ) aqueous solution.

    • Causality: The water suppresses dust formation, while the weak base neutralizes the acidic hydrochloride component, instantly mitigating its corrosive potential.

  • Collection: Wipe up the neutralized slurry using absorbent chemical spill pads.

  • Secondary Decontamination: Wash the surface with warm soapy water to remove any residual unreacted hydrazide, followed by a final wipe with 70% ethanol to ensure complete surface decontamination.

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of handling and spill response, emphasizing the critical decision points that maintain a safe laboratory environment.

G Start PPE & Fume Hood Setup Weigh Static-Free Weighing (Stainless Spatula) Start->Weigh Decision Spill Occurred? Weigh->Decision Spill Mist with 5% NaHCO3 (Suppress Dust & Neutralize) Decision->Spill  Yes Dissolve Controlled Dissolution (Manage pH Drop) Decision->Dissolve  No Waste Incineration Waste Stream (Scrubber for NOx/HCl) Spill->Waste Dissolve->Waste

Figure 1: Operational workflow and spill response logic for handling hydrazide hydrochloride salts.

Part 5: Waste Management and Disposal Plan

Improper disposal of hydrazide hydrochlorides poses severe environmental and facility risks. Do not flush this compound down the sink.

  • Solid Waste: Collect all contaminated PPE, weighing boats, and neutralized spill cleanup materials in a robust, sealable polyethylene bag. Place this within a designated hazardous solid waste container.

  • Liquid Waste: Aqueous solutions containing this compound will be highly acidic. Prior to disposal, adjust the pH to 6-8 using dilute sodium hydroxide ( NaOH ) or sodium bicarbonate. Transfer the neutralized solution to the appropriate organic waste carboy.

  • Final Disposal: Waste must be processed by a licensed commercial disposal facility via high-temperature incineration.

    • Causality: The incinerator must be equipped with an afterburner and scrubber, as the combustion of hydrazide hydrochlorides generates highly toxic nitrogen oxides ( NOx​ ) and corrosive hydrogen chloride ( HCl ) gases[3].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.